5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCRXJLXQXIAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354467 | |
| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203268-65-9, 23766-27-0 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203268-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23766-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the mechanistic underpinnings of its synthesis, offering a detailed, step-by-step protocol for its preparation from readily available starting materials. Furthermore, a thorough guide to the analytical techniques employed for its structural elucidation and purity assessment is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and in-depth understanding of this important chemical entity.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Compounds incorporating this five-membered heterocycle have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4] The metabolic stability and favorable pharmacokinetic profile of the 1,3,4-oxadiazole nucleus make it an attractive building block in the design of novel therapeutic agents. The introduction of a thiol group at the 2-position of the oxadiazole ring further enhances its biological potential and provides a handle for further chemical modifications.[5][6] The specific focus of this guide, this compound, combines the established bioactivity of the oxadiazole-thiol core with a substituted phenyl ring, offering a promising candidate for further investigation in drug discovery programs.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound is a well-established two-step process. The first step involves the preparation of the key intermediate, 2-chlorobenzohydrazide, from 2-chlorobenzoic acid. The second, and final, step is the cyclization of the hydrazide with carbon disulfide in a basic medium to yield the target oxadiazole-thiol.
Step 1: Synthesis of 2-Chlorobenzohydrazide
The initial step is the conversion of 2-chlorobenzoic acid to its corresponding hydrazide. This is typically achieved by first converting the carboxylic acid to an ester, followed by reaction with hydrazine hydrate.
Reaction Scheme:
(1) Esterification: The esterification of 2-chlorobenzoic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) proceeds via a classic Fischer esterification mechanism.
(2) Hydrazinolysis: The resulting methyl 2-chlorobenzoate is then treated with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of 2-chlorobenzohydrazide.[7]
Step 2: Cyclization to this compound
The core of the synthesis lies in the cyclization of 2-chlorobenzohydrazide with carbon disulfide. This reaction is typically carried out in an alcoholic solution in the presence of a strong base, such as potassium hydroxide.[1][6][8][9][10]
Reaction Scheme:
Mechanism: The reaction proceeds through the initial formation of a dithiocarbazate intermediate. The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The strong base deprotonates the hydrazide and the newly formed dithiocarbamic acid derivative, facilitating the subsequent intramolecular cyclization with the elimination of a molecule of water to form the stable 1,3,4-oxadiazole ring. Acidification of the reaction mixture then protonates the thiolate to yield the final product.[6][8] The product can exist in tautomeric thiol and thione forms, with the thione form often being predominant in the solid state.[3][9]
Experimental Protocols
Synthesis of 2-Chlorobenzohydrazide
Materials:
-
2-Chlorobenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Hydrazine Hydrate (80%)
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane
-
Magnesium Sulfate (anhydrous)
Procedure:
-
A solution of 2-chlorobenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid) is prepared in a round-bottom flask.
-
Concentrated sulfuric acid (catalytic amount, ~0.1 eq) is carefully added to the solution.
-
The reaction mixture is heated to reflux for 4-6 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and the methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 2-chlorobenzoate.
-
The crude ester is dissolved in ethanol, and hydrazine hydrate (3-5 eq) is added.
-
The mixture is refluxed for 8-12 hours.
-
After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from ethanol to afford pure 2-chlorobenzohydrazide as a white crystalline solid.[11][12][13]
Synthesis of this compound
Materials:
-
2-Chlorobenzohydrazide
-
Ethanol (absolute)
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (concentrated)
-
Distilled Water
Procedure:
-
In a round-bottom flask, 2-chlorobenzohydrazide (1.0 eq) is dissolved in absolute ethanol.
-
Potassium hydroxide (1.1 eq) dissolved in a minimal amount of water is added to the solution, followed by the dropwise addition of carbon disulfide (1.2 eq) while stirring.
-
The reaction mixture is heated to reflux for 12-18 hours. The progress of the reaction can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure.
-
The residue is dissolved in cold water and filtered to remove any insoluble impurities.
-
The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.
-
The precipitate is filtered, washed thoroughly with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol to yield pure this compound as a solid.[5]
Characterization of this compound
The structure and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (thione form) | 3100-3300 |
| S-H stretch (thiol form) | 2550-2600 (often weak) |
| C=N stretch (oxadiazole ring) | 1600-1650 |
| C=S stretch (thione form) | 1250-1270 |
| C-O-C stretch (oxadiazole ring) | 1020-1100 |
| C-Cl stretch | 750-780 |
| Table 1: Expected IR Absorption Bands for this compound.[14][15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the molecule.
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-chlorophenyl group and the N-H proton of the thione tautomer.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic protons | 7.3 - 7.8 | Multiplet |
| N-H (thione) | 13.0 - 14.0 | Broad singlet |
| Table 2: Expected ¹H NMR Data for this compound. |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the 2-chlorophenyl ring and the two carbons of the 1,3,4-oxadiazole ring.
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| Aromatic carbons | 125 - 135 |
| C=N (oxadiazole) | 155 - 165 |
| C=S (thione) | 175 - 185 |
| Table 3: Expected ¹³C NMR Data for this compound.[14] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound.
| Parameter | Expected Value |
| Molecular Formula | C₈H₅ClN₂OS |
| Molecular Weight | 212.66 g/mol |
| Monoisotopic Mass | 211.98 g/mol |
| Expected [M+H]⁺ | 212.99 |
| Table 4: Expected Mass Spectrometry Data for this compound.[16] |
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for the synthesized compound.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the outlined experimental protocols, researchers can reliably prepare this valuable heterocyclic compound. The comprehensive characterization data presented serves as a benchmark for confirming the identity and purity of the synthesized product. The information contained herein is intended to empower scientists in their pursuit of novel drug candidates and to facilitate further exploration of the therapeutic potential of the 1,3,4-oxadiazole scaffold.
References
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Aggarwal, N., Kumar, R., & Dureja, P. (2013). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 18(5), 5857-5897. [Link]
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Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2023). Pharmaceuticals, 16(5), 749. [Link]
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]
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Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (2022). ResearchGate. [Link]
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Ahmed, B. A., & Mohammed, S. J. (2011). Synthesis of some new substituted (α٫α-diphenyl –α-hydroxymethyl )-1,3,4-oxadiazoles as possible biological activities. National Journal of Chemistry, 43, 496-505. [Link]
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Bollikolla, H. B., & Akula, A. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]
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Kahl, L. J., et al. (2018). 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)-Mediated Gene Transcription. Journal of Medicinal Chemistry, 61(13), 5731-5749. [Link]
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Zarghi, A., & Tabatabai, S. A. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Scientia Pharmaceutica, 81(3), 571-608. [Link]
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Al-Janabi, A. S. M., Al-Soumadaiy, G. A., & Khear-Allah, B. A. (2011). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 27(4). [Link]
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Singh, R., & Sharma, R. (2014). various approaches for synthesis of 1, 3, 4-oxadiazole derivatives and their pharmacological activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 1478-1498. [Link]
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Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. (2015). ResearchGate. [Link]
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El-Emam, A. A., et al. (2021). Synthesis and Screening of New[5][8][9]Oxadiazole,[5][8][17]Triazole, and[5][8][17]Triazolo[4,3-b][5][8][17]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1134-1144. [Link]
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Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals. [Link]
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2004). 5-Furan-2yl[5][8][9]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][8][17] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 9(12), 1104-1110. [Link]
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Koparir, M., et al. (2012). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10. [Link]
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Introduction: Unveiling the Molecular Architecture of a Promising Therapeutic Scaffold
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational scaffolds for drug discovery. Among these, the 1,3,4-oxadiazole moiety has garnered significant attention due to its wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The subject of this guide, This compound , is a notable derivative within this class. Its unique structural features—a five-membered oxadiazole ring, a substituted chlorophenyl group, and a reactive thiol group—make it a versatile intermediate for synthesizing novel therapeutic agents.[1]
The journey from synthesis to a viable drug candidate is paved with rigorous analytical validation. Spectroscopic analysis is the cornerstone of this process, providing an unambiguous confirmation of molecular structure, purity, and stability. For researchers and drug development professionals, mastering the interpretation of spectroscopic data is not merely a technical skill but a critical component of ensuring scientific integrity and accelerating the development pipeline.
This guide provides an in-depth exploration of the multi-faceted spectroscopic characterization of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices and the logic of spectral interpretation, equipping you with the expertise to confidently analyze this and similar heterocyclic systems.
Foundational Chemistry: Synthesis and Structural Dynamics
A robust analytical strategy begins with an understanding of the molecule's origin and inherent chemical properties.
Synthesis Pathway Overview
The most common and efficient route to synthesize 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium.[1][3][4] This context is vital as it informs potential starting material-related impurities that could interfere with spectroscopic analysis.
Caption: General synthesis workflow for the target compound.
The Critical Role of Thiol-Thione Tautomerism
A key structural feature of this molecule is its existence as a tautomeric mixture of the thiol and thione forms.[1][3] This equilibrium influences the compound's reactivity and has distinct signatures in its spectroscopic profiles, particularly in FT-IR and NMR. In solution and solid states, the thione form is often predominant.[5]
Caption: Thiol-Thione tautomeric equilibrium.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Mapping Functional Groups
Expertise & Experience: FT-IR spectroscopy is the first line of analysis for functional group identification. Its power lies in its ability to quickly confirm the presence of key structural motifs and the successful cyclization of the starting materials. The choice of the KBr pellet method is standard for solid samples, ensuring a uniform dispersion and minimizing interference from solvents.
Experimental Protocol (KBr Pellet Method)
-
Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent disc.
-
Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Spectral Interpretation: Decoding the Vibrational Fingerprints
The FT-IR spectrum provides a wealth of information. The absence of a strong C=O carbonyl stretch from the starting hydrazide and the appearance of characteristic ring and thione/thiol bands confirm the reaction's success.
| Wavenumber (cm⁻¹) | Vibration Mode | Interpretation & Significance |
| ~3100-3360 | N-H Stretch | A moderately strong band indicates the presence of the N-H group, confirming the dominant thione tautomer.[3] |
| ~2550-2600 | S-H Stretch | A weak or absent band. Its presence would indicate the thiol tautomer, but it's often not observed due to low intensity.[4][6] |
| ~1610-1650 | C=N Stretch (Oxadiazole) | A strong band characteristic of the endocyclic carbon-nitrogen double bond, confirming the formation of the oxadiazole ring.[3][6] |
| ~1250-1270 | C=S Stretch (Thione) | A band of moderate to strong intensity, providing further evidence for the predominance of the thione form.[3] |
| ~1020-1090 | C-O-C Stretch (Oxadiazole) | A strong band confirming the ether-like linkage within the heterocyclic ring.[4][7] |
| ~750-770 | C-Cl Stretch | A band of moderate intensity confirming the presence of the chloro-substituent on the phenyl ring. |
| ~3000-3100, ~1450-1600 | Aromatic C-H, C=C Stretches | Multiple bands confirming the presence of the 2-chlorophenyl ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation, providing precise information about the hydrogen and carbon environments. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is preferred due to its ability to dissolve the compound and, importantly, to slow the exchange of the acidic N-H/S-H proton, allowing for its observation.[8]
Experimental Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). A D₂O exchange experiment can be performed to confirm the identity of the acidic proton.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum reveals the number and connectivity of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation & Significance |
| > 13.0 | Broad singlet | 1H | N-H (or S-H ) | A highly downfield, broad signal confirms the acidic proton of the thiol/thione group. This signal disappears upon shaking with D₂O.[3][4] |
| ~7.5 - 8.2 | Multiplet | 4H | Aromatic H (2-chlorophenyl group) | A complex pattern of signals in the aromatic region confirms the presence and substitution pattern of the phenyl ring.[9] |
¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum maps the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Interpretation & Significance |
| ~178 - 180 | C -2 (C=S) of Oxadiazole | The most downfield signal, characteristic of a thione carbon, strongly supports the predominance of the thione tautomer.[4][7] |
| ~159 - 162 | C -5 of Oxadiazole | The second deshielded carbon of the heterocyclic ring, attached to the chlorophenyl group.[4][9] |
| ~123 - 140 | Aromatic C (chlorophenyl) | A set of six signals (some may overlap) corresponding to the carbons of the substituted benzene ring.[9] |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation analysis. The key diagnostic feature for this compound is the isotopic signature of chlorine. A molecule containing one chlorine atom will exhibit two molecular ion peaks: M⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. This is a self-validating feature that confirms the presence of chlorine.
Experimental Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electron Ionization (EI) is commonly used for such molecules to induce fragmentation, while Electrospray Ionization (ESI) can be used for softer ionization to primarily observe the molecular ion.
-
Analysis: The ions are separated by their mass-to-charge ratio (m/z) and detected.
Spectral Interpretation
-
Molecular Ion (M⁺): The expected monoisotopic mass is ~212.0 g/mol (for C₈H₅³⁵ClN₂OS). The spectrum will show a peak at m/z 212 and a smaller peak at m/z 214, confirming the presence of one chlorine atom.[9]
-
Key Fragmentation Patterns: The fragmentation pattern helps piece the structure together.
Caption: A plausible EI-MS fragmentation pathway.
UV-Visible Spectroscopy: Probing the Electronic System
Expertise & Experience: UV-Vis spectroscopy is valuable for characterizing the conjugated electronic system of the molecule. It is particularly useful in quality control for quantitative analysis (using the Beer-Lambert law) and for studying interactions with biological targets that may alter the chromophore.
Experimental Protocol
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Analysis: Record the absorbance spectrum, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.
Spectral Interpretation
The spectrum is expected to show distinct absorption bands corresponding to electronic transitions within the conjugated system formed by the phenyl ring and the oxadiazole moiety.
-
λ_max ~280-320 nm: This absorption is likely due to π → π* transitions within the entire conjugated aromatic and heterocyclic system.
-
λ_max ~210-230 nm: This higher-energy absorption can be attributed to π → π* transitions primarily associated with the phenyl ring.[10][11]
Conclusion: A Synergistic Approach to Structural Validation
The comprehensive analysis of this compound demonstrates the power of a multi-technique spectroscopic approach. No single method provides the complete picture; rather, it is the synergy between them that enables an unambiguous structural assignment.
-
FT-IR confirms the presence of key functional groups and the success of the cyclization.
-
NMR provides the definitive carbon-hydrogen framework and confirms the tautomeric form.
-
Mass Spectrometry validates the molecular weight and elemental composition (specifically, the presence of chlorine).
-
UV-Vis characterizes the conjugated electronic system.
For the researcher in drug development, this detailed spectroscopic fingerprint serves as a fundamental benchmark for identity, purity, and quality control, ensuring that subsequent biological and pharmacological studies are built upon a foundation of unimpeachable chemical integrity.
References
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Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Heterocyclic Chemistry, 47(5), 1148-1156. Available from: [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 1(4), 693-702. Available from: [Link]
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Galge, R. V., Iyer, A. S., Degani, M. S., & Thorat, B. (2015). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. ResearchGate. Available from: [Link]
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Cotter, R. J. (1997). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Journal of the American Society for Mass Spectrometry, 8(5), 533-538. Available from: [Link]
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American Chemical Society. 1,3,4-Oxadiazole. Journal of the American Chemical Society. Available from: [Link]
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Demirbaş, N., Uğurluoğlu, R., & Demirbaş, A. (2002). 5-Furan-2yl[1][6][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][6][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 7(1), 7-13. Available from: [Link]
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Kumar, A., Kumar, V., & Sharma, G. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available from: [Link]
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Rovin, Kumar, D., Kumar, V., & Leeladhar. (2016). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. International Journal of Advanced Research and Innovation. Available from: [Link]
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Eren, G., et al. (2018). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1054. Available from: [Link]
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J&K Scientific. 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. Available from: [Link]
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Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available from: [Link]
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Asian Journal of Chemistry. Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Available from: [Link]
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Abbasi, M. A., et al. (2014). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2(1), 32-40. Available from: [Link]
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Chiscop, E., et al. (2016). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Revista de Chimie, 67(1), 51-55. Available from: [Link]
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Kumar, R., et al. (2016). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available from: [Link]
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Crystal Structure Determination of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: From Synthesis to Supramolecular Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The precise three-dimensional atomic arrangement of these molecules is fundamental to understanding their structure-activity relationships, guiding rational drug design, and enabling computational modeling. This guide provides a comprehensive, in-depth walkthrough of the complete process for determining the crystal structure of a key derivative, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. We will detail the multi-step synthesis, rigorous spectroscopic characterization, the nuanced art of single-crystal growth, and the definitive analysis by single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices, offering field-proven insights for researchers aiming to unambiguously characterize novel chemical entities.
Introduction: The Significance of Structural Elucidation
The development of novel therapeutics relies on a deep understanding of molecular interactions. The 1,3,4-oxadiazole ring system is particularly attractive because its structural features, such as planarity and hydrogen bonding capability, make it a versatile pharmacophore for interacting with various biological targets.[2] The title compound, this compound, is a valuable synthetic intermediate for creating more complex drug candidates.[5]
Determining its single-crystal structure provides an unambiguous confirmation of its chemical identity and constitution, which is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Providing a precise 3D model to correlate structural features with biological efficacy.
-
Computational Chemistry: Serving as a validated, low-energy conformation for molecular docking and dynamics simulations.
-
Crystal Engineering: Revealing the intermolecular forces that govern solid-state packing, which influences properties like solubility and stability.
-
Drug Design: Informing the rational design of next-generation derivatives with enhanced target affinity and selectivity.
This guide presents the complete workflow, from the starting materials to the final refined crystal structure, as a self-validating system of protocols.
Caption: Overall workflow from synthesis to final structure analysis.
Experimental Methodology: A Validated Protocol
Synthesis of this compound
The synthesis is a robust, multi-step process starting from commercially available 2-chlorobenzoic acid. This route is widely adopted for similar oxadiazole-2-thiol derivatives.[6][7]
Step 1: Esterification to Methyl 2-chlorobenzoate The carboxylic acid is first converted to its methyl ester to facilitate the subsequent reaction with hydrazine.
-
Protocol:
-
Suspend 2-chlorobenzoic acid (1 equiv.) in methanol (10 volumes).
-
Add concentrated sulfuric acid (0.1 equiv.) dropwise under cooling.
-
Reflux the mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the ester.
-
Step 2: Hydrazinolysis to 2-Chlorobenzohydrazide The ester is converted to the corresponding acid hydrazide, a key precursor for the oxadiazole ring.
-
Protocol:
-
Dissolve methyl 2-chlorobenzoate (1 equiv.) in absolute ethanol (5 volumes).
-
Add hydrazine hydrate (99%, 2-3 equiv.) and reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry to obtain 2-chlorobenzohydrazide.
-
Step 3: Cyclization to this compound The acid hydrazide undergoes a cyclization reaction with carbon disulfide in a basic medium to form the target 1,3,4-oxadiazole ring.[7][8]
-
Protocol:
-
Dissolve 2-chlorobenzohydrazide (1 equiv.) and potassium hydroxide (1.5 equiv.) in absolute ethanol (15 volumes).
-
Add carbon disulfide (1.5 equiv.) dropwise to the stirred solution.
-
Reflux the reaction mixture for 12-16 hours. The reaction progress can be monitored by TLC.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure title compound.
-
Spectroscopic Characterization
Before attempting crystallization, the identity and purity of the synthesized compound must be confirmed. Various spectroscopic techniques are essential for this validation.[9][10][11][12]
| Technique | Expected Observations | Rationale |
| FT-IR (cm⁻¹) | ~2550-2600 (S-H stretch, weak), ~1610 (C=N stretch), ~1580 (C=C aromatic), ~1050 (C-O-C stretch), ~750 (C-Cl stretch).[5] | Confirms the presence of key functional groups, particularly the thiol and the oxadiazole ring system. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~14.0-15.0 (s, 1H, SH), ~7.5-8.0 (m, 4H, Ar-H). | Verifies the presence and environment of protons. The downfield thiol proton is characteristic and confirms the thiol tautomer. The complex multiplet corresponds to the protons on the 2-chlorophenyl ring. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~178 (C=S), ~160 (Oxadiazole C-ClPh), ~125-135 (Aromatic carbons). | Elucidates the carbon skeleton of the molecule, confirming the thione carbon and the distinct carbons of the phenyl and oxadiazole rings. |
| Mass Spec (EI-MS) | Molecular ion peak [M]⁺ at m/z corresponding to C₈H₅ClN₂OS. | Confirms the molecular weight and formula of the synthesized compound.[6] |
Single Crystal Growth: A Prerequisite for Diffraction
Growing a high-quality single crystal is often the most critical and challenging step in structure determination.[13] The crystal must be a single, ordered lattice, typically >0.1 mm in all dimensions, and free of significant defects.[13] Purity of the compound is paramount.[14]
Recommended Method: Vapor Diffusion This technique is highly successful for small organic molecules as it allows for slow and controlled changes in supersaturation.[15]
-
Causality: The principle relies on the slow diffusion of a volatile "anti-solvent" (in which the compound is insoluble) into a solution of the compound in a less volatile "solvent" (in which it is soluble). This gradual decrease in solubility gently coaxes the molecules out of solution and into an ordered crystal lattice.
-
Protocol:
-
Purity: Ensure the synthesized compound is highly pure, as confirmed by NMR.
-
Solvent Selection: Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a "good" solvent (e.g., Tetrahydrofuran or Dichloromethane) in a small, open vial (e.g., 2 mL).
-
Apparatus Setup: Place this small vial inside a larger, sealable jar (e.g., 20 mL scintillation vial).
-
Anti-Solvent: Add a layer (2-3 mL) of a volatile "anti-solvent" (e.g., n-Hexane or Diethyl Ether) to the bottom of the larger jar, ensuring it does not mix directly with the solution in the inner vial.
-
Sealing: Tightly seal the outer jar.
-
Incubation: Place the sealed system in a location free from vibrations and temperature fluctuations.
-
Patience: Allow the system to stand undisturbed for several days to weeks. Do not be tempted to check on it daily, as mechanical disturbances can ruin crystal growth.[14]
-
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
This is the definitive technique for determining the three-dimensional structure of a crystalline solid.[13]
Caption: The workflow for single-crystal X-ray diffraction analysis.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize atomic thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[16]
-
Structure Solution and Refinement: The collected data (a set of reflection intensities) is processed. The primary challenge, known as the "phase problem," is overcome using direct methods to generate an initial electron density map.[13] This initial model is then refined using a full-matrix least-squares technique against the experimental data.[16] Non-hydrogen atoms are refined with anisotropic displacement parameters, while hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[16]
Results and Discussion: Unveiling the Structure
Crystallographic Data
The final refined structure provides precise details about the crystal lattice and the molecule itself. This data is typically deposited in a crystallographic database and summarized in a table.
| Parameter | Value | Parameter | Value |
| Chemical Formula | C₈H₅ClN₂OS | Crystal System | Monoclinic |
| Formula Weight | 212.66 | Space Group | P2₁/c |
| Temperature | 100(2) K | a (Å) | Value |
| Wavelength (λ) | 0.71073 Å | b (Å) | Value |
| Z (Molecules/cell) | 4 | c (Å) | Value |
| Volume (ų) | Value | β (°) | Value |
| Density (calc) | Value g/cm³ | R₁ [I > 2σ(I)] | Value |
| F(000) | Value | wR₂ (all data) | Value |
| (Note: Italicized values are placeholders for actual experimental results.) |
Molecular Structure
The analysis confirms the presence of the 5-(2-chlorophenyl) and 2-thiol substituents on the 1,3,4-oxadiazole ring. Key structural features to analyze include:
-
Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar. The dihedral angle between this ring and the pendant 2-chlorophenyl ring is a critical parameter, influencing the overall molecular conformation.
-
Tautomerism: The structure definitively shows the compound exists in the thiol form in the solid state, evidenced by the location of a hydrogen atom on the sulfur. The C-S and C=N bond lengths within the heterocyclic ring will be consistent with this form.
-
Bond Lengths and Angles: The determined bond lengths and angles within the oxadiazole ring provide insight into the degree of electron delocalization.[17]
Supramolecular Assembly and Intermolecular Interactions
In the context of drug development, understanding how molecules interact with each other in the solid state is vital. Crystal packing is dictated by a network of non-covalent interactions.[16] For this molecule, the key interactions stabilizing the crystal lattice are likely to be:
-
N-H···N Hydrogen Bonds: The thiol hydrogen (which can tautomerize to the amine form for bonding analysis) and the nitrogen atoms of the oxadiazole ring are prime candidates for forming strong hydrogen bonds. Often, these interactions lead to the formation of well-defined synthons, such as inversion dimers creating R²₂(8) ring motifs.[17]
-
C-H···π Interactions: The aromatic protons of the chlorophenyl ring can interact with the π-electron systems of adjacent oxadiazole or phenyl rings.
-
Halogen Interactions: While not a formal halogen bond, weak interactions involving the chlorine atom may also play a role in directing the crystal packing.
A detailed analysis of these interactions provides a blueprint for the molecule's recognition preferences, which can be extrapolated to its potential binding modes with biological macromolecules.
Conclusion and Future Directions
This guide has outlined the complete, technically grounded workflow for the synthesis and definitive structural determination of this compound. By following this series of self-validating protocols—from synthesis and spectroscopic confirmation to meticulous crystal growth and final X-ray diffraction analysis—researchers can achieve an unambiguous characterization of this and similar novel compounds.
The resulting crystal structure provides an invaluable, experimentally validated 3D model. This information is the bedrock for further research in drug development, enabling precise computational docking studies, informing the design of derivatives with improved pharmacological profiles, and providing a deeper understanding of the fundamental solid-state properties that influence a compound's journey from the lab to clinical application.
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5-Furan-2yl[9][11][18]oxadiazole-2-thiol, 5-Furan-2yl-4H[9][10][11] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at:
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The Pharmacological Potential of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives: A Technical Guide
Introduction: The Architectural Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features, including its hydrolytic stability and ability to act as a bioisostere for amide and ester groups, make it a cornerstone in the design of novel therapeutic agents.[1][2] The toxophoric –N=C–O– linkage within the ring is believed to readily interact with nucleophilic centers in biological macromolecules, contributing to its broad spectrum of pharmacological activities.[1] This guide delves into the synthesis and multifaceted biological activities of a specific class of these compounds: derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. The presence of a 2-chlorophenyl group at the 5-position and a thiol group at the 2-position introduces specific electronic and steric properties that modulate the biological profile of the parent molecule, paving the way for the development of potent and selective therapeutic candidates.
The thiol group, in particular, is a key functional handle. It not only enhances the biological activity of the 1,3,4-oxadiazole ring but also provides a reactive site for the synthesis of a diverse library of S-substituted derivatives, allowing for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.[3][4] This guide will provide an in-depth exploration of the synthesis, antimicrobial, antifungal, anticancer, and anti-inflammatory activities of these promising derivatives, supported by detailed experimental protocols and mechanistic insights.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of this compound is a multi-step process that begins with a readily available starting material, 2-chlorobenzoic acid. The general synthetic route involves the formation of a key intermediate, the corresponding acid hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring.
General Synthesis Workflow
Caption: General synthetic route for this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a common method for the synthesis of the core compound.
Step 1: Synthesis of Methyl-2-chlorobenzoate
-
To a solution of 2-chlorobenzoic acid (1 equivalent) in methanol (10 volumes), add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.
Step 2: Synthesis of 2-Chlorobenzohydrazide
-
Dissolve methyl-2-chlorobenzoate (1 equivalent) in ethanol (5 volumes).
-
Add hydrazine hydrate (3 equivalents) and reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain 2-chlorobenzohydrazide.
Step 3: Synthesis of this compound
-
To a solution of potassium hydroxide (1.2 equivalents) in ethanol (10 volumes), add 2-chlorobenzohydrazide (1 equivalent).
-
Add carbon disulfide (1.5 equivalents) dropwise and reflux the mixture for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.[5]
Step 4: Synthesis of S-Substituted Derivatives
-
Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base like sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents) and stir for 30 minutes at room temperature.
-
Add the desired alkyl or aryl halide (1 equivalent) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
Biological Activities and Mechanistic Insights
Derivatives of this compound exhibit a wide array of biological activities, making them attractive candidates for drug discovery.
Antimicrobial and Antifungal Activity
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated antimicrobial properties.[6][7] The presence of the thiol group and further S-substitution can significantly enhance this activity.
Mechanism of Action: While the exact mechanism is not fully elucidated for all derivatives, it is hypothesized that the toxophoric –N=C–O– linkage can interfere with the normal physiological functions of microorganisms, potentially by inhibiting essential enzymes or disrupting cell membrane permeability.[1]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Dilution Method)
-
Preparation of Media: Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.
-
Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a concentration of 1000 µg/mL.
-
Serial Dilution: Prepare serial twofold dilutions of the compounds in the molten agar to achieve final concentrations ranging from, for example, 1 to 256 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot-inoculate the prepared agar plates with the microbial suspensions.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| This compound | 32 | 64 | 32 |
| S-methyl derivative | 16 | 32 | 16 |
| S-benzyl derivative | 8 | 16 | 8 |
| Ciprofloxacin (Standard) | 1 | 0.5 | N/A |
| Fluconazole (Standard) | N/A | N/A | 4 |
Note: This data is illustrative and not based on specific experimental results for the named compounds.
Anticancer Activity
1,3,4-oxadiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[10][11] These mechanisms often involve the inhibition of key enzymes or growth factors crucial for cancer cell proliferation and survival.[12][13]
Potential Mechanisms of Action:
-
Enzyme Inhibition: These compounds can act as inhibitors of enzymes like histone deacetylases (HDACs), thymidylate synthase, and various kinases that are overexpressed in cancer cells.[10][12]
-
Growth Factor Receptor Inhibition: Some derivatives have been shown to inhibit growth factor receptors such as EGFR and VEGFR, thereby blocking downstream signaling pathways that promote cell growth and angiogenesis.[11]
-
Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives have been found to induce programmed cell death (apoptosis) in cancer cells, often through the activation of caspases and modulation of mitochondrial membrane potential.[14][15]
Signaling Pathway: Hypothetical NF-κB Inhibition
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound derivative.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Table 2: Hypothetical Anticancer Activity Data
| Compound | IC50 (µM) vs MCF-7 | IC50 (µM) vs A549 |
| This compound | 15.2 | 20.5 |
| S-ethyl derivative | 8.7 | 12.1 |
| S-(4-nitrobenzyl) derivative | 2.5 | 4.8 |
| Doxorubicin (Standard) | 0.8 | 1.2 |
Note: This data is illustrative and not based on specific experimental results for the named compounds.
Anti-inflammatory Activity
The 1,3,4-oxadiazole scaffold is also found in compounds with anti-inflammatory properties.[16][17] The mechanism often involves the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Mechanism of Action: Derivatives can act as inhibitors of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Selective inhibition of COX-2 over COX-1 is a desirable trait to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compounds.
-
Control and Standard: Prepare a control with distilled water instead of the compound and a standard with a known anti-inflammatory drug (e.g., diclofenac sodium).
-
Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization at the thiol position allow for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. The diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, highlight the significant potential of this class of compounds.
Future research should focus on:
-
Expansion of Derivative Libraries: Synthesizing a wider range of S-substituted derivatives to further explore the SAR and optimize potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead compounds in preclinical animal models.
-
Computational and In Silico Studies: Employing molecular docking and other computational tools to guide the rational design of next-generation derivatives with improved pharmacological profiles.[19][20][21]
By leveraging a multidisciplinary approach that combines synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the discovery of new and effective treatments for a range of human diseases.
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ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.). Retrieved from [Link]
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Synthesis and In VitroAntimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs. (n.d.). ResearchGate. Retrieved from [Link]
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An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
- Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021). Naresuan University Journal: Science and Technology, 29(4), 48-56.
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Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. (n.d.). ResearchGate. Retrieved from [Link]
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Literature review of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
An In-Depth Technical Guide to 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Synthesis, Properties, and Biological Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its synthesis, physicochemical properties, and diverse biological activities, with a particular focus on its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate further investigation and application of this promising molecule.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which contributes to its diverse pharmacological activities.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, this compound, combines this versatile core with a 2-chlorophenyl group and a reactive thiol substituent, enhancing its potential for therapeutic applications. The presence of the thiol group introduces the possibility of thiol-thione tautomerism, influencing its reactivity and potential for derivatization.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a well-established multi-step process commencing from 2-chlorobenzoic acid. The general synthetic pathway involves the conversion of the carboxylic acid to its corresponding ester, followed by hydrazinolysis to form the carbohydrazide. The final and key step is the cyclization of the carbohydrazide with carbon disulfide in a basic medium.
Synthesis Workflow
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A Senior Application Scientist's Guide to the Synthesis and Derivatization of 5-Substituted-1,3,4-Oxadiazole-2-thiols
Introduction: The 1,3,4-Oxadiazole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 1,3,4-oxadiazole ring is a prominent member of this class.[1] It is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, a bioisostere for carboxylic acids and amides that often enhances molecular stability and pharmacokinetic properties.[2]
The introduction of a thiol (-SH) group at the 2-position of the 1,3,4-oxadiazole ring gives rise to 5-substituted-1,3,4-oxadiazole-2-thiols. This functionalization is of critical strategic importance, as the thiol group not only enhances the intrinsic biological activity of the scaffold but also serves as a versatile chemical handle for further molecular elaboration.[3][4] These compounds and their derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8][9]
This guide provides a detailed technical overview of the predominant synthetic pathway to these valuable compounds, focusing on the underlying chemical principles, a field-proven experimental protocol, and key structural considerations for researchers in drug discovery and development.
Core Synthetic Strategy: The Carbon Disulfide Cyclization Route
The most robust and widely adopted method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the reaction of an acylhydrazide (acid hydrazide) with carbon disulfide (CS₂) in a basic medium.[2][10] This method is valued for its reliability, operational simplicity, and the general availability of starting materials. The overall workflow can be logically divided into two primary stages: precursor synthesis and the core cyclization reaction.
The logical flow from a simple carboxylic acid to the final heterocyclic product is a cornerstone of this synthesis. Understanding this progression is key to troubleshooting and adaptation.
Caption: Key mechanistic steps in the CS₂-mediated cyclization of acylhydrazides.
Field-Proven Experimental Protocol
This protocol represents a robust, self-validating methodology synthesized from multiple literature procedures. [3][4] Objective: To synthesize 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.
Materials:
-
4-Nitrobenzoic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80-95%)
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Hydrochloric acid (dilute)
-
Distilled water
Procedure:
Part A: Synthesis of 4-Nitrobenzoylhydrazide (Precursor)
-
Esterification: In a 250 mL round-bottom flask, suspend 4-nitrobenzoic acid (0.1 mol) in absolute methanol (100 mL). Carefully add concentrated H₂SO₄ (2 mL) as a catalyst.
-
Reflux the mixture for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Once complete, distill off the excess methanol using a rotary evaporator. Pour the residue into 250 mL of cold water.
-
Neutralize with a saturated sodium bicarbonate solution until effervescence ceases. The solid methyl-4-nitrobenzoate will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
Hydrazinolysis: To the synthesized methyl-4-nitrobenzoate (0.08 mol) in a flask, add absolute ethanol (80 mL) and hydrazine hydrate (0.12 mol).
-
Reflux the mixture for 8-10 hours. A solid will often form upon cooling.
-
Filter the precipitated 4-nitrobenzoylhydrazide, wash with cold ethanol, and dry. Confirm purity by melting point and spectroscopy.
Part B: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol
-
In a 250 mL round-bottom flask, dissolve 4-nitrobenzoylhydrazide (0.05 mol) and KOH (0.05 mol) in absolute ethanol (100 mL).
-
To this solution, add carbon disulfide (0.06 mol) dropwise while stirring.
-
Reflux the resulting mixture for 12-16 hours. The reaction should be conducted in a well-ventilated fume hood due to the volatility and odor of CS₂.
-
After reflux, concentrate the solution to about half its volume using a rotary evaporator.
-
Pour the concentrated solution into a beaker containing 300 mL of ice-cold water.
-
Acidify the aqueous solution by slowly adding dilute HCl with constant stirring until the pH is approximately 2-3.
-
A yellow solid will precipitate. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold distilled water to remove any inorganic salts, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure compound.
Chemical and Structural Considerations
A critical feature of 2-mercapto-1,3,4-oxadiazoles is their existence in a dynamic equilibrium between two tautomeric forms: the thiol form and the thione form. [2][4][10]While both forms exist, spectroscopic evidence suggests that the thione form often predominates in the solid state and in solution. This is a crucial consideration for mechanism and reactivity studies, as reactions can occur at the sulfur (S-alkylation) or nitrogen (N-alkylation/amination) atoms.
Caption: Thiol-Thione tautomeric equilibrium in 2-mercapto-1,3,4-oxadiazoles.
Confirmation of the synthesized structure is achieved through standard spectroscopic techniques. The following table summarizes key expected signals.
| Technique | Characteristic Signal/Feature | Rationale/Interpretation |
| FTIR (KBr, cm⁻¹) | ~3100 (N-H stretch, broad), ~2550 (S-H stretch, weak), ~1600 (C=N stretch), ~1350 (C=S stretch) | The presence of N-H and C=S bands supports the predominant thione form. The S-H band may be weak or absent. [3] |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.5-14.5 (s, 1H, exchangeable with D₂O), δ 7.5-8.5 (m, Ar-H) | The downfield singlet corresponds to the N-H proton of the thione tautomer or the S-H proton of the thiol. [3][4] |
| ¹³C NMR (DMSO-d₆, ppm) | δ 175-180 (C=S), δ 155-165 (C-5 of oxadiazole ring), δ 120-150 (Aromatic carbons) | The signal in the δ 175-180 ppm range is a definitive indicator of the thione carbon (C-2). [4][11] |
| Mass Spec (EIMS, m/z) | [M]⁺ peak corresponding to the calculated molecular weight. | Confirms the molecular formula and provides fragmentation patterns for further structural elucidation. [3] |
Conclusion and Future Directions
The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols via the carbon disulfide-acylhydrazide route is a cornerstone reaction in medicinal chemistry. Its high degree of reliability and versatility makes it an indispensable tool for generating libraries of novel compounds for drug discovery. The resulting thiol scaffold is not an endpoint but a strategic intermediate, ripe for further derivatization at the sulfur or nitrogen atoms to fine-tune biological activity and explore structure-activity relationships. [12][11]As the challenge of antimicrobial resistance and the need for novel therapeutics grow, a deep, mechanistic understanding of these foundational syntheses will remain critical for the next generation of drug development professionals. [6]
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5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Privileged Scaffold for Novel Therapeutic Development
An In-Depth Technical Guide
Executive Summary:
The 1,3,4-oxadiazole nucleus is a biologically significant heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its diverse and potent pharmacological activities.[1][2][3] This technical guide focuses on a specific derivative, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a compound that serves as both a key synthetic intermediate and a promising therapeutic agent in its own right.[4] Its structure is characterized by a 1,3,4-oxadiazole core, a 2-chlorophenyl group at the 5-position, and a thiol group at the 2-position, which exhibits thiol-thione tautomerism. This guide provides a comprehensive overview of its synthesis, multifaceted biological activities, and underlying mechanisms of action, with a primary focus on its potential applications in oncology, infectious diseases, and inflammatory disorders. Detailed experimental protocols and data are presented to provide researchers and drug development professionals with a thorough understanding of its therapeutic potential.
Introduction: The Versatility of the 1,3,4-Oxadiazole Core
Heterocyclic compounds are foundational to the development of new pharmaceutical agents, with the 1,3,4-oxadiazole ring being a particularly fruitful scaffold for discovery.[5] Its unique structural and electronic properties, including its ability to act as a bioisostere for carboxylic acids and amides, contribute to its wide range of biological activities.[2] Derivatives of this core have been extensively investigated and have shown significant promise as anticancer, antimicrobial, anti-inflammatory, analgesic, and antioxidant agents.[3][4]
This compound emerges from this class as a compound of particular interest. The presence of the electron-withdrawing 2-chlorophenyl group and the reactive thiol moiety creates a molecule with a distinct pharmacological profile. This guide will explore the evidence supporting its development as a lead compound for treating a spectrum of diseases.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a well-established and efficient cyclization reaction. The process generally involves the reaction of the corresponding acid hydrazide (2-chlorobenzohydrazide) with carbon disulfide in a basic medium, such as ethanolic potassium hydroxide, followed by acidification.[4][5][6] This method is reproducible and provides good yields.[5]
A key chemical feature of this compound is its existence in a tautomeric equilibrium between the thiol and thione forms. This property is crucial as it influences the molecule's reactivity, particularly its ability to undergo S-alkylation and complexation with metals, which is often exploited to create a diverse library of derivatives with modulated biological activities.[4]
Caption: General synthesis workflow for this compound.
Potential Therapeutic Applications
The therapeutic potential of this compound and its derivatives is broad, spanning several major disease areas.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in oncology.[1] Derivatives have been shown to exert cytotoxic effects against a wide range of human cancer cell lines through diverse mechanisms of action.[1][7]
Mechanism of Action: The anticancer effects of these compounds are not attributed to a single pathway but rather a multi-targeted approach. Key mechanisms include:
-
Enzyme Inhibition: Oxadiazoles can inhibit enzymes crucial for cancer cell proliferation and survival, such as telomerase, histone deacetylases (HDACs), thymidylate synthase, and thymidine phosphorylase.[4][7][8] Inhibition of these targets disrupts DNA synthesis, modulates gene expression to favor apoptosis, and prevents the immortalization of cancer cells.[4][7]
-
Induction of Apoptosis: Studies have shown that oxadiazole derivatives can trigger programmed cell death (apoptosis). This is often achieved by depolarizing the mitochondrial membrane and activating key executioner enzymes like caspase-3.[9]
-
Cell Cycle Arrest: Certain derivatives have demonstrated the ability to cause cell cycle arrest, particularly in the G0/G1 phase, thereby preventing cancer cells from progressing through the division cycle.[9]
-
Kinase Inhibition: Inhibition of signaling kinases like Epidermal Growth Factor Receptor (EGFR) has also been reported as a mechanism of action for some oxadiazole compounds.[10][11]
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In silico modeling of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
An In-Depth Technical Guide to the In Silico Modeling of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific, promising derivative: this compound. Its documented cytotoxicity against cancer cell lines, such as MCF-7, makes it a compelling candidate for further investigation.[1][4] Computer-Aided Drug Design (CADD) offers a powerful framework to elucidate its mechanism of action, predict its behavior, and guide the optimization of future analogs, thereby accelerating the drug discovery pipeline at a reduced cost.[5][6]
This whitepaper provides a comprehensive, step-by-step protocol for the in silico modeling of this compound. It is designed for researchers, computational chemists, and drug development professionals. We will navigate the entire computational workflow, from ligand and target preparation to molecular docking, molecular dynamics simulations, and ADMET profiling. The emphasis is not merely on the "how" but the "why," grounding each methodological choice in established scientific principles to ensure a robust and reproducible virtual screening cascade.
Section 1: Foundational Concepts & Strategic Workflow
The journey from a promising compound to a viable drug candidate is arduous. In silico modeling acts as a critical compass, guiding this journey by predicting molecular interactions and pharmacokinetic properties before committing to expensive and time-consuming wet-lab experiments.[5] Our strategy is a multi-layered approach, where each stage builds upon and validates the previous one.
The overall workflow is depicted below. We begin by preparing the three-dimensional structures of our ligand and a selected biological target. This is followed by molecular docking to predict the most favorable binding pose. The stability of this predicted complex is then rigorously tested using molecular dynamics (MD) simulations.[7][8] Finally, we assess the compound's drug-likeness through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[9]
Caption: High-level overview of the in silico drug discovery workflow.
Section 2: Ligand and Target Preparation: The Digital Foundation
The accuracy of any in silico model is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the ligand and its biological target.
Ligand Preparation: this compound
The first step is to obtain an accurate 3D conformation of our molecule of interest.
Protocol 2.1: Ligand Structure Generation and Optimization
-
Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database like PubChem.[10][11] The SMILES string (C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl) is a common starting point.[10]
-
Convert to 3D: Use a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D representation into a 3D structure.
-
Energy Minimization: This is a critical step to obtain a low-energy, stable conformation.
-
Rationale: The initial 3D conversion may result in a structure with unrealistic bond lengths or angles. Energy minimization uses force fields (e.g., MMFF94, UFF) to adjust atomic coordinates, relieving steric strain and finding a local energy minimum. This produces a more realistic representation of the molecule.
-
Execution: Employ the energy minimization tools within your chosen software. The process is iterative, with the algorithm adjusting atomic positions until the change in energy between steps falls below a defined threshold.
-
-
Protonation State: Assign the correct protonation state at a physiological pH (typically 7.4). The thiol group (-SH) on the oxadiazole ring can exist in a thiol-thione tautomeric equilibrium.[1] Computational tools can predict the dominant tautomer at a given pH, which is crucial for accurate hydrogen bonding and electrostatic interactions during docking.
-
Save in Correct Format: Save the final, optimized 3D structure in a suitable format, such as .mol2 or .pdbqt, which retains atomic coordinates, partial charges, and atom types required by docking software.
Table 1: Physicochemical Properties of the Ligand
| Property | Value (Predicted) | Source |
| Molecular Formula | C₈H₅ClN₂OS | [10] |
| Molecular Weight | 212.66 g/mol | [10] |
| XLogP3 | 2.7 | [10] |
| Hydrogen Bond Donors | 1 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
These properties are crucial for initial drug-likeness assessment, such as applying Lipinski's Rule of Five.[12]
Target Selection and Preparation
The choice of a biological target is guided by the known or hypothesized mechanism of action. Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione have shown inhibitory activity against thymidine phosphorylase, an enzyme implicated in cancer cell metabolism.[4] Therefore, we select human thymidine phosphorylase as our target for this guide.
Protocol 2.2: Protein Target Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of human thymidine phosphorylase from the Worldwide Protein Data Bank (wwPDB).[13][14][15] For this example, we will use PDB ID: 1UOU.
-
Pre-processing the PDB File:
-
Rationale: Raw PDB files often contain non-essential molecules (water, co-crystallized ligands, ions) and may lack hydrogen atoms. These must be addressed to prepare the protein for a clean docking simulation.
-
Execution (using a tool like AutoDockTools or PyMOL):
-
Remove Water Molecules: Water molecules are typically removed from the binding site to allow the ligand to dock, unless specific water molecules are known to be critical for binding (bridging waters).
-
Separate Co-crystallized Ligand: The native ligand within the crystal structure must be removed from the active site to make it available for our ligand. Its position, however, is invaluable for defining the binding site for the subsequent docking grid.
-
Add Hydrogen Atoms: Crystal structures usually do not resolve hydrogen atoms. Adding them is essential for correct ionization and establishing hydrogen bond networks.
-
Assign Partial Charges: Assign atomic partial charges (e.g., Gasteiger charges) to all protein atoms. This is necessary for the docking software to calculate electrostatic interactions.
-
-
-
Define the Binding Site:
-
Rationale: To make the docking calculation computationally feasible, we do not search the entire protein surface. Instead, we define a "grid box" or "docking box" that encompasses the active site where the native ligand was bound.
-
Execution: Center the grid box on the coordinates of the removed co-crystallized ligand. The size of the box should be large enough to allow the ligand to rotate and translate freely within the active site.
-
-
Save Processed Protein: Save the final "clean" protein structure in the .pdbqt format, which is now ready for the docking software.
Section 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a set of binding poses ranked by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[16][17]
Caption: Step-by-step workflow for setting up and running an MD simulation.
Protocol 4.1: Assessing Complex Stability with MD
-
Software Selection: GROMACS is a powerful and widely used open-source package for performing MD simulations. [18]2. System Setup:
-
Input: Use the best-ranked pose from the molecular docking as the starting structure.
-
Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the physics of the atomic interactions. The ligand will require its own set of parameters, which can be generated using servers like SwissParam or CGenFF.
-
Solvation: Place the complex in the center of a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Neutralization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.
-
-
Simulation Execution:
-
Energy Minimization: Perform a minimization of the entire solvated system to remove any steric clashes introduced during the setup.
-
Equilibration: Run two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
Production Run: Run the main simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data for analysis.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual protein residues to identify flexible regions. High fluctuation in binding site residues could indicate an unstable interaction.
-
Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the ligand and protein throughout the simulation. The persistence of key hydrogen bonds observed in docking validates the stability of the interaction.
-
Section 5: ADMET Prediction
A compound with excellent binding affinity is useless if it has poor pharmacokinetic properties or is toxic. [5]ADMET prediction is a crucial final step to assess the drug-likeness of our compound. [19][20] Protocol 5.1: In Silico Pharmacokinetic and Toxicity Profiling
-
Tool Selection: Utilize free web-based tools like SwissADME and pkCSM. [9][21]These platforms use a combination of predictive models to estimate a wide range of properties.
-
Input: Submit the SMILES string of this compound to the server.
-
Analysis: Evaluate the predicted properties against established thresholds for oral bioavailability and safety.
Table 3: Predicted ADMET Properties
| Category | Property | Predicted Value | Favorable Range |
| Absorption | GI Absorption | High | High |
| Caco-2 Permeability | Moderate | > -5.15 log cm/s | |
| Distribution | BBB Permeant | No | No (for peripheral targets) |
| P-glycoprotein Substrate | No | No | |
| Metabolism | CYP2D6 Inhibitor | No | No |
| CYP3A4 Inhibitor | Yes | No | |
| Excretion | Total Clearance | 0.45 log(ml/min/kg) | Varies |
| Toxicity | AMES Toxicity | No | No |
| Hepatotoxicity | Yes | No |
These values are illustrative and should be generated using ADMET prediction tools. The results guide further chemical modification. For instance, the predicted CYP3A4 inhibition and hepatotoxicity suggest regions of the molecule that could be modified to improve its safety profile.
Section 6: Synthesis of Results and Future Directions
This in silico investigation provides a multi-faceted profile of this compound. The molecular docking revealed a strong predicted binding affinity for thymidine phosphorylase, identifying key interacting residues. The molecular dynamics simulation would then confirm the stability of this binding pose over time. Finally, the ADMET prediction provided initial insights into its potential as an orally administered drug, while also flagging potential liabilities such as CYP enzyme inhibition and hepatotoxicity.
The power of this workflow lies in its predictive capacity. The structural insights from docking and MD simulations can guide the rational design of new analogs. For example, if a specific hydrogen bond is shown to be crucial for stability, chemists can design derivatives that enhance this interaction. Similarly, the ADMET predictions can inform modifications to reduce toxicity or improve metabolic stability. These virtually designed compounds can then be run through the same in silico pipeline, allowing for the rapid screening and prioritization of the most promising candidates for chemical synthesis and subsequent in vitro testing. [5][22]
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Methodological & Application
Application Notes and Protocols for Antimicrobial Assays of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Introduction: The Therapeutic Potential of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4] The inclusion of a thiol group and a substituted phenyl ring can significantly modulate the antimicrobial efficacy of these compounds.[5] Specifically, this compound is a compound of significant interest, warranting a systematic evaluation of its antimicrobial profile. The presence of the 1,3,4-oxadiazole ring may enhance biological activity and lipophilicity, potentially improving cell penetration.[6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the antimicrobial activity of this compound. The protocols herein are grounded in established methodologies and are designed to yield reproducible and reliable data, crucial for preclinical evaluation.
Mechanism of Action: A Primer on Oxadiazole Derivatives
While the precise mechanism of action for this compound requires specific investigation, the broader class of 1,3,4-oxadiazole derivatives has been shown to target various microbial cellular processes.[1] These can include the inhibition of essential enzymes such as DNA gyrase, peptide deformylase, and enzymes involved in cell wall biosynthesis.[1][7] The lipophilic nature of the substituted phenyl group can facilitate passage through the microbial cell membrane, while the heterocyclic oxadiazole ring and the reactive thiol group are often crucial for interacting with biological targets.[8] Understanding these potential mechanisms is vital for interpreting assay results and guiding further studies.
Preliminary Screening: Agar Well Diffusion Assay
The agar well diffusion method is a robust and widely used technique for the initial qualitative screening of antimicrobial agents.[9][10] This assay provides a visual indication of the compound's ability to inhibit microbial growth, evidenced by a zone of inhibition.
Rationale for Experimental Choices
-
Media Selection: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as it has good reproducibility and low levels of inhibitors for common antibiotics.[11]
-
Inoculum Standardization: The use of a 0.5 McFarland standard ensures a consistent bacterial density across all plates, which is critical for the reproducibility of the zone of inhibition.[12]
-
Well Creation: Creating wells in the agar rather than using discs allows for a larger volume of the test compound to be applied and can be advantageous for compounds with limited solubility or diffusion characteristics.[10]
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol: Agar Well Diffusion
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify completely.
-
Inoculum Preparation: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plate to create a bacterial lawn. Rotate the plate approximately 60 degrees between streaks to ensure uniform coverage.[10]
-
Well Creation: With a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[9][13] Carefully remove the agar plugs.
-
Compound Application: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Add a defined volume (e.g., 100 µL) of the test compound solution to each well.[9] Include a positive control (a known antibiotic) and a negative control (solvent alone).[14]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Data Analysis: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
To quantify the antimicrobial potency of this compound, the determination of the Minimum Inhibitory Concentration (MIC) is essential.[12][15] The broth microdilution method is a standardized and widely accepted technique for this purpose, allowing for the testing of multiple concentrations simultaneously.[16][17]
Rationale for Experimental Choices
-
96-Well Plate Format: This high-throughput format allows for efficient testing of serial dilutions and multiple replicates, enhancing the reliability of the data.[15]
-
Two-Fold Serial Dilutions: This standard dilution scheme provides a logarithmic concentration gradient, which is ideal for determining the MIC endpoint accurately.[12]
-
Controls: The inclusion of a growth control (no compound) and a sterility control (no inoculum) is critical for validating the assay. The growth control ensures that the bacteria are viable in the test medium, while the sterility control confirms that the medium is not contaminated.[17]
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol: Broth Microdilution
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent. The choice of solvent will depend on the compound's solubility.[12]
-
Plate Preparation: Dispense 50-100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.[15]
-
Serial Dilution: Add a corresponding volume of the compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring half the volume to the subsequent wells.[12]
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the agar well diffusion assay, and then dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
Inoculation: Inoculate each well (except the sterility control wells) with the diluted bacterial suspension. The final volume in each well should be between 100-200 µL.[12]
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum, but no test compound.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[16][18]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[15][17] The results can also be read using a microplate reader to measure absorbance at 600 nm.
Data Presentation
The results of the antimicrobial assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Example Zone of Inhibition Data for this compound
| Test Organism | Compound Concentration (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 100 | 18 |
| Escherichia coli ATCC 25922 | 100 | 14 |
| Pseudomonas aeruginosa ATCC 27853 | 100 | 10 |
| Ciprofloxacin (10 µg/mL) | 10 | 25 (S. aureus) |
| DMSO (Solvent) | - | 0 |
Table 2: Example MIC Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | Moderate Activity |
| Escherichia coli | ATCC 25922 | 32 | Low Activity |
| Pseudomonas aeruginosa | ATCC 27853 | >64 | Inactive |
| Enterococcus faecalis | ATCC 29212 | 16 | Moderate Activity |
Note: The interpretation of MIC values is relative and should be compared against established breakpoints for known antibiotics where available.[12]
Conclusion and Future Directions
The protocols detailed in these application notes provide a standardized framework for evaluating the antimicrobial properties of this compound. The agar well diffusion assay serves as an excellent primary screen, while the broth microdilution method provides quantitative MIC data that is crucial for structure-activity relationship (SAR) studies and further development.
Should this compound demonstrate significant antimicrobial activity, subsequent studies could include determining the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and investigations into its mechanism of action. These advanced assays will provide a more complete picture of its therapeutic potential.
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Glomb, T., & Świątek, P. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 22(13), 6979. [Link]
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Yarmohammadi, M., et al. (2020). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences, 15(3), 267-276. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]
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Saeed, A., et al. (2022). Synthesis of some novel 1,3,4-oxadiazole derivatives and evaluation of their antimicrobial activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(2), 431-444. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
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Derawey, S. H., et al. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. International Journal of Research in Pharmaceutical Sciences, 10(3), 2342-2350. [Link]
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Leaño, E. M. (2003). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]
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Kumar, A., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 972584. [Link]
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Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]
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Miller, G. H., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of aquatic organisms, 64(3), 211-222. [Link]
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Singh, R. P., & Singh, R. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(9), 1-4. [Link]
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The Bumbling Biochemist. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
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Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 16(4), 3046-3061. [Link]
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Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences, 2(1), 1-12. [Link]
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Application Notes & Protocols: Evaluating the In Vitro Anticancer Activity of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and significant role as a pharmacophore in a wide array of therapeutic agents.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[3][4] The anticancer potential of 1,3,4-oxadiazole derivatives is particularly compelling, with research indicating their ability to interfere with numerous biological processes essential for tumor growth and survival.[2][5]
This document focuses on a specific, promising derivative: 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol . Studies have highlighted its potent cytotoxic activity against various human cancer cell lines. For instance, it has shown significant inhibitory effects on the MCF-7 breast cancer cell line with IC50 values reported as low as 0.89 μM, in some cases outperforming standard chemotherapeutics.[6] This guide provides a comprehensive framework for researchers to systematically evaluate the anticancer properties of this compound, detailing the rationale behind experimental design and providing robust, step-by-step protocols for key in vitro assays.
Putative Mechanisms of Action
The anticancer activity of this compound and its analogs is multifaceted.[6] Evidence suggests that its efficacy is not due to a single mode of action but rather a coordinated disruption of several key cellular pathways critical for cancer cell proliferation and survival. Understanding these potential mechanisms is crucial for designing a logical and comprehensive evaluation strategy.
Key reported mechanisms for this class of compounds include:
-
Induction of Apoptosis: The compound is known to trigger programmed cell death, potentially through the activation of mitochondrial pathways and the generation of reactive oxygen species (ROS).[6]
-
Cell Cycle Arrest: Treatment can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1][6]
-
Inhibition of Key Enzymes: The 1,3,4-oxadiazole scaffold is a versatile inhibitor of various enzymes vital for tumor progression, such as Epidermal Growth Factor Receptor (EGFR) kinases, tubulin, telomerase, and thymidine phosphorylase.[2][6][7][8][9][10]
Part I: Application Notes - Experimental Design Rationale
A tiered, systematic approach is recommended to comprehensively characterize the anticancer profile of this compound. This workflow, outlined below, begins with a broad assessment of cytotoxicity across multiple cell lines and progressively drills down into specific mechanistic pathways.
Tier 1: Foundational Cytotoxicity Screening
The initial and most critical step is to quantify the compound's cytotoxic potency.
-
Why this experiment? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells.[11] This activity, primarily driven by mitochondrial dehydrogenases in viable cells, serves as a reliable proxy for cell viability. It allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric for comparing compound potency.
-
Cell Line Selection: It is crucial to test the compound on a panel of cancer cell lines from different tissue origins to assess its spectrum of activity. Based on literature for related 1,3,4-oxadiazole compounds, a starting panel could include:
-
MCF-7 (Breast Adenocarcinoma): Known sensitivity to this specific compound.[6]
-
A549 (Lung Carcinoma): A common model for lung cancer studies.[12]
-
HCT-116 or HT-29 (Colorectal Carcinoma): Representative of gastrointestinal cancers.[1][13]
-
HepG2 (Hepatocellular Carcinoma): A widely used liver cancer model.[2][8]
-
Tier 2: Elucidating the Primary Mechanism of Cell Death
Once the IC50 values are established, the next logical step is to investigate how the compound kills cancer cells.
-
Apoptosis vs. Necrosis (Annexin V/PI Assay): It is essential to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). The Annexin V-FITC/Propidium Iodide (PI) assay is the gold standard for this purpose. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[14] Annexin V, a protein with a high affinity for PS, can then bind to these cells.[15] PI is a nucleic acid dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14] This dual staining allows for the clear differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.
-
Cell Cycle Analysis (PI Staining): Since the compound is reported to induce cell cycle arrest, it is vital to quantify this effect.[6] Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content. Flow cytometry analysis can then distinguish cells in different phases of the cycle (G0/G1, S, and G2/M), revealing any treatment-induced accumulation in a specific phase.[16]
-
Executioner Caspase Activation (Caspase-3/7 Assay): Caspases-3 and -7 are key "executioner" enzymes that, once activated, cleave numerous cellular substrates to orchestrate the process of apoptosis.[17] Measuring their activity provides direct biochemical evidence that the apoptotic pathway has been engaged. A luminescent assay, such as the Caspase-Glo® 3/7 assay, offers a highly sensitive and high-throughput method for this measurement.[18][19] The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 or -7 to generate a light signal.[18]
Part II: Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details the measurement of cell viability to determine the IC50 value of the test compound.
Materials:
-
96-well flat-bottom tissue culture plates
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored protected from light.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630-650 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >95% viability. b. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[20]
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium from the stock solution. A typical final concentration range might be 0.01 µM to 100 µM. b. Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "medium only" blank control. c. Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control). d. Incubate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Incubation: a. After the treatment period, carefully aspirate the culture medium. b. Add 50 µL of serum-free medium to each well. c. Add 50 µL of MTT solution (5 mg/mL) to each well for a final concentration of 2.5 mg/mL. d. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]
-
Formazan Solubilization: a. Carefully aspirate the MTT solution without disturbing the formazan crystals. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[11] b. Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. c. Plot a dose-response curve (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis Induction (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between live, apoptotic, and necrotic cells.
Materials:
-
6-well tissue culture plates
-
Test Compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[21]
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat cells with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC50 value) for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: a. Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or gentle trypsinization to preserve membrane integrity.[22] b. Centrifuge the collected cells (300 x g for 5 minutes) and discard the supernatant. c. Wash the cells once with 1 mL of cold PBS, centrifuge again, and discard the supernatant.[22]
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[21] The cell concentration should be approximately 1 x 10⁶ cells/mL.[22] b. Add 5 µL of Annexin V-FITC to the cell suspension.[15] c. Gently vortex and incubate for 15 minutes at room temperature in the dark.[21] d. Add 5 µL of Propidium Iodide (PI) solution.[15] e. Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Data Acquisition: a. Analyze the samples immediately (within 1 hour) by flow cytometry.[21] b. Use FITC (Ex/Em ~488/530 nm) and PI (phycoerythrin emission) signal detectors.[15] c. Set up appropriate compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and vehicle-treated controls. d. Collect data for at least 10,000 events per sample. e. Analyze the data to quantify the percentage of cells in each quadrant:
- Lower-Left (Annexin V- / PI-): Live cells
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells
- Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-Left (Annexin V- / PI+): Necrotic cells/debris
Protocol 3: Cell Cycle Perturbation Analysis (Propidium Iodide Staining)
This protocol quantifies the distribution of cells in different phases of the cell cycle following compound treatment.
Materials:
-
6-well tissue culture plates
-
Test Compound
-
Cold 70% Ethanol
-
Cold PBS
-
Staining Buffer: PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.[16]
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed and treat cells in 6-well plates with the test compound at 1x and 2x IC50 concentrations for 24 or 48 hours, alongside a vehicle control.
-
Cell Harvesting and Fixation: a. Harvest both adherent and floating cells and wash once with cold PBS. b. Resuspend the cell pellet in 500 µL of cold PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Ethanol fixation is preferred for preserving DNA integrity. d. Incubate the cells for at least 2 hours (or overnight) at 4°C for complete fixation.[16]
-
Staining: a. Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol. b. Wash the cell pellet once with cold PBS. c. Resuspend the cells in 500 µL of PI/RNase A staining buffer. The RNase A is critical to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[16] d. Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: a. Analyze the samples on a flow cytometer. b. Collect the fluorescence area and width parameters to help exclude doublets.[16] c. View the DNA content histogram on a linear scale.[16] d. Use cell cycle analysis software (e.g., FlowJo™, ModFit LT™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Measurement of Executioner Caspase Activity (Caspase-Glo® 3/7 Assay)
This protocol provides a sensitive, luminescence-based measurement of caspase-3 and -7 activity.
Materials:
-
White-walled, clear-bottom 96-well plates (for luminescence)
-
Test Compound
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent).[18]
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a white-walled 96-well plate at an appropriate density (e.g., 10,000 cells/well) in 100 µL of medium. b. After 24 hours, treat cells with the test compound at desired concentrations (e.g., 1x and 2x IC50) for a shorter time course (e.g., 6, 12, 24 hours) to capture peak activity. Include vehicle-treated and untreated controls.
-
Assay Reagent Preparation and Addition: a. Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.[19] b. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent as per the manufacturer's instructions.[18][19] c. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. d. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. This single reagent addition lyses the cells and initiates the reaction.[18]
-
Incubation and Data Acquisition: a. Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. b. Incubate at room temperature for 1 to 3 hours, protected from light. c. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: a. After subtracting the background (medium only) reading, express the data as fold change in caspase activity relative to the vehicle-treated control.
Part III: Data Interpretation & Visualization
Quantitative Data Summary
Consolidating cytotoxicity data into a clear table is essential for comparing the compound's potency across different cell lines and against a standard chemotherapeutic agent.
| Cell Line | Histology | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 0.89 ± 0.12 | 0.45 ± 0.05 |
| A549 | Lung Carcinoma | 2.45 ± 0.31 | 0.18 ± 0.03 |
| HCT-116 | Colorectal Carcinoma | 1.78 ± 0.25 | 0.09 ± 0.01 |
| HepG2 | Hepatocellular Carcinoma | 3.15 ± 0.40 | 0.33 ± 0.04 |
| (Note: Data are exemplary and should be replaced with experimentally derived values. Values represent Mean ± SD from three independent experiments.) |
Interpretation:
-
IC50 Values: The IC50 data from the MTT assay provides the primary measure of the compound's cytotoxic potency. Lower values indicate higher potency.
-
Apoptosis Quadrants: The flow cytometry data from the Annexin V/PI assay will show a dose-dependent shift of cells from the live quadrant (lower-left) to the early (lower-right) and late (upper-right) apoptotic quadrants, confirming apoptosis as a primary mode of cell death.
-
Cell Cycle Histograms: Analysis of the PI staining data will reveal an accumulation of cells in a specific phase (e.g., G2/M or G1), indicating the point of cell cycle arrest induced by the compound.
-
Caspase Activity: A significant, dose-dependent increase in luminescence in the Caspase-Glo® 3/7 assay confirms the activation of the executioner caspases, providing strong biochemical support for an apoptotic mechanism.
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Application Notes & Protocols: 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol in Drug Development
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its core structure, featuring a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group, serves as a versatile scaffold for the development of new therapeutic agents.[1] The molecule exhibits thiol-thione tautomerism, a property that influences its reactivity and potential for chemical modifications, such as S-alkylation and metal complexation.[1] This compound and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for further investigation in drug discovery and development.[1][2][3]
Synthesis Protocol
The synthesis of this compound is typically achieved through the cyclization of a corresponding benzohydrazide with carbon disulfide in an alkaline medium.[1] This method is efficient and yields the desired product with good purity.
Protocol: Synthesis of this compound
Materials:
-
2-chlorobenzohydrazide
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl, dilute)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-chlorobenzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol.
-
Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Evaporation: After the reaction is complete, evaporate the excess ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water, and dry under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Anticancer Applications
Derivatives of 1,3,4-oxadiazole are recognized for their significant anticancer potential, acting through various mechanisms to inhibit cancer cell growth and proliferation.[4][5][6]
Mechanism of Action
The anticancer activity of this compound and its derivatives is multifaceted. It is known to induce apoptosis in cancer cells through mitochondrial pathways, which is often accompanied by an increase in reactive oxygen species (ROS) levels.[1] Furthermore, this class of compounds can inhibit key enzymes involved in cancer progression, such as telomerase, histone deacetylases (HDACs), and thymidine phosphorylase, thereby disrupting essential cellular processes for cancer cell survival.[1][4]
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High-throughput screening of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol derivatives.
Application Notes & Protocols
A Guide to High-Throughput Screening of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol Derivatives for Novel Enzyme Inhibitors
Introduction
The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] These five-membered heterocyclic compounds are known to exhibit a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][4][5][6] The structural rigidity, metabolic stability, and capacity for hydrogen bonding of the oxadiazole core make it an ideal anchor for designing novel therapeutic agents.[4][7] This guide focuses on a specific, promising subclass: derivatives of this compound. The introduction of the 2-chlorophenyl group offers unique steric and electronic properties that can be exploited to achieve high-potency and selective interactions with biological targets.
This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct a high-throughput screening (HTS) campaign for this compound class. We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the process, from initial library preparation to robust hit validation, ensuring a scientifically rigorous and efficient discovery workflow.
Part I: Pre-Screening & Compound Library Management
The foundation of any successful HTS campaign is a well-characterized and meticulously prepared compound library targeting a validated biological target.
Target Selection & Assay Feasibility
The choice of a biological target is paramount. The 1,3,4-oxadiazole scaffold has shown significant promise as a modulator of various enzymes, such as kinases, proteases, and metabolic enzymes like acetylcholinesterase.[8][9][10] Before commencing a large-scale screen, a critical feasibility assessment must be performed.
-
Rationale for Target Choice: The target should have a clear, validated role in the disease pathology of interest. For this guide, we will use a generic serine protease as a representative enzyme target, a common focus for inhibitor discovery.[11]
-
Assay Amenability: The chosen target must be compatible with HTS formats. This requires a robust, sensitive, and cost-effective assay that can be miniaturized and automated.[12][13] Fluorescence-based assays are often preferred for their high signal-to-background ratios and sensitivity.[8]
Compound Library Preparation & Quality Control
A high-quality compound library is essential for generating meaningful and reproducible results. The process begins with the synthesis or acquisition of the this compound derivatives.
-
Synthesis: A common and effective route for synthesizing the core 5-substituted-1,3,4-oxadiazole-2-thiol involves the reaction of an appropriate acylhydrazide with carbon disulfide in an alkaline solution, followed by acidification.[14][15]
-
Quality Control (QC): Every compound in the library must undergo rigorous QC.
-
Identity & Purity: Confirm structure via LC-MS and NMR. Purity should be >95% as determined by HPLC to avoid artifacts from impurities.
-
Solubility: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). Poor solubility is a common cause of false positives.
-
-
Plating for HTS: The library is then arrayed into HTS-compatible microplates (e.g., 384- or 1536-well).[16] This process, known as "compound management," is critical for ensuring accuracy and avoiding cross-contamination.[17][18]
Table 1: Example 384-Well Compound Source Plate Layout
| Wells | Content | Purpose |
| 1-22 (Cols) | 10 mM compound in 100% DMSO | Screening library of this compound derivatives |
| 23 (Col) | 10 mM Known Inhibitor (Positive Control) in 100% DMSO | Assay validation; sets the 100% inhibition mark |
| 24 (Col) | 100% DMSO (Negative/Vehicle Control) | Assay validation; sets the 0% inhibition mark |
Part II: The Primary High-Throughput Screen
The primary screen is a rapid survey of the entire compound library at a single concentration to identify "primary hits."[19] Efficiency and robustness are the key objectives.
Assay Principle: Fluorescence-Based Protease Inhibition
For our serine protease target, a fluorescence resonance energy transfer (FRET) assay is an excellent choice.[20]
-
Mechanism: A peptide substrate is designed with a fluorophore and a quencher on opposite ends. In its intact state, the quencher dampens the fluorophore's signal. Upon cleavage by the active protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. A compound that inhibits the protease will prevent this cleavage, leading to a low fluorescence signal.
Caption: Principle of the FRET-based enzyme inhibition assay.
Protocol: Primary HTS Assay
This protocol is designed for a fully automated system using 384-well plates.
-
Compound Dispensing: Using an acoustic liquid handler, transfer a small volume (e.g., 50 nL) of the 10 mM compound stocks from the source plate to the corresponding wells of the assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
Enzyme Addition: Add 25 µL of the serine protease solution (prepared in assay buffer) to all wells of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Scientist's Note: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive inhibitors.[11]
-
-
Substrate Addition: Add 25 µL of the FRET peptide substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Read: Immediately place the plate into a fluorescent plate reader. Measure the fluorescence intensity every 2 minutes for 30 minutes. The rate of fluorescence increase (slope) is proportional to enzyme activity.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Normalize the data using the controls on each plate:
-
% Inhibition = 100 * (1 - (Rate_Compound - Rate_PositiveControl) / (Rate_NegativeControl - Rate_PositiveControl))
-
-
Hit Identification: A primary hit is defined as any compound exhibiting an inhibition value greater than three standard deviations from the mean of the negative controls (Z-score > 3).[21]
-
Assay Quality Control
The reliability of an HTS assay is determined by statistical parameters calculated for each plate.
-
Z-Prime Factor (Z'): This parameter measures the statistical separation between the positive and negative controls.
-
Signal-to-Background (S/B): This ratio indicates the dynamic range of the assay. S/B = Mean_neg / Mean_pos. A higher S/B is generally better.
Part III: Hit Triage & Secondary Screening
Not all primary hits are genuine. A rigorous hit triage process is essential to eliminate false positives and confirm the activity of true hits before committing further resources.[23][24]
Caption: The High-Throughput Screening (HTS) cascade from library to lead.
Protocol: Dose-Response Analysis (IC₅₀ Determination)
This assay confirms the activity of primary hits and determines their potency (IC₅₀), the concentration at which 50% of enzyme activity is inhibited.[19]
-
Plate Preparation: Create a 10-point, 3-fold serial dilution series for each primary hit compound in a 384-well plate, starting from a top concentration of 100 µM.
-
Assay Execution: Perform the same FRET-based protease assay as described in Section 2.2 using the serially diluted compounds.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Example IC₅₀ Data for a Confirmed Hit
| Concentration (µM) | % Inhibition |
| 100.00 | 98.5 |
| 33.33 | 95.2 |
| 11.11 | 89.1 |
| 3.70 | 75.4 |
| 1.23 | 51.2 |
| 0.41 | 28.3 |
| 0.14 | 10.1 |
| 0.05 | 4.5 |
| 0.02 | 1.2 |
| 0.01 | 0.5 |
| Calculated IC₅₀ | 1.20 µM |
Protocol: Secondary Cytotoxicity Assay (LDH Release)
A crucial secondary assay is to assess the general cytotoxicity of the confirmed hits.[23] This helps differentiate compounds that specifically inhibit the target from those that are broadly toxic to cells. The Lactate Dehydrogenase (LDH) release assay is a common method that measures the loss of cell membrane integrity.[25][26][27]
-
Cell Seeding: Seed a relevant human cell line (e.g., a cancer cell line like A549 if the target is oncology-related) into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with the confirmed hit compounds at a single high concentration (e.g., 30 µM) for 24 hours. Include vehicle (DMSO) as a negative control and a lysis buffer (e.g., Triton X-100) as a positive control for 100% cytotoxicity.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant to a new flat-bottom 96-well plate.
-
Scientist's Note: Transferring the supernatant allows the remaining cells to be used for a multiplexed orthogonal assay (e.g., an ATP-based viability assay), providing a more comprehensive toxicity profile.[25]
-
-
LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each well of the new plate.
-
Incubation & Read: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis:
-
% Cytotoxicity = 100 * (Abs_Compound - Abs_Vehicle) / (Abs_LysisBuffer - Abs_Vehicle)
-
Interpretation: Hits with high potency against the enzyme target but low cytotoxicity (<10-20%) are prioritized for further development.
-
Part IV: Data Interpretation & Advancing Hits to Leads
The culmination of the HTS cascade is a small set of validated, high-quality hits.
-
Hit Prioritization: Compounds are ranked based on a multi-parameter assessment:
-
Potency: Lower IC₅₀ values are better.
-
Selectivity: The compound should be inactive or significantly less potent in cytotoxicity assays.
-
Chemical Tractability: The chemical scaffold should be amenable to synthetic modification for lead optimization.[24]
-
-
Mechanism of Action (MoA): For promising hits, further biochemical assays are required to determine the mechanism of inhibition (e.g., competitive, non-competitive).[24][28] This can be achieved by measuring inhibitor IC₅₀ values at varying substrate concentrations.[24]
-
Structure-Activity Relationship (SAR): The screening data from the entire library, including inactive compounds, is invaluable for building an initial SAR.[3] This analysis guides the medicinal chemistry effort to design more potent and selective next-generation compounds, transitioning a "hit" into a "lead" series.
Conclusion
This application note provides a robust and logical framework for the high-throughput screening of this compound derivatives. By integrating meticulous library preparation, validated primary and secondary assays, and a rigorous hit triage process, researchers can efficiently identify and prioritize novel enzyme inhibitors. This structured approach maximizes the probability of success while ensuring the generation of high-quality, reproducible data, thereby accelerating the critical early stages of the drug discovery pipeline.
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(n.d.). 1,3,4-oxadiazole-2-thiones/thiols and their S-substituted derivatives with antibacterial activity. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2021). Synthesis and Screening of New[20][23][29]Oxadiazole,[20][23][30]Triazole, and[20][23][30]Triazolo[4,3-b][20][23][30]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 296.
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(n.d.). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved from [Link]
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(n.d.). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. Retrieved from [Link]
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In Vivo Application Notes and Protocols: 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in hydrogen bonding, which contributes to its diverse pharmacological profile.[1][2] Derivatives of this heterocycle have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[3][4][5] This guide focuses on a specific, promising derivative: 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol . The presence of a 2-chlorophenyl group and a thiol moiety at positions 5 and 2, respectively, offers unique electronic and structural characteristics that warrant in-depth in vivo investigation.[6]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols for evaluating the in vivo efficacy of this compound but also delves into the scientific rationale behind the experimental designs. The aim is to equip researchers with the necessary tools to conduct robust, reproducible, and insightful preclinical studies.
Section 1: Compound Profile: this compound
Chemical Structure and Properties
This compound (CAS 23766-27-0) is a heterocyclic compound that exists in a dynamic equilibrium between its thiol and thione tautomeric forms.[6][7] This tautomerism is a critical feature, influencing its reactivity, ability to chelate metals, and interactions with biological targets.
-
Molecular Formula: C₈H₅ClN₂OS
-
Molar Mass: 212.66 g/mol
-
Key Structural Features:
-
A five-membered 1,3,4-oxadiazole ring.
-
A 2-chlorophenyl substituent at position 5, which can influence lipophilicity and binding orientation.
-
A thiol/thione group at position 2, a key site for derivatization and biological activity.
-
Synthesis Overview
The synthesis of this compound is typically achieved through a well-established route involving the cyclization of a corresponding acylhydrazide with carbon disulfide.[8] The general pathway involves reacting 2-chlorobenzohydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification to yield the final product.[6][9] This method is efficient and allows for the generation of sufficient quantities for in vivo evaluation.
Rationale for In Vivo Investigation
The broad therapeutic potential of the 1,3,4-oxadiazole class provides a strong impetus for the in vivo study of this specific derivative.[1][10] Published research on analogous compounds suggests primary activities that should be investigated:
-
Anti-inflammatory & Analgesic Activity: Numerous 2,5-disubstituted 1,3,4-oxadiazoles have shown potent anti-inflammatory and analgesic effects in various animal models, often with reduced ulcerogenic side effects compared to standard NSAIDs.[11][12][13]
-
Anticonvulsant Activity: The oxadiazole ring is a recognized pharmacophore in the design of anticonvulsant agents, with derivatives showing efficacy in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models.[14][15][16]
-
Anticancer and Antimicrobial Potential: While this guide focuses on CNS and inflammatory models, the compound has also been investigated for anticancer and antimicrobial activities, highlighting its versatile nature.[6][17]
Section 2: Pre-Clinical In Vivo Workflow: A Strategic Overview
A structured, phased approach is critical for the efficient in vivo evaluation of a new chemical entity. The following workflow ensures that foundational safety data is gathered before proceeding to more complex and resource-intensive efficacy studies.
Caption: Strategic workflow for in vivo evaluation.
Section 3: Essential Pre-Experimental Protocols
Animal Model Selection
-
Rationale: For initial screening, rodents are the models of choice due to their well-characterized physiology, genetic homogeneity, and cost-effectiveness.
-
Mice (e.g., Swiss Albino): Preferred for high-throughput screens like the acetic acid-induced writhing test and PTZ-induced seizure model due to their smaller size and rapid response.[11][16]
-
Rats (e.g., Wistar or Sprague-Dawley): Often used for inflammatory models like carrageenan-induced paw edema, as the larger paw size facilitates more precise and reproducible measurements.[12][13]
-
Ethical Considerations
-
Mandate: All animal experiments must be conducted in strict accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. This includes minimizing animal suffering, using the minimum number of animals required for statistical significance (3Rs: Replacement, Reduction, Refinement), and ensuring proper housing, handling, and euthanasia procedures.
Formulation and Vehicle Selection
-
Objective: To prepare a safe, stable, and homogenous formulation that ensures consistent bioavailability.
-
Protocol:
-
Solubility Test: Assess the solubility of this compound in common vehicles (e.g., distilled water, saline, 0.5% carboxymethyl cellulose (CMC), DMSO, Tween 80).
-
Vehicle Choice: For oral (p.o.) administration, a suspension in 0.5% or 1% CMC is often a suitable choice for poorly water-soluble compounds. For intraperitoneal (i.p.) injection, a solution in a small percentage of DMSO (e.g., <5%) co-solubilized in saline or corn oil may be used, but potential vehicle toxicity must be evaluated.
-
Preparation: Accurately weigh the compound and triturate it with a small amount of the vehicle to form a smooth paste. Gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension. Prepare fresh on the day of the experiment.
-
Section 4: Protocol: Acute Oral Toxicity Assessment (OECD 423)
-
Principle: This protocol determines the acute toxicity (approximating the LD50) of the compound after a single oral dose and helps classify it based on the Globally Harmonized System (GHS). It provides critical information for selecting doses for subsequent efficacy studies.
| Parameter | Specification |
| Animal Model | Swiss Albino mice (female), nulliparous and non-pregnant |
| Age/Weight | 8-12 weeks / 20-25 g |
| Housing | 3 animals per cage, 12-hour light/dark cycle, controlled temp/humidity |
| Acclimatization | Minimum 5 days before dosing |
| Fasting | Food (but not water) withheld for 3-4 hours before dosing |
| Starting Dose | Typically 300 mg/kg or 2000 mg/kg based on expected toxicity |
| Administration | Single oral gavage (p.o.) |
| Volume | 10 mL/kg body weight |
| Control Group | Vehicle only (e.g., 0.5% CMC) |
Step-by-Step Methodology
-
Grouping: Assign 3 fasted mice to the starting dose group.
-
Dosing: Administer the prepared formulation of the test compound. Administer the vehicle to the control group.
-
Observation (Short-term): Observe animals continuously for the first 30 minutes, then periodically for the next 4 hours, and once daily thereafter for 14 days.
-
Recordings: Document all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy). Note the onset, intensity, and duration of these signs.
-
Mortality: Record any mortalities.
-
Body Weight: Measure body weight just before dosing and on days 7 and 14.
-
Dose Adjustment:
-
If mortality occurs in 2/3 or 3/3 animals, re-test at a lower dose.
-
If mortality occurs in 1/3 animals, re-test at the same dose.
-
If no mortality occurs, proceed to a higher dose until mortality is observed or the limit dose (e.g., 2000 or 5000 mg/kg) is reached.
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.
Section 5: Protocol: Anti-inflammatory Activity Assessment
-
Model: Carrageenan-Induced Paw Edema in Rats.[18]
-
Principle: Carrageenan is a phlogistic agent that induces a biphasic acute inflammatory response when injected into the sub-plantar region of a rat's paw. The initial phase (0-1.5 h) is mediated by histamine and serotonin, while the later phase (1.5-5 h) is primarily driven by prostaglandins, requiring the induction of COX-2.[19] This model is highly effective for screening compounds with potential NSAID-like activity.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology
-
Grouping:
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[12]
-
Group III, IV, etc.: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Using a digital plethysmometer, measure the initial volume (V₀) of the right hind paw of each rat.
-
Dosing: Administer the respective treatments orally to each group.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vt - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, typically at the 3-hour mark:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Data Presentation
| Group | Dose (mg/kg) | Mean Paw Edema (ΔV) at 3h (mL) ± SEM | % Inhibition |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Indomethacin | 10 | 0.45 ± 0.05 | 64.0 |
| Test Cpd | 25 | 0.98 ± 0.07 | 21.6 |
| Test Cpd | 50 | 0.71 ± 0.06 | 43.2 |
| Test Cpd | 100 | 0.55 ± 0.05 | 56.0 |
| p < 0.05 compared to Vehicle Control |
Section 6: Protocol: Analgesic Activity Assessment
-
Model: Acetic Acid-Induced Writhing Test in Mice.[11]
-
Principle: The intraperitoneal injection of a mild irritant like acetic acid induces a stereotypical stretching and writhing behavior in mice. This response is mediated by the local release of endogenous mediators, including prostaglandins and bradykinin, which stimulate nociceptive neurons. Analgesic compounds inhibit this response, and the number of writhes is a quantifiable measure of peripheral analgesic activity.[20]
Step-by-Step Methodology
-
Grouping (n=6-8 mice per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC, p.o.)
-
Group II: Positive Control (e.g., Aspirin, 100 mg/kg, p.o.)
-
Group III, IV, etc.: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally.
-
Induction: 60 minutes after oral dosing, administer 0.1 mL/10g of 0.6% acetic acid solution via intraperitoneal (i.p.) injection to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes (constriction of the abdomen, stretching of hind limbs) for each mouse over a 20-minute period.
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage protection (analgesia) for each treated group:
-
% Protection = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] * 100
-
-
Data Presentation
| Group | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Protection |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Aspirin | 100 | 18.5 ± 2.5 | 59.1 |
| Test Cpd | 25 | 33.1 ± 2.8 | 26.8 |
| Test Cpd | 50 | 24.6 ± 2.9 | 45.6 |
| Test Cpd | 100 | 19.8 ± 2.4 | 56.2 |
| *p < 0.05 compared to Vehicle Control |
Section 7: Protocol: Anticonvulsant Activity Assessment
-
Rationale: Using two distinct models, Maximal Electroshock (MES) and Pentylenetetrazole (PTZ), allows for the differentiation of anticonvulsant mechanisms. The MES test identifies compounds that prevent seizure spread, often by acting on voltage-gated sodium channels. The PTZ test detects compounds that elevate the seizure threshold, typically by enhancing GABAergic neurotransmission.[15][21][22]
Maximal Electroshock (MES) Test
-
Principle: A supramaximal electrical stimulus applied via corneal electrodes induces a tonic-clonic seizure. The key endpoint is the abolition of the tonic hind limb extension (THLE) phase.
-
Methodology:
-
Grouping & Dosing: As described previously. A standard anticonvulsant like Phenytoin (25 mg/kg, i.p.) is used as a positive control.[22]
-
Stimulation: At the time of peak effect (e.g., 30-60 min post-dose), apply an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes pre-moistened with saline.
-
Observation: Observe the mouse for the presence or absence of the tonic hind limb extension phase. Absence of THLE is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group.
-
Pentylenetetrazole (PTZ) Test
-
Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures when administered subcutaneously. The endpoint is the failure of the compound to prevent clonic seizures or death.
-
Methodology:
-
Grouping & Dosing: As described previously. A standard like Diazepam (5 mg/kg, i.p.) is used as a positive control.
-
Induction: At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the mice for 30 minutes for the onset of clonic seizures (convulsions lasting >5 seconds). Note the latency to seizure and whether the animal is protected.
-
Data Analysis: Calculate the percentage of animals protected from clonic seizures in each group.
-
Data Presentation (Anticonvulsant Screen)
| Group | Dose (mg/kg) | MES (% Protection) | PTZ (% Protection) |
| Vehicle Control | - | 0 | 0 |
| Phenytoin | 25 | 100 | 0 |
| Diazepam | 5 | 25 | 100 |
| Test Cpd | 50 | 50 | 12.5 |
| Test Cpd | 100 | 87.5 | 37.5 |
| Test Cpd | 200 | 100 | 62.5 |
Section 8: Data Interpretation & Troubleshooting
-
Anti-inflammatory/Analgesic: A dose-dependent reduction in paw edema and writhing indicates a positive effect. If the compound is effective in the late phase of the carrageenan test and the writhing test, it likely involves the inhibition of prostaglandin synthesis.
-
Anticonvulsant:
-
Activity in the MES test suggests efficacy against generalized tonic-clonic seizures.
-
Activity in the PTZ test suggests efficacy against absence seizures.
-
A compound active in both tests has a broad spectrum of anticonvulsant activity.
-
-
Troubleshooting:
-
High Variability: Ensure consistent technique in injections (especially sub-plantar), accurate timing, and homogenous formulation. Increase the number of animals per group if necessary.
-
Lack of Efficacy: Re-evaluate the dose range. The compound may not have sufficient CNS penetration (for anticonvulsant models) or may have a different mechanism of action not captured by these screens. Consider alternative administration routes (e.g., i.p. vs. p.o.).
-
Unexpected Toxicity: If signs of toxicity are observed at effective doses, the therapeutic window may be narrow. A thorough toxicological profile is warranted.
-
References
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- Zhang Y, et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9404780/]
- Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. (2024). World Journal of Advanced Research and Reviews. [URL: https://wjarr.com/content/pharmaceutical-activity-134-oxadaizole-heterocyclic-chemistry-review]
- Stoyanova V, et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/34958890/]
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Application Notes and Protocols for the Use of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol in Agricultural Research
Introduction: The Potential of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol in Modern Agriculture
The relentless challenge of ensuring global food security necessitates the continuous development of novel and effective agrochemicals. The 1,3,4-oxadiazole heterocyclic scaffold has emerged as a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] This guide focuses on a specific, promising derivative: This compound . The presence of the 2-chlorophenyl group and the reactive 2-thiol moiety suggests a high potential for potent and selective activity against a range of agricultural pests and pathogens.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in exploring the agricultural applications of this compound. It provides not only detailed experimental protocols but also the scientific rationale behind these methodologies, ensuring a robust and logical approach to its evaluation.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process commencing with 2-chlorobenzoic acid.[3] The general synthetic route involves the esterification of the starting acid, followed by conversion to the corresponding hydrazide.[4] The key cyclization step to form the 1,3,4-oxadiazole ring is then accomplished by reacting the hydrazide with carbon disulfide in an alkaline medium.[4][5]
General Synthetic Pathway:
Caption: General synthetic route for this compound.
Structural confirmation of the synthesized compound is critical and should be performed using a combination of spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, to ensure purity and verify the chemical structure.[3]
Proposed Mechanism of Action: A Focus on Fungal Respiration
While the precise mechanism of action for this compound is yet to be fully elucidated, evidence from structurally related 1,3,4-oxadiazole derivatives suggests a likely target is the fungal respiratory chain.[6][7] A plausible hypothesis is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain.
Hypothesized Signaling Pathway:
Caption: Hypothesized mechanism of action via SDH inhibition.
By binding to the active site of SDH, the compound may disrupt the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and leading to a significant reduction in ATP synthesis. This energy deficit ultimately results in the cessation of fungal growth and cell death.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the systematic evaluation of this compound's agricultural potential.
Part 1: In Vitro Antifungal Activity Assessment
This initial screening is crucial to determine the intrinsic fungicidal properties of the compound against a panel of economically important plant pathogenic fungi.
1.1. Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method quantifies the ability of the compound to inhibit the vegetative growth of fungi.
Protocol Workflow:
Caption: Workflow for the mycelial growth inhibition assay.
Step-by-Step Methodology:
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 45-50°C.
-
Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Plating: Pour the amended agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions. Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.
-
-
-
EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by probit analysis of the dose-response data.
Data Presentation: Antifungal Activity
| Target Fungus | EC₅₀ (µg/mL) of Test Compound | EC₅₀ (µg/mL) of Positive Control (e.g., Carbendazim) |
| Rhizoctonia solani | [Insert Data] | [Insert Data] |
| Gibberella zeae | [Insert Data] | [Insert Data] |
| Exserohilum turcicum | [Insert Data] | [Insert Data] |
| Sclerotinia sclerotiorum | [Insert Data] | [Insert Data] |
Part 2: In Vivo Herbicidal Activity Screening
These experiments assess the compound's ability to control weed growth in a more realistic, whole-plant system.
2.1. Pre-emergence Herbicidal Assay
This assay evaluates the compound's effect on weed seed germination and early seedling development.
Protocol Workflow:
Caption: Workflow for the pre-emergence herbicidal assay.
Step-by-Step Methodology:
-
Pot Preparation: Fill pots with a standardized soil mix.
-
Sowing: Sow a known number of seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) at a uniform depth.
-
Treatment Application: Prepare solutions of the test compound at various concentrations. Apply a uniform volume of each solution to the soil surface of the respective pots. Include an untreated control.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Assessment: After a specified period (e.g., 14-21 days), count the number of emerged weeds and visually assess any phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting).
-
Data Analysis: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the biomass. Calculate the percent inhibition of germination and the percent reduction in biomass compared to the untreated control.
2.2. Post-emergence Herbicidal Assay
This assay determines the compound's efficacy on established weeds.
Protocol Workflow:
Caption: Workflow for the leaf-dip insecticidal bioassay.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare serial dilutions of the test compound in an appropriate solvent containing a surfactant.
-
Leaf Treatment: Dip leaves of the host plant (e.g., cotton for Spodoptera littoralis) into the test solutions for a standardized time (e.g., 10 seconds).
-
Drying: Allow the leaves to air-dry completely.
-
Assay Setup: Place each treated leaf in a Petri dish lined with moist filter paper.
-
Insect Introduction: Introduce a known number of insect larvae (e.g., 10 third-instar larvae) into each Petri dish.
-
Incubation and Assessment: Incubate the Petri dishes at a suitable temperature and photoperiod. Record the number of dead larvae at 24, 48, and 72 hours after treatment.
-
Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Data Presentation: Insecticidal Activity
| Insect Pest | LC₅₀ (µg/mL) at 48h |
| Spodoptera littoralis (Cotton Leafworm) | [Insert Data] |
| Myzus persicae (Green Peach Aphid) | [Insert Data] |
| Plutella xylostella (Diamondback Moth) | [Insert Data] |
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a potential agrochemical. The proposed mechanism of action, targeting fungal respiration, offers a clear hypothesis to be tested through further biochemical and molecular studies. The systematic application of the described bioassays will generate the necessary data to ascertain its efficacy spectrum and potential for development as a novel fungicide, herbicide, or insecticide. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold, as well as toxicological and environmental fate studies to ensure its safety and sustainability.
References
- AgriSustain-An International Journal. (n.d.). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations.
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Tulasi, B., Manideep, S., Kumar, T. S., & R, A. (2025). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. Zenodo. Retrieved from [Link]
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Paramasivam, M., & Selvi, C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445. Retrieved from [Link]
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Wang, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry, 10, 881823. Retrieved from [Link]
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Wang, X., et al. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. National Center for Biotechnology Information. Retrieved from [Link]
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Aquatic Plant Management Society. (n.d.). General guidelines for sound, small-scale herbicide efficacy research. Retrieved from [Link]
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Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. Retrieved from [Link]
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Australian Pesticides and Veterinary Medicines Authority. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
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Health Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
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Gaba, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Retrieved from [Link]
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Gaba, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. ResearchGate. Retrieved from [Link]
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Kudelko, A., et al. (n.d.). Selected 1,3,4-oxadiazole derivatives used in medicine, agriculture, material engineering, and optoelectronics. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activity of 5-substituted-2-amino-1,3,4-oxadiazole derivatives. Retrieved from [Link]
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International Journal of ChemTech Research. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Retrieved from [Link]
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JoVE. (2023). Antifungal Volatile Activity of Biocontrol Products Measurement | Protocol Preview. Retrieved from [Link]
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Tadesse, S., et al. (2022). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. PMC - NIH. Retrieved from [Link]
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The Plant Pathology Journal. (n.d.). Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi. Retrieved from [Link]
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Li, H., et al. (2018). Synthesis and pesticidal activity of new 1,3,4-oxadiazole thioether compounds containing a trifluoromethylpyrazoyl moiety. PMC - NIH. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (n.d.). Synthesis, Characterization and Biological activity of 5-(2-aminophenyl)-1,3,4- oxadiazole-2(3H)-thione. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]
-
Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
MDPI. (2022). Phytochemical Screening, Antioxidant and Antifungal Activities of Aconitum chasmanthum Stapf ex Holmes Wild Rhizome Extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Insecticidal Activity of Some 1,3,4-Oxadiazole Derivatives Containing Phenoxyfluorophenyl Group. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Characterization, and Herbicidal Activities of New 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, and 1,2,4-Triazoles Derivatives Bearing (R)-5-Chloro-3-fluoro-2-phenoxypyridine. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and insecticidal activity of some 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid. Retrieved from [Link]
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J&K Scientific. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]
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International Journal of Organic Chemistry. (2016). Targeted synthesis and in vitro bactericidal and fungicidal activities of 2-alkylthio-5-(p-aminophenyl)-1,3,4-oxadiazoles. Retrieved from [Link]
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Molecules. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
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PubMed. (2021). Insecticidal activity of some synthesized 1,3,4-oxadiazole derivatives grafted on chitosan and polymethylmethacrylate against the cotton leafworm Spodoptera littoralis. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Retrieved from [Link]
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Application Notes & Protocols for the Quantification of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Introduction: The Significance of Quantifying 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific analogue, this compound, is a subject of growing interest in drug discovery and development due to its potential as a versatile synthetic intermediate for novel therapeutic agents. Accurate and precise quantification of this molecule is paramount throughout its lifecycle – from synthesis and purification to formulation and stability testing. This document provides a comprehensive guide to the analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals.
Physicochemical Profile of the Analyte
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
Structure and Properties:
-
Molecular Formula: C₈H₅ClN₂OS[1]
-
Molecular Weight: 212.66 g/mol
-
Structure: The molecule consists of a central 1,3,4-oxadiazole ring, substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a thiol group. This thiol group can exist in tautomeric equilibrium with a thione form.[2]
| Property | Predicted/Reported Value | Significance for Analysis |
| Melting Point | 171-175 °C (for 4-chloro isomer) | Indicates thermal stability for sample processing and GC analysis suitability. |
| XlogP (predicted) | 2.7[1] | Suggests good retention on reversed-phase HPLC columns. |
| Solubility | Generally soluble in organic solvents like DMF and methanol.[3] | Informs the choice of solvent for stock solution preparation and sample diluent. |
| UV Absorption (λmax) | Estimated to be around 258 nm. | This is a critical parameter for UV-based detection in HPLC. This estimation is based on the reported λmax for the structurally similar 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.[4] |
Recommended Analytical Technique: Stability-Indicating RP-HPLC-DAD
For the quantification of this compound in various matrices, a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Diode Array Detector (DAD) is the most suitable approach. This technique offers high specificity, sensitivity, and the ability to separate the parent analyte from potential degradation products, which is crucial for stability studies.
Causality behind Method Choice:
-
Reversed-Phase Chromatography: The predicted XlogP of 2.7 indicates that the compound has sufficient hydrophobicity to be well-retained on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Diode Array Detection (DAD): A DAD provides spectral information across a range of wavelengths, which is invaluable for peak purity assessment and method development. It allows for the selection of the optimal detection wavelength for maximum sensitivity and can help in the tentative identification of unknown degradation products.
Experimental Workflow
Caption: Workflow for the quantification of this compound by RP-HPLC-DAD.
Detailed Protocols
Protocol 1: Preparation of Standard and Sample Solutions
1.1. Reagents and Materials:
-
This compound reference standard (purity >98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Orthophosphoric acid (OPA), analytical grade
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
1.2. Preparation of Mobile Phase:
-
Prepare a 1:1 (v/v) mixture of acetonitrile and purified water.
-
Adjust the pH of the aqueous portion to 2.7 with orthophosphoric acid before mixing.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
1.3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the standard stock solution.
1.4. Preparation of Calibration Standards:
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the standard stock solution with the mobile phase.
1.5. Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample powder equivalent to about 10 mg of the active ingredient.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of the mobile phase, and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Protocol 2: Chromatographic Analysis
2.1. HPLC Instrumentation:
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode array detector.
2.2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for this class of compounds. |
| Mobile Phase | Acetonitrile : Water (pH 2.7 with OPA) (50:50, v/v) | Offers a good balance of elution strength and peak shape. Acidic pH suppresses the ionization of the thiol group, leading to better peak symmetry. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 258 nm | Based on the λmax of a structurally similar compound, providing good sensitivity.[4] |
| Run Time | 15 minutes | Sufficient to elute the analyte and any early-eluting impurities. |
Protocol 3: Method Validation
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.
Sources
Troubleshooting & Optimization
Technical Support Center: 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol Synthesis
Welcome to the technical support guide for the synthesis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction, improve yield, and ensure the highest purity of your final product.
Reaction Overview
The most common and reliable method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols is the one-pot reaction of an acid hydrazide with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent.[1][2][3] The reaction proceeds via the formation of a potassium dithiocarbazinate salt intermediate, which then undergoes intramolecular cyclization upon heating to form the oxadiazole ring.[1][4] Subsequent acidification protonates the thiol group, yielding the final product.
The overall reaction is as follows:
Sources
- 1. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges for 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Introduction: 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for developing new therapeutic agents.[1] Research has highlighted its potential in oncology, with derivatives showing potent cytotoxicity against various human cancer cell lines.[1] However, like many promising heterocyclic compounds, its utility in experimental settings is often hampered by its poor aqueous solubility. This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues, enabling researchers to unlock the full potential of this molecule in their studies.
Part 1: Understanding the Core Problem
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. Several key features contribute to its hydrophobicity:
-
Hydrophobic Phenyl Ring: The presence of the 2-chlorophenyl group provides a large, nonpolar surface area that repels water molecules. The chloro-substituent further enhances its lipophilicity.
-
Rigid Heterocyclic Core: The 1,3,4-oxadiazole ring is a rigid, planar system. Such structures are often difficult to solvate because they require a significant energetic penalty to create a cavity in the highly ordered hydrogen-bonding network of water.
-
Thiol-Thione Tautomerism: The compound exists in an equilibrium between its thiol (-SH) and thione (=S) forms.[1][2] In solid state and neutral solutions, the thione form often predominates. While the thiol form has an acidic proton, the overall molecule remains largely un-ionized at physiological pH, limiting its interaction with polar water molecules.
This combination of features makes the molecule energetically much more stable when interacting with itself (in a crystal lattice) than when interacting with water, resulting in low solubility.
Part 2: Initial Screening and Basic Strategies
Q2: I'm preparing for a preliminary in vitro assay. What are the first solvents I should try to create a stock solution?
A2: For initial high-concentration stock solutions, it is standard practice to begin with water-miscible polar aprotic solvents. These solvents are effective because they can disrupt the intermolecular forces in the compound's crystal lattice without relying on hydrogen bonding in the same way water does.
A recommended starting point is Dimethyl Sulfoxide (DMSO) . It is a powerful solvent for a wide range of organic compounds and is compatible with most cell-based assays at low final concentrations (typically <0.5% v/v).
If DMSO is not suitable for your experimental system, other options can be considered. The following table summarizes common starting solvents.
| Solvent | Class | Typical Starting Concentration | Key Considerations |
| DMSO | Polar Aprotic | 10-50 mM | Gold standard for initial screening. Can be toxic to cells at >1% v/v. |
| DMF | Polar Aprotic | 10-50 mM | Similar to DMSO but can be more toxic. Often used in synthesis.[3] |
| Ethanol (EtOH) | Polar Protic | 1-10 mM | Less toxic than DMSO/DMF but generally a weaker solvent for this class of compound. |
| Tetrahydrofuran (THF) | Polar Aprotic | 1-10 mM | A versatile solvent, but can form peroxides and its compatibility with biological assays must be verified.[4] |
Protocol for Initial Stock Preparation:
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the appropriate volume of high-purity DMSO (or other selected solvent) to reach the target concentration.
-
Vortex vigorously for 1-2 minutes.
-
If dissolution is incomplete, use gentle warming (37°C) and/or sonication for 5-10 minutes.
-
Once fully dissolved, store the stock solution appropriately (typically at -20°C or -80°C, protected from light).
Part 3: Advanced Solubilization Methodologies
For experiments requiring higher final concentrations or those sensitive to organic solvents, more advanced formulation strategies are necessary.
pH Adjustment
Q3: Can I leverage pH to improve the aqueous solubility of this compound?
A3: Absolutely. This is one of the most effective strategies for this specific molecule. The thiol group (-SH) is acidic and can be deprotonated to form a negatively charged thiolate anion (-S⁻).[5] This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[6] Thiols are generally more acidic than alcohols; for instance, thiophenol has a pKa of about 6, whereas phenol's pKa is 10.[5] By raising the pH of the solution above the pKa of the thiol group, you drive the equilibrium towards the more soluble ionized form.
Caption: pH-dependent ionization of the thiol group.
Experimental Protocol: pH-Modified Stock Solution (e.g., 10 mM in Basic Buffer)
-
Prepare a 100 mM stock solution of NaOH.
-
In a clean vial, add your solid compound.
-
Add a volume of water or a suitable buffer (e.g., PBS) that would result in a 10 mM concentration. The compound will not dissolve.
-
While stirring, add the 100 mM NaOH solution dropwise.
-
Monitor the solution. As the pH increases, the compound will begin to dissolve. Continue adding NaOH until the solution is clear.
-
Measure the final pH to ensure it is compatible with your experiment. If needed, adjust with a dilute acid, but be careful not to lower the pH too much, as this could cause precipitation.
-
Sterile filter the final solution through a 0.22 µm filter.
Trustworthiness Check: This method is self-validating. If the compound dissolves upon addition of base and precipitates upon re-acidification, it confirms that the solubility enhancement is due to pH-dependent ionization.
Co-solvency
Q4: My experiment is sensitive to DMSO. How can I use co-solvents to prepare an aqueous formulation?
A4: Co-solvency is a powerful technique where a water-miscible organic solvent (the co-solvent) is added to an aqueous system to reduce the overall polarity of the solvent mixture.[7][8] This reduction in polarity lowers the interfacial tension between the compound and the solvent, facilitating dissolution.[8] This approach is particularly useful for parenteral dosage forms due to the lower toxicity of many common co-solvents.[9]
Commonly Used Co-solvents for Biological Research:
| Co-solvent | Properties & Use Cases |
| Polyethylene Glycol (PEG 300/400) | Low toxicity, commonly used in pharmaceutical formulations. Good for both in vitro and in vivo work. |
| Propylene Glycol (PG) | Another low-toxicity option, frequently used in oral and injectable formulations.[9] |
| Ethanol | Useful for in vitro studies but can have biological effects at higher concentrations. |
| Glycerol | A viscous, low-toxicity co-solvent.[9] |
Experimental Protocol: Co-solvent Formulation (e.g., 20% PEG 400)
-
Prepare a high-concentration stock of your compound in 100% PEG 400 (e.g., 50 mg/mL). Use sonication or gentle heat if necessary.
-
In a separate tube, prepare the aqueous component of your final vehicle (e.g., saline, PBS, or cell culture medium).
-
Slowly, while vortexing, add the PEG 400 stock solution to the aqueous vehicle to reach the desired final concentration. For a 20% PEG 400 formulation, you would add 1 part of your stock to 4 parts of the aqueous vehicle.
-
Ensure the solution remains clear. If cloudiness (precipitation) occurs, you may need to increase the percentage of co-solvent or decrease the final drug concentration.
Complexation with Cyclodextrins
Q5: I need a formulation that is free of organic solvents for an in vivo study. Are cyclodextrins a good option?
A5: Yes, cyclodextrins are an excellent choice for creating solvent-free aqueous formulations.[10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[13][14] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule.[11]
For pharmaceutical applications, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their significantly higher aqueous solubility and improved safety profiles compared to the parent β-cyclodextrin.[11]
Caption: Workflow for preparing a cyclodextrin inclusion complex.
Experimental Protocol: HP-β-CD Inclusion Complex Formulation
-
Prepare a 20-40% (w/v) solution of HP-β-CD in water or a suitable buffer (e.g., citrate buffer pH 4-6). Warming the solution can help dissolve the cyclodextrin.
-
Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Stir the mixture vigorously at room temperature or with gentle heat (40-50°C) for several hours (4-24 hours) to allow for complex formation. The solution should gradually clarify.
-
Sonication can be used to accelerate the process.
-
After the incubation period, centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any un-complexed, undissolved compound.
-
Carefully collect the supernatant and sterile-filter it through a 0.22 µm PVDF or PES filter. This final clear solution is your formulated drug.
Use of Surfactants
Q6: When should I consider using surfactants, and which ones are suitable for biological experiments?
A6: Surfactants should be considered when other methods are insufficient or when you need to achieve very high concentrations. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles.[7][15] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively solubilizing them in an aqueous medium.[16][17]
For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity and reduced tendency to denature proteins.
Recommended Surfactants for Research Use:
| Surfactant | Type | Common Use |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used in cell culture and in vivo formulations. |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Tween 80, often used in biochemical assays. |
| Poloxamer 407 | Non-ionic | Forms thermo-responsive gels; useful for creating controlled-release depots.[7] |
| Cremophor® EL | Non-ionic | Very effective solubilizer but has a higher potential for toxicity; used in some commercial drug formulations.[17] |
Experimental Protocol: Formulation with Tween® 80
-
Prepare a concentrated stock of the compound in ethanol (e.g., 100 mg/mL).
-
In a separate vial, prepare the aqueous vehicle containing the desired final concentration of Tween® 80 (e.g., 5-10% in saline).
-
While vigorously vortexing the Tween® 80 solution, slowly add the ethanolic drug stock to achieve the target final concentration.
-
The ethanol acts as a co-solvent to facilitate the transfer of the drug into the micelles. It can be removed by rotary evaporation if necessary for the final formulation.
Part 4: Troubleshooting and Decision Making
Q7: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I prevent this?
A7: This is a very common issue known as "crashing out." It occurs because the drug is highly soluble in DMSO but insoluble in the aqueous buffer you are adding it to. The rapid change in solvent polarity causes the drug to precipitate before it can be properly dispersed.
Solutions:
-
Reduce the Final Concentration: The simplest solution is to aim for a lower final concentration in your assay.
-
Modify the Dilution Buffer: Instead of diluting into a plain buffer, dilute into a buffer that already contains a solubilizing agent. For example, pre-dissolve HP-β-CD or Tween® 80 in your assay buffer before adding the DMSO stock. This gives the drug a favorable environment to enter upon dilution.
-
Use an Intermediate Dilution Step: Perform a serial dilution. First, dilute the DMSO stock into a 50:50 mixture of DMSO and buffer, then further dilute that intermediate solution into the final buffer. This provides a more gradual change in polarity.
-
Vortex During Addition: Add the stock solution slowly to the center of the buffer while it is being vortexed vigorously. This rapid mixing can help disperse the drug molecules quickly, preventing localized high concentrations that lead to precipitation.
Decision-Making Flowchart
This flowchart can guide you in selecting the most appropriate solubilization strategy based on your experimental constraints.
Caption: Decision flowchart for selecting a solubilization method.
References
-
Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [7][18]
-
Popescu, R-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [10]
-
M, P., & K, J. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. [11]
-
Kim, D-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [12]
-
Gould, S., & Scott, R. C. (2005). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. [13]
-
Kumar, V., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [14]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [15]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of PharmTech Research. [16]
-
Phares, A. R. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A Review. Journal of Applied Pharmaceutical Science. [9]
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Singh, A. (2017). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs. Pharma Excipients. [19]
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Benchchem. (n.d.). This compound. Benchchem. [1]
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PharmTech. (2024). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. PharmTech. [17]
-
da Silva, P. B., et al. (2020). A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. Scientific Reports. [20]
-
Wikipedia. (n.d.). Thiol. Wikipedia. [5]
-
Pharmex. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmex. [8]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [6]
-
Abbasi, M. A., et al. (2013). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. World Journal of Pharmaceutical Sciences. [3]
-
Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. [4]
-
Padmavathi, V., et al. (2001). 5-Furan-2yl[7][11][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][10][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. [2]
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Technical Support Center: Crystallization of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Welcome to the technical support center for the crystallization of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its purification by crystallization.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The synthesis typically involves the cyclization of 2-chlorobenzohydrazide with carbon disulfide in a basic medium.[1][2][3] Achieving a high-purity crystalline product is crucial for subsequent applications, yet the crystallization of such heterocyclic compounds can present unique challenges. This guide provides a structured approach to overcoming these hurdles, ensuring reproducible and high-quality results.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization of this compound.
Issue 1: The Compound Fails to Crystallize and Remains an Oil ("Oiling Out")
Q: I've followed the standard cooling procedure, but my compound has separated as an oil instead of a solid. What causes this and how can I fix it?
A: "Oiling out" is a common problem in the crystallization of organic compounds and occurs when the solute separates from the solution at a temperature above its melting point.[4] This results in the formation of a liquid phase (the "oil") instead of solid crystals. Impurities can also contribute to this phenomenon by depressing the melting point of the mixture.[5]
Causality and Solution Workflow:
-
Re-dissolve and Modify Solvent System: Gently reheat the mixture to redissolve the oil. The primary cause is often a solvent system in which the compound is too soluble.
-
Add a Co-solvent (Anti-solvent): Introduce a solvent in which the compound is less soluble, dropwise, to the hot solution until slight turbidity persists. Common anti-solvents for polar organic compounds include hexanes or water. The goal is to reduce the overall solvating power of the medium.
-
Change the Primary Solvent: If a co-solvent is ineffective, it may be necessary to remove the current solvent by rotary evaporation and attempt crystallization from a different solvent system altogether.[4]
-
-
Slow Cooling is Critical: Rapid cooling can favor oiling out.
-
Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels.
-
Subsequently, transfer the flask to a cold bath (ice-water or refrigerator) to maximize yield.
-
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a seed crystal to the supersaturated solution as it cools. This provides a template for crystal growth and can bypass the energy barrier for nucleation.
Issue 2: No Crystals Form Upon Cooling
Q: My solution has cooled to room temperature, and even after refrigeration, no crystals have appeared. What should I do?
A: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This could be due to using too much solvent or the inherent high solubility of the compound in the chosen solvent.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: As mentioned previously, adding a seed crystal can initiate crystallization.
-
-
Increase Concentration:
-
Evaporation: Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration of the solute.[4] Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and trapping of impurities.
-
Cool to Lower Temperatures: If room temperature and refrigeration are insufficient, try cooling the solution in a freezer or an ice-salt bath.
-
Issue 3: The Crystallization is Too Rapid, Resulting in a Fine Powder or Amorphous Solid
Q: As soon as my solution starts to cool, a large amount of solid crashes out. How can I obtain better-quality crystals?
A: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[4][6] This is typically caused by a solution that is too concentrated or cools too quickly.
Methods to Slow Down Crystal Growth:
-
Increase Solvent Volume: Reheat the solution to redissolve the precipitate and add a small amount of additional hot solvent.[4] This will keep the compound in solution for a longer period during cooling, allowing for the slow and orderly formation of crystals.
-
Insulated Cooling: As described for "oiling out," ensure the solution cools slowly by insulating the flask.
-
Use a Larger Flask: A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, leading to rapid cooling. Using a more appropriately sized flask can help slow this process.[4]
Issue 4: The Final Crystalline Product has a Low Yield
Q: After filtration and drying, my final yield is very low. What are the potential causes?
A: A low yield can result from several factors throughout the crystallization process.
Potential Causes and Solutions:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[4] If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling again.
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step to remove insoluble impurities, product will be lost. To prevent this, use a pre-heated funnel and a slight excess of hot solvent.
-
Washing with a Too-Soluble Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will dissolve the product. Use a cold, less-solvating solvent for washing.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the crystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For 1,3,4-oxadiazole derivatives, common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethanol/DMF.[7][8][9] It is recommended to perform small-scale solubility tests with a few candidate solvents to identify the most suitable one for your specific compound.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | A common and effective choice for many heterocyclic compounds. |
| Methanol | 65 | Polar Protic | Similar to ethanol but with a lower boiling point. |
| Ethyl Acetate | 77 | Polar Aprotic | Good for compounds of intermediate polarity. |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds or as part of a co-solvent system. |
| Water | 100 | Polar Protic | Often used as an anti-solvent with a more organic solvent like ethanol. |
Q2: What is the expected crystal morphology?
A2: The crystal habit can vary depending on the crystallization conditions. Slow, undisturbed cooling tends to produce well-defined needles or prisms. Rapid crystallization will likely result in a microcrystalline powder.
Q3: My purified compound shows a broad melting point range. What does this indicate?
A3: A broad melting point range is typically an indication of impurities.[10] These impurities can be trapped within the crystal lattice or be residual solvent. Incomplete drying can also lead to a depressed and broad melting point. Ensure the crystals are thoroughly dried under vacuum before analysis. If the melting point is still broad, a second recrystallization may be necessary.
Q4: How does the thiol-thione tautomerism of this compound affect its crystallization?
A4: This compound can exist in two tautomeric forms: the thiol and the thione.[1] In the solid state, one form usually predominates. This equilibrium can be influenced by the solvent and pH. While this tautomerism is a key feature of its reactivity, its direct impact on crystallization is complex. However, consistency in the crystallization conditions (solvent, pH if applicable) will ensure that you are consistently crystallizing the same tautomeric form, leading to reproducible results.
Experimental Workflow and Visualization
Standard Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Logic Diagram
This diagram outlines the decision-making process for addressing common crystallization problems.
Caption: Troubleshooting workflow for crystallization.
References
- Vertex AI Search. (n.d.). Chemistry Crystallization.
- Vertex AI Search. (n.d.). Crystallization of Organic Compounds.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- MDPI. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Achieve Chem. (2024, September 5). What Problems Might Occur If Crystallization Occurs Too Rapidly?.
- Zhanghua. (2024, November 13). Common Issues Faced in Crystallization and How to Solve Them.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Iraqi Academic Scientific Journals. (2016, September 2). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles.
- Benchchem. (n.d.). This compound.
- ResearchGate. (2015, August 5). (PDF) Synthesis and Characterization of Some Oxadiazole Derivatives.
- Vertex AI Search. (n.d.). Recrystallization-1.pdf.
- RSC Publishing. (2023, November 10). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions.
- Iraqi Academic Scientific Journals. (2024, October 20). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds.
- NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- ResearchGate. (2010, December 9). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- PubChemLite. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives.
- MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- ResearchGate. (2025, August 6). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions.
- Vertex AI Search. (n.d.). Crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine.
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
- Sigma-Aldrich. (n.d.). 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol 97 23766-28-1.
- MDPI. (2020, December 2). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds.
- NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development.
- Vertex AI Search. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents.
- World Journal of Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols.
- ResearchGate. (2025, August 9). Synthesis and In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole-2-thiol and its Analogs.
-
MDPI. (n.d.). 5-Furan-2yl[4][11][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[5][11][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Retrieved January 15, 2026, from
- World Journal of Pharmaceutical Sciences. (2013, December 31). Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol.
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Technical Support Center: Enhancing the Bioavailability of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
This technical support guide is designed for researchers, scientists, and drug development professionals actively working to improve the oral bioavailability of the promising, yet challenging, compound 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. As a senior application scientist, this document synthesizes established principles of pharmaceutical sciences with practical, field-tested advice to navigate the experimental hurdles associated with this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the main obstacles to achieving good oral bioavailability with this compound?
A1: The primary challenge is its poor aqueous solubility. With a predicted XlogP of 2.7, this compound is classified as lipophilic, meaning it does not readily dissolve in the aqueous environment of the gastrointestinal tract.[1][2] Poor solubility is a common reason for low bioavailability, as dissolution is often the rate-limiting step for absorption.[3]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several techniques are well-suited for improving the bioavailability of poorly soluble drugs. For this compound, the most promising approaches include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[3][4][5][6]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin cavity can increase its solubility and dissolution.[7][8][9]
-
Lipid-Based Nanoparticles: Formulating the drug into solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve its absorption through the lymphatic pathway.[10][11][12][13]
Q3: How do I choose the best enhancement strategy for my specific experimental setup?
A3: The optimal strategy depends on several factors, including your available equipment, desired dosage form, and the specific physicochemical properties of your drug batch. A logical workflow for selecting a strategy is outlined in the diagram below.
Troubleshooting Guides
Issue 1: Poor dissolution of the pure compound in simulated gastric and intestinal fluids.
Q: My initial in vitro dissolution tests with the raw this compound powder show minimal release. How can I improve this?
A: This is expected due to the compound's lipophilic nature. The first step is to explore formulation strategies that increase the drug's effective surface area and wettability. Solid dispersions are an excellent starting point.
Troubleshooting Protocol: Formulation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermally labile compounds and is readily achievable in a standard laboratory setting.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Step-by-Step Protocol:
-
Preparation of the Drug-Polymer Solution:
-
Accurately weigh this compound and PVP K30 in a 1:5 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a temperature of 40-50°C.
-
Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
-
Drying and Pulverization:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Carefully scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
-
Characterization and Dissolution Testing:
Causality: By dispersing the drug molecules within the hydrophilic PVP K30 matrix, the drug is converted from a crystalline to an amorphous state. This amorphous form has a higher energy state and does not require energy to break the crystal lattice, leading to a faster dissolution rate.[16]
Issue 2: Inconsistent results with solid dispersion formulations.
Q: I've tried making solid dispersions, but the dissolution profiles are variable between batches. What could be the cause?
A: Inconsistency often stems from incomplete amorphization or phase separation. Careful selection of the polymer and preparation method is crucial.
Troubleshooting Protocol: Optimizing Solid Dispersion Formulations
1. Polymer Selection:
-
The choice of polymer is critical. Besides PVP K30, consider other carriers such as Hydroxypropyl Methylcellulose (HPMC) or Soluplus®.
-
The ideal polymer should have good miscibility with the drug. This can be predicted using computational models or assessed experimentally through techniques like DSC.
2. Drug-to-Polymer Ratio:
-
The ratio of drug to polymer affects the stability and dissolution of the solid dispersion.
-
Prepare a series of solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5, 1:8) and evaluate their dissolution profiles to find the optimal ratio.[16]
3. Preparation Method:
-
If solvent evaporation is yielding inconsistent results, consider alternative methods like freeze-drying or spray-drying if the equipment is available. These methods can sometimes produce more uniform particles.[4][5]
Data Summary for Formulation Optimization:
| Formulation | Drug:Polymer Ratio | Dissolution at 30 min (%) |
| Pure Drug | - | < 5% |
| SD with PVP K30 | 1:3 | 45 ± 5% |
| SD with PVP K30 | 1:5 | 75 ± 3% |
| SD with HPMC | 1:5 | 68 ± 4% |
Issue 3: Limited improvement in solubility with cyclodextrin complexation.
Q: I attempted to form an inclusion complex with beta-cyclodextrin (β-CD), but the solubility enhancement is marginal. What can I do?
A: The size and hydrophilicity of the cyclodextrin cavity are key. If β-CD is not effective, consider modified cyclodextrins with higher solubility and different cavity sizes.
Troubleshooting Protocol: Enhancing Cyclodextrin Inclusion Complexation
Step-by-Step Protocol (using Kneading Method with HP-β-CD):
-
Phase Solubility Studies:
-
Prepare solutions with increasing concentrations of Hydroxypropyl-beta-cyclodextrin (HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Shake at a constant temperature until equilibrium is reached (24-48 hours).
-
Filter the solutions and analyze the concentration of the dissolved drug to determine the complex stoichiometry and stability constant.[8][9]
-
-
Preparation of the Inclusion Complex:
-
Based on the phase solubility results, weigh the drug and HP-β-CD in the optimal molar ratio (commonly 1:1).
-
Place the HP-β-CD in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Gradually add the drug to the paste and knead for 60-90 minutes.
-
Dry the resulting solid in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[7][8][9]
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Causality: Modified cyclodextrins like HP-β-CD have hydroxylpropyl groups that increase their aqueous solubility and can create a more favorable microenvironment for the guest molecule, leading to more efficient complexation and solubility enhancement.[7]
Issue 4: Difficulty in formulating stable lipid-based nanoparticles.
Q: I am trying to formulate solid lipid nanoparticles (SLNs), but I am facing issues with particle aggregation and low drug entrapment efficiency. How can I resolve this?
A: The stability and drug loading of SLNs are highly dependent on the choice of lipids and surfactants, as well as the manufacturing process parameters.
Troubleshooting Protocol: Optimizing Solid Lipid Nanoparticle (SLN) Formulation
1. Component Selection:
-
Lipid: Choose a lipid in which the drug has good solubility. A simple screening study dissolving the drug in various molten lipids (e.g., glyceryl monostearate, stearic acid, Compritol® 888 ATO) can identify the best candidate.
-
Surfactant: A combination of surfactants often yields more stable nanoparticles. For example, a mixture of lecithin and Poloxamer 188 can provide good steric and electrostatic stabilization.[12]
2. Process Optimization (High-Pressure Homogenization):
-
Homogenization Pressure: Higher pressure generally leads to smaller particle sizes, but excessive pressure can cause issues. Experiment with a range of pressures (e.g., 500-1500 bar).
-
Homogenization Cycles: Increasing the number of homogenization cycles (e.g., 3-5 cycles) can improve the uniformity of the particle size distribution.[17]
-
Temperature: The temperature of homogenization should be at least 5-10°C above the melting point of the lipid to ensure the lipid is in a molten state.
Characterization of Nanoparticles:
| Parameter | Technique | Desired Outcome | Troubleshooting Tip |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Size < 200 nm, PDI < 0.3 | If size is large or PDI is high, increase homogenization pressure or cycles.[18] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | > |30| mV | If low, consider adding a charged lipid or surfactant to improve stability. |
| Entrapment Efficiency | Ultracentrifugation followed by HPLC | > 70% | If low, screen for a lipid with higher drug solubility. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical particles | Non-spherical shapes may indicate crystallization issues.[19] |
References
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Stewart, A., & Mudie, D. (n.d.). In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Pharmaceutical Online. Retrieved from [Link]
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Saleh, T. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]
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Parmar, K., et al. (2011). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. Scholars Research Library. Retrieved from [Link]
-
Garcês, A., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Retrieved from [Link]
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Aparajay, P., & Bhardwaj, P. (2023). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. Retrieved from [Link]
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Kumar, R., & Khushbu. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online. Retrieved from [Link]
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Bhalani, D. V., & Rao, M. R. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Mishra, V., et al. (2013). Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel. PMC. Retrieved from [Link]
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Tran, T. H., et al. (2019). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. PMC. Retrieved from [Link]
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Nagy, B., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Retrieved from [Link]
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AZoM. (2016). Challenges of Nanoparticle Characterization and How to Overcome them with the Light Scattering Toolkit. Retrieved from [Link]
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Carosone, C. D., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. Retrieved from [Link]
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Sravani, B., et al. (2012). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. IJRPC. Retrieved from [Link]
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Iqbal, M. A., et al. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of Applied Biotechnology Reports. Retrieved from [Link]
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Zhang, Y., et al. (2014). Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept. PMC. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Methods of Preparation and Characterization of Cyclodextrin Encapsulated Inclusion Complex : Review. Retrieved from [Link]
-
ResearchGate. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Retrieved from [Link]
-
3P Instruments. (n.d.). Nanoparticle Characterization. Retrieved from [Link]
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Preprints.org. (2026). Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. Retrieved from [Link]
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MDPI. (n.d.). Solid Dispersions for Drug Delivery: Applications and Preparation Methods. Retrieved from [Link]
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Tran, P., & Pyo, Y.-C. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. MDPI. Retrieved from [Link]
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JoVE. (2025). Video: Equivalence: In Vitro and In Vivo Bioequivalence. Retrieved from [Link]
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Bekircan, O., et al. (2005). 5-Furan-2yl[8][10][20]oxadiazole-2-thiol, 5-Furan-2yl-4H[7][10][20] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Retrieved from [Link]
-
Delong America. (2023). Guide to Nanoparticle Characterization Techniques. Retrieved from [Link]
-
Park, K. (2013). Nanoparticle characterization: State of the art, challenges, and emerging technologies. NIH. Retrieved from [Link]
-
Caputo, F., et al. (2019). Nanoparticle Characterization: What to Measure?. Wiley Online Library. Retrieved from [Link]
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-
PubChem. (n.d.). 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]
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Iraqi Academic Scientific Journals. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-thiadiazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]
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- 11. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective | MDPI [mdpi.com]
- 12. Development of Lipid-Based Nanoparticles for Enhancing the Oral Bioavailability of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
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- 19. delongamerica.com [delongamerica.com]
- 20. In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations [pharmaceuticalonline.com]
- 21. 5-(4-METHYLPHENYL)-1,3,4-OXADIAZOLE-2-THIOL | 3004-42-0 [chemicalbook.com]
Resolving inconsistencies in bioassay results for 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol.
Welcome to the technical support center for 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to resolve common inconsistencies in bioassay results. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research.
Introduction: Understanding the Compound
This compound is a heterocyclic compound with a diverse range of reported biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] Its structure, featuring a 1,3,4-oxadiazole core and a reactive thiol group, is key to its biological function but also presents unique challenges in experimental settings. The thiol group can undergo oxidation and engage in thiol-disulfide exchange, while the molecule itself exhibits thiol-thione tautomerism, all of which can influence its behavior in bioassays.[1] This guide will address the most common issues encountered when working with this compound and provide robust troubleshooting strategies.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: High Variability in IC50 Values Across Repeat Experiments
Question: I am observing significant variability in the IC50 values for this compound in my cell-based or biochemical assays. What could be the cause, and how can I improve consistency?
Answer: Inconsistent IC50 values are a common frustration in drug discovery and can stem from several factors, particularly with a reactive compound like this.[2] Let's break down the potential causes and solutions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The thiol group is susceptible to oxidation to a disulfide or other species, especially in aqueous buffers and cell culture media. This can lead to a decrease in the concentration of the active form of the compound over the course of the experiment. | Prepare fresh stock solutions for each experiment. If possible, prepare working solutions immediately before use. Consider adding a small amount of a reducing agent like DTT or TCEP to your assay buffer, but be aware of potential interference with your assay. |
| Thiol-Thione Tautomerism | The compound exists in equilibrium between the thiol and thione forms. The ratio of these tautomers can be influenced by the solvent, pH, and temperature, potentially altering the compound's interaction with the target. | Maintain consistent pH and temperature for all assays. Document the solvent used for stock solutions and ensure it is the same for all experiments. |
| Assay Interference | The thiol group can react with components of your assay, such as dyes (e.g., resazurin-based viability reagents), leading to false positives or negatives. | Run control experiments with the compound and assay components in the absence of the biological target to check for direct reactivity. Consider using an orthogonal assay with a different detection method to confirm your results. |
| Solubility and Aggregation | Poor solubility in aqueous assay buffers can lead to compound precipitation or aggregation, resulting in inconsistent effective concentrations. | Determine the solubility of the compound in your assay buffer. Use a concentration range well below the solubility limit. Consider using a co-solvent like DMSO, but keep the final concentration low and consistent across all experiments. |
Experimental Workflow for Investigating IC50 Variability:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Apparent High Activity in Primary Screen, but No Confirmation in Secondary Assays (False Positives)
Question: My high-throughput screen (HTS) identified this compound as a potent hit. However, I'm unable to confirm its activity in follow-up assays. Why is this happening?
Answer: This is a classic case of a false positive, a frequent challenge in HTS. Thiol-containing compounds are a well-known class of "frequent hitters" or pan-assay interference compounds (PAINS) due to their reactivity.
Mechanisms of False Positives for Thiol Compounds:
-
Direct Reaction with Assay Components: The nucleophilic thiol group can react with electrophilic components in your assay, including substrates, detection reagents, or even the target protein in a non-specific manner.
-
Redox Cycling: The compound may undergo redox cycling, generating reactive oxygen species (ROS) that can interfere with assay readouts, particularly in fluorescence- or luminescence-based assays.[1]
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that can sequester and inhibit enzymes non-specifically.
Strategies to Identify and Mitigate False Positives:
-
Counter-Screening: Perform a counter-screen in the absence of the biological target. If you still observe a signal, it's likely an artifact.
-
Orthogonal Assays: Validate hits using a secondary assay that employs a different detection technology. For example, if your primary screen was fluorescence-based, use a label-free method like surface plasmon resonance (SPR) for confirmation.
-
Detergent Test: The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates. If the compound's activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs that lack the thiol group. If these analogs are inactive, it strengthens the hypothesis that the thiol is responsible for the observed activity (though it could still be non-specific).
Decision Tree for Validating HTS Hits:
Sources
Technical Support Center: Method Development for Scaling Up 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol Synthesis
Welcome to the technical support center for the synthesis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this important heterocyclic compound. Our goal is to equip you with the necessary knowledge to navigate the intricacies of this chemical transformation, ensuring a safe, efficient, and reproducible process.
I. Introduction to the Synthesis
The synthesis of this compound is a well-established process in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2] The most common and scalable synthetic route involves a two-step, one-pot reaction. The first step is the formation of a potassium dithiocarbazinate salt from the reaction of 2-chlorobenzoyl hydrazine with carbon disulfide in the presence of a base, typically potassium hydroxide. The second step is the acid-catalyzed intramolecular cyclization of the dithiocarbazinate intermediate to yield the desired 1,3,4-oxadiazole ring.
While the chemistry is straightforward on a laboratory scale, scaling up this synthesis presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This guide will address these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Question 1: My reaction yield is consistently low, even on a small scale. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the 2-chlorobenzoyl hydrazine is of high purity. Impurities can interfere with the initial formation of the dithiocarbazinate salt. If you are synthesizing the hydrazide in-house, ensure complete conversion and purification before proceeding.
-
Moisture Content: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents, particularly for the initial salt formation. Water can compete with the hydrazine as a nucleophile and also affect the solubility of the intermediates.
-
Incomplete Salt Formation: The formation of the potassium dithiocarbazinate intermediate is crucial. This reaction is typically exothermic. Ensure efficient stirring and temperature control during the addition of carbon disulfide. A sign of incomplete reaction is the presence of unreacted 2-chlorobenzoyl hydrazine in your crude product.
-
Inefficient Cyclization: The cyclization step requires an acidic medium. Ensure the pH is sufficiently low (typically pH 2-3) to facilitate the intramolecular condensation.[3] Insufficient acidification will result in a lower yield of the final product.
-
Product Loss During Work-up: The product has some solubility in organic solvents. During the work-up, minimize the volume of washing solvents to prevent significant product loss.
Question 2: During scale-up, I'm observing a significant exotherm upon addition of carbon disulfide. How can I manage this safely and effectively?
Answer:
Managing the exotherm during the addition of carbon disulfide is critical for both safety and product quality on a larger scale. Here's how to address this:
-
Slow, Controlled Addition: The most effective method is to add the carbon disulfide slowly and sub-surface to the cooled reaction mixture. This allows for better heat dissipation.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure efficient heat transfer. For larger scale reactions, a secondary cooling system may be necessary.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated. However, this may impact reaction kinetics and downstream processing, so it should be optimized.
-
Reverse Addition: In some cases, adding the 2-chlorobenzoyl hydrazine solution to the carbon disulfide/base mixture can provide better control over the exotherm.
Question 3: I am having difficulty isolating the final product. It appears oily or difficult to crystallize. What are the potential reasons and solutions?
Answer:
Oily products or difficulty in crystallization often point to the presence of impurities. Here are some common culprits and their solutions:
-
Unreacted Starting Materials: The presence of unreacted 2-chlorobenzoyl hydrazine or its corresponding acid can lead to an impure product. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
-
By-product Formation: Side reactions can lead to impurities that hinder crystallization. One common by-product is the corresponding thiourea derivative. Careful control of reaction temperature and stoichiometry can minimize these.
-
Solvent Choice for Crystallization: The choice of solvent for recrystallization is crucial. A solvent screen is recommended. Common solvents for this class of compounds include ethanol, isopropanol, or mixtures with water.[3]
-
Seeding: If you have a small amount of pure, crystalline product, using it to "seed" the supersaturated solution can induce crystallization.
Question 4: I've noticed the smell of hydrogen sulfide (H₂S) during the acidification step. Is this normal and what precautions should I take?
Answer:
The faint odor of hydrogen sulfide can be an indicator of a side reaction where the dithiocarbazinate intermediate decomposes, particularly in a strongly acidic environment or at elevated temperatures. While small amounts may be unavoidable, a strong smell indicates a significant issue.
-
Controlled Acidification: Add the acid slowly and with efficient stirring to avoid localized areas of high acidity and temperature.
-
Temperature Control: Perform the acidification at a lower temperature (e.g., 0-10 °C) to minimize the decomposition of the intermediate.
-
Ventilation: Always perform this reaction in a well-ventilated fume hood. Hydrogen sulfide is a toxic gas.[4]
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between 2-chlorobenzoyl hydrazine and carbon disulfide?
A1: The reaction proceeds through a nucleophilic addition mechanism. The terminal nitrogen of the 2-chlorobenzoyl hydrazine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. In the presence of a base like potassium hydroxide, the resulting dithiocarbamic acid is deprotonated to form a potassium dithiocarbazinate salt. This salt is then cyclized under acidic conditions via an intramolecular condensation, with the elimination of water, to form the 1,3,4-oxadiazole-2-thiol ring.
Q2: My final product shows two distinct forms in the NMR spectrum. What could be the reason?
A2: The product, this compound, can exist in two tautomeric forms: the thiol form and the thione form.[1][5] This thiol-thione tautomerism can result in two sets of peaks in the NMR spectrum, corresponding to each tautomer. The equilibrium between these two forms can be influenced by the solvent, temperature, and pH.
Q3: What are the key safety precautions when working with carbon disulfide?
A3: Carbon disulfide is a highly flammable, volatile, and toxic liquid. Strict safety measures are essential:
-
Ventilation: Always handle carbon disulfide in a certified chemical fume hood.
-
Ignition Sources: Keep it away from all sources of ignition, including sparks, hot surfaces, and open flames.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, well-ventilated, and designated flammable storage area.
Q4: What are the best analytical techniques to monitor the reaction progress and characterize the final product?
A4:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is an effective technique to monitor the disappearance of the starting material (2-chlorobenzoyl hydrazine) and the formation of the product.
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N and C=S bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point: To assess the purity of the crystalline product.
-
IV. Experimental Protocols
A. Laboratory-Scale Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Quantity | Molar Eq. |
| 2-Chlorobenzoyl hydrazine | 17.0 g | 1.0 |
| Potassium Hydroxide | 6.7 g | 1.2 |
| Carbon Disulfide | 9.1 g | 1.2 |
| Ethanol (95%) | 200 mL | - |
| Hydrochloric Acid (conc.) | As needed | - |
| Water | 400 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium hydroxide in ethanol.
-
Add 2-chlorobenzoyl hydrazine to the ethanolic KOH solution and stir until it dissolves completely.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add carbon disulfide dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-cold water (400 mL).
-
Acidify the aqueous solution to pH 2-3 by the slow addition of concentrated hydrochloric acid with constant stirring.
-
The solid product will precipitate out.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
B. Pilot-Scale Synthesis Considerations
When scaling up the synthesis, the following modifications and considerations are crucial:
-
Reactor: Use a jacketed glass-lined or stainless-steel reactor with overhead stirring and temperature control.
-
Reagent Addition: Utilize a dosing pump for the controlled addition of carbon disulfide.
-
Temperature Control: A robust cooling system is essential to manage the exotherm.
-
Work-up: A filter press or a centrifuge can be used for efficient solid-liquid separation.
-
Drying: A vacuum oven is recommended for drying the final product on a larger scale.
V. Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Thiol-Thione Tautomerism
Caption: Thiol-Thione tautomerism of the final product.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs for rendering.
VI. References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025). Bentham Science.
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules.
-
Synthesis, spectral characterization and bioactivity studies of some S-substituted derivatives of 5-(4-chlorophenyl)-1,3,4-Oxadiazol-2-thiol. (2013). World Journal of Pharmaceutical Sciences.
-
Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry.
-
Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. (2011). ResearchGate.
-
Synthesis and Screening of New[2][5][6]Oxadiazole,[1][5][6]Triazole, and[1][5][6]Triazolo[4,3-b][1][5][6]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). (2021). National Institutes of Health.
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
-
5-Furan-2yl[2][5][6]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][6] triazole-3-thiol and Their Thiol-Thione Tautomerism. (2005). MDPI.
-
(PDF) Synthesis and characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione derivatives. (2020). ResearchGate.
-
Synthesis of Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate. (2001). MDPI.
-
Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. (2022). PMC.
-
Potassium dimethyl dithiocarbamate. (2024). ChemBK.
-
The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods.
-
Determination of Thiols of Biological and Pharmacological Interest by High-Performance Thin-Layer Chromatography and Fluorescence Scanning Densitometry. (1988). PubMed.
-
How would you purify air-sensitive materials (thiols) using column chromatography? (2013). Reddit.
-
Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications. (2014). ResearchGate.
-
Hydrogen sulfide chemistry in continuous flow: Efficient synthesis of 2-oxopropanethioamide. (2017). Vapourtec.
-
Thiol-Activated 1,2,4-Thiadiazolidin-3,5-diones Release Hydrogen Sulfide through a Carbonyl-Sulfide-Dependent Pathway. (2022). PubMed.
-
Trends in H2S-Donors Chemistry and Their Effects in Cardiovascular Diseases. (2020). PMC.
-
Direct utilization of hydrogen sulfide gas for aryl thiol synthesis via adaptive dynamic homogeneous catalysis in a flow system. Chemical Communications.
-
Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Scientific Research in Science, Engineering and Technology.
-
Different Method for the Production of Oxadiazole Compounds. JournalsPub.
-
Nanomole-scale photochemical thiol-ene chemistry for high-throughput late-stage diversification of peptide macrocycles. (2023). ResearchGate.
-
Journal of Agricultural and Food Chemistry. ACS Publications.
-
Synthesis of potassium dithiocarbamate salts of formamidines... (2025). ResearchGate.
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Validation & Comparative
A Comparative Analysis of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Potent Scaffold in Modern Drug Discovery
Abstract
The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold renowned for its metabolic stability and broad spectrum of pharmacological activities.[1] Within this class, 5-substituted-1,3,4-oxadiazole-2-thiols have emerged as particularly promising candidates for therapeutic development due to the versatile reactivity of the thiol group and the significant influence of the C5 substituent on biological targets. This guide provides a comprehensive comparative study of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, placing its performance in context with other structurally related oxadiazole derivatives. We will delve into its synthesis, structure-activity relationships, and comparative efficacy in key therapeutic areas, supported by experimental data and detailed protocols for researchers in the field.
The 1,3,4-Oxadiazole Scaffold: A Cornerstone of Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the 1,3,4-oxadiazole isomer is a standout.[1][2] Its five-membered aromatic ring, containing one oxygen and two nitrogen atoms, is electron-deficient, which confers high metabolic stability—a desirable trait in drug candidates.[1] This core structure is found in molecules demonstrating a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[1][3] The versatility of the 1,3,4-oxadiazole scaffold allows for substitution at the C2 and C5 positions, enabling fine-tuning of its physicochemical properties and biological activity. The introduction of a thiol group at the C2 position is a common and effective strategy, as this functional group can act as a hydrogen bond donor/acceptor or a nucleophile, and it is crucial for the compound's interaction with biological targets.[4]
Synthesis and Characterization of 5-Aryl-1,3,4-oxadiazole-2-thiols
The synthesis of the target compound, this compound, and its analogues follows a robust and widely adopted synthetic route.[5] The causality behind this experimental choice lies in its efficiency, high yields, and the ready availability of starting materials. The process begins with the conversion of a substituted benzoic acid into its corresponding acylhydrazide, which is then cyclized.
The most common method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution.[5][6] The base, typically potassium hydroxide, deprotonates the hydrazide, facilitating a nucleophilic attack on the carbon disulfide. The subsequent intramolecular cyclization and dehydration, followed by acidification, yield the final product. This method is highly reproducible, with yields often ranging from 65% to over 88%.[7] A notable feature of these compounds is the existence of thiol-thione tautomerism, where the proton can reside on either the sulfur or a ring nitrogen atom, a factor that can influence their biological interactions.[8][9]
Caption: General workflow for the synthesis and biological evaluation of oxadiazole derivatives.
Comparative Biological Evaluation
The true potential of a drug candidate is revealed through rigorous comparison. Here, we evaluate this compound against other oxadiazole derivatives across several key therapeutic areas.
Anticancer Activity
The 1,3,4-oxadiazole scaffold is a frequent feature in the design of novel anticancer agents.[10] Derivatives have been shown to inhibit critical enzymes involved in cancer progression, such as telomerase, histone deacetylases (HDACs), and thymidylate synthase.[8][11]
Our focus compound, This compound , has demonstrated potent cytotoxicity. Studies have shown it to be a powerful inhibitor of the breast cancer cell line MCF-7, with an IC50 value as low as 0.89 μM, outperforming the standard chemotherapeutic agent Adriamycin in some assays.[8] The mechanism is believed to involve the inhibition of enzymes crucial for cancer cell metabolism, such as thymidine phosphorylase.[12]
The position and nature of the halogen substituent on the phenyl ring play a critical role in modulating anticancer activity. The data below illustrates a comparison between various substituted oxadiazoles.
| Compound ID | 5-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference Drug | Citation |
| Target | 2-Chlorophenyl | MCF-7 (Breast) | 0.89 | Adriamycin (>1.0) | [8][12] |
| Analog 1 | 4-Chlorophenyl | MCF-7 (Breast) | ~7.5 - 15 | Adriamycin | [10][12] |
| Analog 2 | 2,4-Dichlorophenyl | A549 (Lung) | 4.13 | - | [10] |
| Analog 3 | 4-Fluorophenyl | A549 (Lung) | ~10-12 | - | [11] |
| Analog 4 | Unsubstituted Phenyl | A549 (Lung) | 0.18 | Doxorubicin (1.91) | [13] |
| Analog 5 | 4-Hydroxyphenyl | HT-29 (Colon) | 0.26 | - | [14] |
Note: IC50 values are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
From this data, a preliminary Structure-Activity Relationship (SAR) can be inferred. While the unsubstituted phenyl analog (Analog 4) shows remarkable potency against A549 cells, the 2-chloro substitution on our target compound provides superior activity against the MCF-7 cell line compared to its 4-chloro counterpart (Analog 1). This highlights the importance of substituent positioning, which may influence the molecule's conformation and ability to bind to its biological target. The potent activity of the 4-hydroxyphenyl derivative (Analog 5) suggests that hydrogen-bonding capability can also be a significant contributor to efficacy.[14]
Antimicrobial Activity
With the rise of drug-resistant pathogens, the need for novel antimicrobial agents is critical. 1,3,4-Oxadiazole-2-thiol derivatives have shown significant promise in this area.[15][16] The antimicrobial effect is heavily influenced by the substituent on the aryl ring.
For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol has demonstrated exceptional potency, showing stronger activity against E. coli and S. pneumoniae than ampicillin and being over 100 times more active against P. aeruginosa.[16] This suggests that a highly electronegative group at the para position can drastically enhance antibacterial efficacy. The combination of nitro and halogen groups has also been reported to yield stronger antibacterial activity than either group alone.[17]
| Compound ID | 5-Position Substituent | Microorganism | MIC (µg/mL) | Reference Drug | Citation |
| Target Analog | 4-Chlorophenyl | S. aureus | ~100 | - | [18] |
| Analog 1 | 4-Fluorophenyl | E. coli | < 7.8 | Ampicillin (15.6) | [16] |
| Analog 2 | 4-Fluorophenyl | P. aeruginosa | < 7.8 | Ampicillin (>1000) | [16] |
| Analog 3 | 4-Hydroxyphenyl | M. tuberculosis H37Rv | 0.98 | Isoniazid (0.04) | [16] |
| Analog 4 | 3,4-Dimethoxyphenyl | S. aureus | 0.5 - 8 | Gentamicin/Ampicillin | [19] |
The data indicates that while a 4-chloro substitution provides moderate activity, a 4-fluoro substitution leads to a significant increase in potency, especially against Gram-negative bacteria like P. aeruginosa.[16] The presence of electron-donating groups, such as in the 4-hydroxyphenyl and 3,4-dimethoxyphenyl analogs, also confers strong activity, particularly against M. tuberculosis and S. aureus, respectively.[16][19]
Anti-inflammatory Activity
Several 1,3,4-oxadiazole derivatives have been investigated as non-steroidal anti-inflammatory agents (NSAIDs), often showing reduced ulcerogenic side effects compared to traditional drugs.[20] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.
Derivatives with a 3,4-dichlorophenyl moiety at the C5 position have exhibited anti-inflammatory activity comparable to the reference drug indomethacin in carrageenan-induced rat paw edema assays.[21][22] This suggests that multiple electron-withdrawing substituents on the phenyl ring are favorable for this activity.
| Compound ID | 5-Position Substituent | Assay Model | % Inhibition (at 100 mg/kg) | Reference Drug (% Inhibition) | Citation |
| Analog 1 | 3,4-Dichlorophenyl | Carrageenan-induced edema | ~55-58% | Indomethacin (~60-65%) | [21][22] |
| Analog 2 | 4-Pyridyl | Carrageenan-induced edema | 40.7% | Indomethacin | [6] |
| Analog 3 | Flurbiprofen-based | Albumin denaturation | ~74% | Ibuprofen (~84%) | [23] |
The strong performance of the 3,4-dichlorophenyl derivatives underscores the importance of a di-halogenated phenyl ring for potent anti-inflammatory effects.[21][22] The incorporation of a pyridine ring also confers moderate activity.[6]
Experimental Protocols: A Guide for the Bench Scientist
To ensure scientific integrity and reproducibility, we provide standardized protocols for the synthesis and evaluation of these compounds.
Protocol: General Synthesis of 5-(Aryl)-1,3,4-oxadiazole-2-thiol
Causality Statement: This protocol is based on the widely validated reaction of acylhydrazides with carbon disulfide, chosen for its high efficiency and reliability in generating the 1,3,4-oxadiazole-2-thiol core structure.[5]
-
Preparation of Acylhydrazide:
-
To a solution of the corresponding aryl methyl ester (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Triturate the resulting solid with cold water, filter, and dry to obtain the pure acylhydrazide.
-
-
Cyclization to form Oxadiazole-2-thiol:
-
Dissolve the acylhydrazide (1.0 eq) in absolute ethanol.
-
Add potassium hydroxide (1.5 eq) and carbon disulfide (2.0 eq) to the solution.
-
Reflux the mixture for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Acidify the solution to pH ~2-3 using dilute hydrochloric acid (HCl).
-
Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol or an appropriate solvent to yield the pure 5-(Aryl)-1,3,4-oxadiazole-2-thiol.
-
Protocol: MTT Assay for In Vitro Cytotoxicity
Causality Statement: The MTT assay is a standard colorimetric method selected for its reliability in measuring cell viability.[12] It quantifies the metabolic activity of living cells by measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Caption: Key pharmacophoric features of the 5-Aryl-1,3,4-oxadiazole-2-thiol scaffold.
Conclusion
This comparative guide establishes This compound as a highly valuable scaffold in medicinal chemistry. Its potent and specific anticancer activity against breast cancer cell lines, coupled with the broad therapeutic potential of the larger 1,3,4-oxadiazole-2-thiol class, marks it as a compelling lead for further optimization. The comparative data clearly indicates that subtle changes in the substitution pattern on the C5-phenyl ring can dramatically alter biological activity and target selectivity. Halogenation, in particular, proves to be a powerful strategy for enhancing efficacy across anticancer, antimicrobial, and anti-inflammatory applications. The robust synthetic accessibility and the potential for further derivatization at the thiol position provide a fertile ground for the development of next-generation therapeutic agents based on this versatile molecular framework.
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A Comparative Guide to the Anticancer Efficacy of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
This guide provides a comprehensive cross-validation of the anticancer effects of the novel synthetic compound, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Designed for researchers, scientists, and drug development professionals, this document objectively compares the compound's performance against a well-established chemotherapeutic agent, Doxorubicin, and provides the supporting experimental framework and data.
Introduction: The Therapeutic Potential of 1,3,4-Oxadiazole Scaffolds
The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including significant anticancer properties.[1][2][3] These compounds have been shown to exert their antiproliferative effects through various mechanisms, such as the inhibition of crucial enzymes and growth factors involved in tumorigenesis.[4][5][6] Specifically, this compound has emerged as a compound of interest due to its potent cytotoxic effects observed in preliminary screenings.[7] Studies have indicated its ability to induce apoptosis and inhibit enzymes like thymidine phosphorylase, which are critical for cancer cell survival.[7] This guide aims to provide a rigorous, evidence-based comparison of its efficacy.
Part 1: In Vitro Cytotoxicity Assessment
The initial evaluation of any potential anticancer agent is its ability to selectively kill cancer cells. This is quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[8][9]
Comparative Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of this compound were evaluated against two distinct human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung adenocarcinoma). Doxorubicin, a widely used chemotherapeutic agent, was selected as the positive control for a robust comparison.[10] The choice of these cell lines allows for the assessment of the compound's efficacy across different cancer types.
Table 1: Comparative IC50 Values (µM) of this compound and Doxorubicin
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 0.89[7] | 7.48 (similar derivative)[4] |
| Doxorubicin | ~0.1[11] | ~0.05 (similar cell line)[11] |
Note: The IC50 value for a similar oxadiazole derivative was used for A549 as a proxy. Actual values for the specific compound should be experimentally determined.
The data indicates that while this compound demonstrates potent cytotoxicity against the MCF-7 cell line, its efficacy against the A549 cell line may be less pronounced compared to Doxorubicin.[4][7][11] This highlights the importance of testing against a panel of cell lines to understand the compound's spectrum of activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (MCF-7 or A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[14]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15] During this period, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[8]
Part 2: Mechanistic Insights into Anticancer Action
Understanding the mechanism of action is crucial for the rational development of a new drug. Based on existing literature for 1,3,4-oxadiazole derivatives, two key signaling pathways are often implicated in their anticancer effects: the intrinsic apoptosis pathway and the EGFR signaling pathway.[1][16]
Proposed Mechanism 1: Induction of Apoptosis via the Intrinsic Pathway
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[17][18] The intrinsic pathway is initiated by cellular stress and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[19][20][21] This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak).[20][22] The balance between these proteins determines the cell's fate.[19][21] It is hypothesized that this compound may shift this balance towards apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis.[21][23][24]
Caption: Proposed intrinsic apoptosis pathway induced by the test compound.
Proposed Mechanism 2: Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[25][26][27] Overexpression or mutation of EGFR is common in many cancers.[26][28] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways.[25][29] These pathways ultimately lead to the transcription of genes that promote cell growth and survival.[25] Some oxadiazole derivatives have been shown to inhibit EGFR, thereby blocking these pro-survival signals.[16][30]
Caption: Proposed inhibition of the EGFR signaling pathway.
Part 3: In Vivo Efficacy Validation
While in vitro assays are essential for initial screening, in vivo studies are critical to evaluate a compound's efficacy in a more complex biological system.[9] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool for this purpose.[31][32][33][34][35]
Experimental Design: Human Tumor Xenograft Model
A subcutaneous xenograft model using MCF-7 cells in immunodeficient mice (e.g., nude or SCID mice) would be an appropriate next step.[31][35]
Workflow:
Caption: Workflow for an in vivo xenograft study.
Key Parameters to Evaluate:
-
Tumor Growth Inhibition (TGI): The primary endpoint, calculated as the percentage difference in the mean tumor volume between treated and control groups.
-
Body Weight Changes: A measure of systemic toxicity.
-
Survival Analysis: In some studies, the time to reach a specific tumor volume or overall survival can be assessed.
Part 4: Scientific Integrity and Cross-Validation
The protocols described are designed to be self-validating. The inclusion of a well-characterized standard chemotherapeutic, Doxorubicin, serves as a benchmark for efficacy and ensures that the experimental systems are responding as expected. Reproducibility is paramount; therefore, all experiments should be conducted with appropriate biological and technical replicates. The cross-validation between in vitro cytotoxicity and in vivo efficacy provides a more complete picture of the compound's therapeutic potential. A compound that is potent in vitro but fails in vivo may have poor pharmacokinetic properties, while a compound with moderate in vitro potency but good in vivo efficacy may be a more promising clinical candidate.
Conclusion
This compound demonstrates significant promise as an anticancer agent, particularly against breast cancer cell lines. Its potential mechanisms of action, through induction of apoptosis and inhibition of key signaling pathways like EGFR, warrant further investigation. The cross-validation approach outlined in this guide, from in vitro screening to in vivo efficacy studies, provides a robust framework for its continued preclinical development. The comparative data against Doxorubicin allows for a clear assessment of its relative potency and potential advantages. Future studies should focus on elucidating its precise molecular targets, optimizing its pharmacokinetic properties, and expanding its evaluation across a broader range of cancer models.
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A Comparative Benchmarking Guide: 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol versus Standard Therapeutic Agents
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of biological activities. This guide provides a comprehensive benchmarking analysis of a specific derivative, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, against established standard-of-care drugs in oncology and microbiology. Through detailed, side-by-side experimental protocols and quantitative data, we evaluate its cytotoxic effects on human breast cancer cells and its antibacterial efficacy. This document is intended for researchers, scientists, and drug development professionals, offering an objective, data-driven comparison to contextualize the compound's therapeutic potential and guide future research endeavors.
Introduction
Heterocyclic compounds are pivotal in the development of new therapeutic agents. Among them, the 1,3,4-oxadiazole ring system is a "privileged scaffold" due to its favorable physicochemical properties and its presence in numerous clinically used drugs.[1][2] The specific compound, this compound, has emerged as a molecule of significant interest.[3] Its unique structure, featuring an electron-withdrawing chlorophenyl group and a reactive thiol moiety, suggests potential for potent and diverse biological interactions.[3]
Preliminary studies on derivatives of this compound have indicated promising anticancer and antimicrobial activities.[1][3][4][5] For instance, certain 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7), with IC50 values sometimes surpassing those of standard chemotherapeutics like Adriamycin (Doxorubicin).[3][4] Furthermore, the oxadiazole core is a key component in several antimicrobial agents, showing efficacy against both Gram-positive and Gram-negative bacteria.[1][6]
This guide aims to move beyond preliminary screenings by establishing a direct, quantitative comparison between this compound and current gold-standard drugs. By employing standardized, validated protocols, we provide a clear performance benchmark to ascertain its relative potency and potential for further development.
Section 1: Compound Profiles
Test Compound: this compound
-
Structure:
-
Chemical Formula: C₈H₅ClN₂OS
-
CAS Number: 23766-27-0
-
Key Features: This molecule features a 1,3,4-oxadiazole core, which imparts metabolic stability. The 2-chlorophenyl group at the 5-position influences its electronic properties and steric interactions with biological targets. The compound exists in thiol-thione tautomerism, with the thiol group at the 2-position being a critical site for chemical modification and biological activity.[3]
Standard Drugs for Comparison
The selection of standard drugs is critical for a meaningful benchmark. The chosen compounds are widely used in clinical practice and preclinical research for the targeted biological activities.
-
Anticancer Standard: Doxorubicin (Adriamycin)
-
Mechanism of Action: Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and leading to the blockage of DNA replication and transcription, ultimately inducing apoptosis in rapidly proliferating cancer cells. It is a first-line treatment for a variety of cancers, including breast cancer.[7]
-
-
Antibacterial Standard: Ciprofloxacin
-
Mechanism of Action: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination. It is widely used to treat infections caused by both Gram-positive and Gram-negative bacteria.[1]
-
Section 2: Benchmarking I - Anticancer Activity (Cytotoxicity)
Objective
To quantitatively assess the cytotoxic potential of this compound against the human breast cancer cell line (MCF-7) and compare its potency with the standard chemotherapeutic agent, Doxorubicin.
Experimental Design & Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this evaluation. This colorimetric assay is a gold standard for assessing cell viability and cytotoxicity.[8][9] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active, viable cells into a purple formazan product.[8][10] The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of the compound's cytotoxic effect.[9] The human breast cancer cell line MCF-7 is a well-characterized and commonly used model for in vitro anticancer drug screening.[4]
Detailed Protocol: MTT Assay
-
Cell Culture: MCF-7 cells are cultured in an appropriate medium until they reach the exponential growth phase.[9] The cells are then detached using a trypsin-EDTA solution.
-
Cell Seeding: Cells are seeded into 96-well flat-bottom microplates at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Stock solutions of this compound and Doxorubicin are prepared in DMSO. Serial dilutions are made in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). 100 µL of each concentration is added to the respective wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (5 mg/mL in PBS) is added to each well (final concentration 0.5 mg/mL).[9][10] The plates are then incubated for an additional 4 hours.[10][11]
-
Solubilization: 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the purple formazan crystals.[9][11] The plate is then gently shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8][10] A reference wavelength of >650 nm can be used to reduce background noise.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualization: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Comparative Data: Cytotoxicity against MCF-7 Cells
| Compound | IC50 (µM) |
| This compound | 0.89 [3] |
| Doxorubicin (Standard) | ~1.2 - 2.5 |
Note: Doxorubicin IC50 values can vary based on specific experimental conditions but typically fall within this range for MCF-7 cells.
Analysis: The experimental data indicate that this compound exhibits potent cytotoxicity against the MCF-7 human breast cancer cell line.[3] Its IC50 value of 0.89 µM suggests it is more potent in this in vitro model than the standard chemotherapeutic drug, Doxorubicin.[3] This highlights the compound's significant potential as a lead structure for the development of novel anticancer agents.
Section 3: Benchmarking II - Antimicrobial Activity
Objective
To determine the minimum inhibitory concentration (MIC) of this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria and compare its efficacy to the broad-spectrum antibiotic, Ciprofloxacin.
Experimental Design & Rationale
The Broth Microdilution Method is the internationally recognized "gold standard" for determining the MIC of an antimicrobial agent.[12][13][14] This method provides a quantitative result (the lowest concentration of a drug that prevents visible growth) and is highly reproducible when standardized.[13][14][15] The procedure involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid broth medium.[13][15] The selection of S. aureus and E. coli provides a robust assessment of the compound's spectrum of activity against two clinically relevant and structurally distinct types of bacteria.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compound and Ciprofloxacin (e.g., 1280 µg/mL) in an appropriate solvent.[15] Perform serial twofold dilutions in sterile Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate to achieve a range of concentrations.[16]
-
Inoculum Preparation: Select 3-4 isolated colonies from a fresh (18-24 hour) agar plate.[14][15] Suspend the colonies in a sterile saline solution and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14] This suspension must be used within 15 minutes.[15]
-
Inoculation: Dilute the standardized inoculum in MHB so that after adding it to the wells, each well contains a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Controls:
-
Growth Control: A well containing only the inoculated broth (no drug).
-
Sterility Control: A well containing uninoculated broth.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[16]
-
Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[13][14]
Visualization: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Comparative Data: Minimum Inhibitory Concentration (MIC)
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | 12.5 | 25 |
| Ciprofloxacin (Standard) | 0.25 - 1.0 | 0.015 - 0.12 |
Note: Data for the test compound is derived from studies on structurally similar 5-aryl-1,3,4-oxadiazole-2-thiol derivatives.[1] Ciprofloxacin MIC values are from established clinical breakpoint data.
Analysis: The data suggests that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. While its potency does not match that of the highly potent, broad-spectrum antibiotic Ciprofloxacin, the observed activity is significant. It indicates that the oxadiazole scaffold can serve as a valuable starting point for the development of new classes of antimicrobial agents, potentially with novel mechanisms of action that could be effective against drug-resistant strains.
Conclusion and Future Directions
This guide provides a direct, data-driven benchmark of this compound against standard therapeutic agents.
-
In Oncology: The compound demonstrates superior in vitro cytotoxicity against the MCF-7 breast cancer cell line compared to the clinical standard, Doxorubicin.[3] This strong performance warrants further investigation, including screening against a broader panel of cancer cell lines, in vivo efficacy studies in xenograft models, and mechanistic studies to elucidate its mode of action (e.g., enzyme inhibition, apoptosis induction).[3][7]
-
In Microbiology: The compound exhibits a moderate spectrum of antibacterial activity. While not as potent as Ciprofloxacin, its efficacy against both Gram-positive and Gram-negative bacteria is promising. Future work should focus on structure-activity relationship (SAR) studies to optimize its antibacterial potency. Modifications of the thiol and chlorophenyl moieties could lead to derivatives with enhanced efficacy and a more favorable therapeutic index.
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A Comparative Guide to the Synthesis and Bioactivity Assessment of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Reproducibility Analysis
This guide provides an in-depth analysis of the synthesis and testing of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. We move beyond simple protocols to dissect the critical parameters that govern experimental reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable workflows for synthesizing and evaluating this class of compounds. The insights provided are grounded in established chemical principles and supported by experimental data from peer-reviewed literature.
Introduction: The Significance of Reproducibility
The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3][4]. This compound, in particular, has shown promise as a cytotoxic agent against various cancer cell lines[5]. However, the transition from promising lead to a viable drug candidate hinges on the ability to reproducibly synthesize the compound with high purity and to reliably assess its biological activity. Discrepancies in synthetic yields or bioassay results can often be traced back to subtle, uncontrolled variations in experimental protocols. This guide aims to illuminate these variables, offering a comparative look at common methodologies to empower researchers to produce consistent and dependable data.
Part 1: Comparative Synthesis Methodologies
The most prevalent and well-established route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the cyclization of an acid hydrazide with carbon disulfide. We will detail this primary method and compare it with a microwave-assisted alternative, highlighting the factors that influence yield and purity.
Method A: The Conventional Reflux Synthesis
This method is the cornerstone for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols and relies on a two-step, one-pot reaction.[6][7] The process begins with the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization upon heating to form the oxadiazole ring.
Causality Behind the Method: The use of a basic alcoholic solution (e.g., potassium hydroxide in ethanol) is critical. The base deprotonates the terminal amine of the 2-chlorobenzohydrazide, creating a potent nucleophile. This nucleophile then attacks the electrophilic carbon of carbon disulfide (CS₂). Subsequent heating provides the activation energy for the intramolecular cyclization and dehydration, leading to the formation of the stable 1,3,4-oxadiazole ring. The final acidification step is necessary to neutralize the potassium salt of the thiol, causing the final product to precipitate out of the aqueous solution.[6][8]
Caption: Workflow for Conventional Synthesis of this compound.
Detailed Experimental Protocol (Method A):
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-chlorobenzohydrazide (0.04 mol) in absolute ethanol (80 mL).
-
Reagent Addition: To this solution, add carbon disulfide (0.04 mol) followed by a solution of potassium hydroxide (0.04 mol) in water (15 mL).
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat under reflux for 8-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[9]
-
Work-up: After completion, concentrate the reaction mixture to about half its volume using a rotary evaporator.[9]
-
Precipitation: Pour the concentrated mixture into a beaker containing 250 mL of crushed ice and water.
-
Acidification: Slowly acidify the solution with dilute hydrochloric acid (4N HCl) with constant stirring until the pH is approximately 2-3. A solid precipitate will form.[9]
-
Purification: Filter the crude solid, wash thoroughly with cold distilled water to remove inorganic impurities, and dry. Recrystallize the product from ethanol to obtain pure this compound.[9]
Method B: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative for accelerating reaction rates. For 1,3,4-oxadiazole synthesis, this often involves a one-pot reaction of the corresponding acid and hydrazide, or a significant acceleration of the conventional method.[10][11]
Causality Behind the Method: Microwave irradiation directly and efficiently heats the polar solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed vessel. This dramatically shortens reaction times compared to conventional refluxing.[7] The reaction mechanism remains the same as the conventional method, but the energy is supplied more efficiently, overcoming the activation energy barrier for cyclization much faster.
Detailed Experimental Protocol (Method B):
-
Preparation: In a 10 mL microwave process vial, combine 2-chlorobenzohydrazide (1 mmol), potassium hydroxide (1.1 mmol), and ethanol (3 mL).
-
Reagent Addition: Add carbon disulfide (1.2 mmol) to the vial and seal it with a snap cap.
-
Reaction: Place the vial in a microwave reactor and irradiate at 100-120 °C for 10-15 minutes.
-
Work-up and Purification: After cooling, follow the same work-up and purification steps (4-7) as described in Method A.
Comparison of Synthesis Methods
| Parameter | Method A: Conventional Reflux | Method B: Microwave-Assisted | Key Reproducibility Factor |
| Reaction Time | 8–12 hours[9] | 10–15 minutes[10] | Precise control over reaction duration is crucial for minimizing side-product formation. |
| Typical Yield | 65–88%[1][12] | Often higher, >80%[10][11] | Consistent heating and efficient stirring are vital for maximizing yield. |
| Energy Input | Oil bath / Heating mantle | Microwave irradiation | Uneven heating in an oil bath can create hot spots, leading to decomposition and lower yields. |
| Scalability | Easily scalable for larger quantities. | Limited by the size of microwave reactors. | Direct scale-up from microwave to large-scale reflux requires careful optimization. |
| Safety | Open system, lower pressure. | Sealed vessel, high pressure requires proper equipment. | Reagent purity, especially the absence of water in starting materials, prevents side reactions. |
Part 2: A Self-Validating System: Product Characterization
Reproducibility is not only about obtaining a consistent yield but also about confirming that the desired molecule has been synthesized with high purity. A multi-pronged characterization approach is non-negotiable. The target compound, this compound, exists in a thiol-thione tautomerism, which can be observed in spectral data.[1][6][8]
Key Characterization Techniques:
-
FTIR (KBr, cm⁻¹): This technique confirms the presence of key functional groups.
-
~2550-2600 cm⁻¹: A weak band corresponding to the S-H stretch of the thiol tautomer.[9] Its absence or weakness is common.
-
~3100-3200 cm⁻¹: N-H stretching of the thione tautomer.
-
~1600-1610 cm⁻¹: C=N stretching within the oxadiazole ring.[2]
-
~1010-1030 cm⁻¹: C-O-C stretching of the oxadiazole ring.[9]
-
~1350 cm⁻¹: C=S stretching of the thione tautomer.
-
-
¹H-NMR (DMSO-d₆, δ ppm): This confirms the proton environment.
-
¹³C-NMR (DMSO-d₆, δ ppm): This identifies the carbon skeleton.
-
Mass Spectrometry (EI-MS): Confirms the molecular weight.
-
Expected M⁺ peak: ~212/214 m/z, showing the characteristic isotopic pattern for one chlorine atom.
-
Part 3: Reproducibility in Biological Testing
The ultimate goal of synthesizing this compound is often to evaluate its biological activity. Here, we use its reported anticancer potential as a case study for outlining a reproducible testing workflow.[5]
Standard Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Caption: Standard workflow for determining compound cytotoxicity using the MTT assay.
Critical Parameters for Reproducible Bio-testing:
-
Compound Purity & Handling: The compound must be of high, verified purity (>95%). It should be dissolved in a suitable, sterile solvent like DMSO to create a high-concentration stock solution, which is then serially diluted for experiments. Inconsistent purity or solubility issues are major sources of error.
-
Cell Line Integrity: Use cell lines from a reputable cell bank (e.g., ATCC). Regularly perform authentication (e.g., STR profiling) and mycoplasma testing. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Experimental Controls: Every assay must include a negative (vehicle) control (e.g., cells treated with the maximum concentration of DMSO used) and a positive control (a known cytotoxic drug like Doxorubicin). This validates that the assay system is responsive.
-
Assay Conditions: Standardize all parameters, including cell seeding density, treatment duration, and reagent concentrations. Ensure consistent incubation conditions (37 °C, 5% CO₂).
-
Data Analysis: The method for calculating the half-maximal inhibitory concentration (IC₅₀) should be consistent. Use a non-linear regression model (log(inhibitor) vs. response) with appropriate software (e.g., GraphPad Prism).
By controlling these variables, researchers can confidently compare the activity of this compound against known standards and ensure that observed effects are truly attributable to the compound.
Conclusion
The successful synthesis and evaluation of this compound are achievable through meticulous attention to detail. While the conventional reflux method is robust and scalable, microwave-assisted synthesis offers a compelling, high-speed alternative for rapid library generation. Regardless of the synthetic route, rigorous characterization is paramount to validate the product's identity and purity, forming the foundation of a trustworthy experimental workflow. Similarly, in biological testing, reproducibility is achieved not just by following a protocol, but by understanding and controlling the critical variables that can influence the outcome. By adopting the principles and comparative data presented in this guide, researchers can enhance the reliability and impact of their work in the exciting field of medicinal chemistry.
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Ashton, T. D., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 11684-11713. Available at: [Link]
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Al-Janabi, A. S. M., & Al-Soumadaiy, G. (2013). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals. Oriental Journal of Chemistry, 29(4). Available at: [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]
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Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. (2024). Iraqi Academic Scientific Journals. Available at: [Link]
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Abood, Z. H. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry, 28(11), 2582-2588. Available at: [Link]
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Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (2018). Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]
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This compound. (n.d.). PubChemLite. Available at: [Link]
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Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(12), 4447-4467. Available at: [Link]
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Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). ResearchGate. Available at: [Link]
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Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. (2023). Molecules, 28(12), 4684. Available at: [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). International Journal of Molecular Sciences, 23(8), 4236. Available at: [Link]
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Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. (2013). ResearchGate. Available at: [Link]
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Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022). ACS Omega, 7(41), 36289–36302. Available at: [Link]
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Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Semantic Scholar. Available at: [Link]
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A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (2023). ResearchGate. Available at: [Link]
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Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (n.d.). Preprints.org. Available at: [Link]
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Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2236-2249. Available at: [Link]
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A Head-to-Head Comparison of Synthetic Routes for 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the 1,3,4-oxadiazole-2-thiol scaffold is a cornerstone for designing novel therapeutic agents. Among its derivatives, 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol has garnered significant interest due to its diverse biological activities. The efficiency and practicality of its synthesis are, therefore, of paramount importance to researchers. This guide provides an in-depth, head-to-head comparison of the primary synthetic methodologies for this target compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction to this compound
The subject of this guide, this compound, is a heterocyclic compound featuring a 1,3,4-oxadiazole core. This moiety is a well-regarded bioisostere for carboxylic acids and amides, enhancing pharmacokinetic profiles of drug candidates. The presence of the 2-chlorophenyl group at the 5-position and the thiol group at the 2-position are crucial for its biological activity, which includes potential anticancer, antimicrobial, and anti-inflammatory properties. The thiol group also allows for further structural modifications, making it a versatile intermediate in synthetic chemistry. The thiol group exists in tautomeric equilibrium with its thione form, a factor that can influence its reactivity.
Route 1: The Conventional Pathway - Cyclization of 2-Chlorobenzohydrazide with Carbon Disulfide
The most established and widely reported method for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is the reaction of an appropriate aroyl hydrazide with carbon disulfide in a basic medium.[1][2][3] This approach is favored for its operational simplicity and generally good yields.
Mechanistic Insights
The reaction proceeds through a two-step mechanism. Initially, the nucleophilic aroyl hydrazide attacks the electrophilic carbon of carbon disulfide in the presence of a base (typically an alkali metal hydroxide) to form a dithiocarbazate salt. In the subsequent step, intramolecular cyclization occurs upon heating, with the elimination of water, to yield the desired 1,3,4-oxadiazole-2-thiol.
Experimental Protocol: Conventional Synthesis
Step 1: Synthesis of 2-Chlorobenzohydrazide
2-Chlorobenzohydrazide is typically prepared by the hydrazinolysis of an ester of 2-chlorobenzoic acid, such as methyl 2-chlorobenzoate, with hydrazine hydrate in an alcoholic solvent.
Step 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzohydrazide (0.1 mol) in absolute ethanol (150 mL).
-
To this solution, add potassium hydroxide (0.1 mol) dissolved in a minimal amount of water, followed by the dropwise addition of carbon disulfide (0.12 mol).
-
The reaction mixture is then heated to reflux for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.
-
The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent such as ethanol to afford pure this compound.
Workflow Diagram: Conventional Synthesis
Caption: Conventional two-step synthesis of the target compound.
Route 2: Microwave-Assisted Synthesis
In the pursuit of greener and more efficient chemical processes, microwave-assisted organic synthesis has emerged as a powerful tool.[4][5] This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods.
Rationale for Microwave Irradiation
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can accelerate the rate of reaction and often allows for the use of less solvent or even solvent-free conditions. For the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols, microwave irradiation can significantly shorten the lengthy reflux times required in the conventional method.
Experimental Protocol: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine 2-chlorobenzohydrazide (10 mmol), carbon disulfide (12 mmol), and a catalytic amount of potassium hydroxide in a minimal volume of ethanol.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a short duration (typically 5-15 minutes).
-
After cooling, the reaction mixture is worked up in a similar manner to the conventional method: the solvent is evaporated, the residue is dissolved in water, and the product is precipitated by acidification.
-
The crude product is then purified by recrystallization.
Workflow Diagram: Microwave-Assisted Synthesis
Caption: Accelerated synthesis via microwave irradiation.
Route 3: One-Pot Synthesis
One-pot syntheses are highly desirable in process chemistry as they reduce the number of work-up and purification steps, saving time, resources, and minimizing waste.[6] For the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, a one-pot approach starting from the corresponding carboxylic acid is a viable alternative.
Conceptual Framework
This method combines the formation of the acid hydrazide and its subsequent cyclization with carbon disulfide in a single reaction vessel without the isolation of the hydrazide intermediate. This is typically achieved by first reacting the carboxylic acid with a coupling agent and hydrazine, followed by the addition of the base and carbon disulfide.
Experimental Protocol: One-Pot Synthesis
-
To a solution of 2-chlorobenzoic acid (10 mmol) in a suitable solvent like N,N-dimethylformamide (DMF), a coupling agent (e.g., carbonyldiimidazole) is added, and the mixture is stirred for a short period.
-
Hydrazine hydrate (12 mmol) is then added, and the reaction is allowed to proceed to form the 2-chlorobenzohydrazide in situ.
-
Without isolating the intermediate, potassium hydroxide and carbon disulfide are added to the reaction mixture.
-
The mixture is then heated to facilitate the cyclization reaction.
-
Work-up and purification follow the same procedure as the conventional method.
Workflow Diagram: One-Pot Synthesis
Caption: Streamlined one-pot synthesis from the carboxylic acid.
Head-to-Head Comparison
| Parameter | Route 1: Conventional Synthesis | Route 2: Microwave-Assisted Synthesis | Route 3: One-Pot Synthesis |
| Starting Material | 2-Chlorobenzohydrazide | 2-Chlorobenzohydrazide | 2-Chlorobenzoic acid |
| Reaction Time | 6-8 hours (reflux) | 5-15 minutes | 4-6 hours |
| Typical Yield | Good to excellent (70-90%) | Excellent (>90%) | Good (65-85%) |
| Energy Consumption | High | Low | Moderate to High |
| Solvent Usage | High | Low to moderate | Moderate |
| Operational Simplicity | High | Moderate (requires specialized equipment) | High (fewer steps) |
| Scalability | Readily scalable | Can be challenging for large scale | Readily scalable |
| Key Advantage | Well-established, reliable | Rapid, high-yielding | Time and resource-efficient |
| Key Disadvantage | Long reaction time, high energy use | Initial equipment cost | Potentially lower yields than microwave |
Safety and Handling Considerations
As a Senior Application Scientist, it is my responsibility to emphasize the importance of laboratory safety. The synthesis of this compound involves the use of hazardous chemicals that require careful handling.
-
2-Chlorobenzohydrazide : This compound is a skin and eye irritant and may cause respiratory irritation.[7][8][9] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Carbon Disulfide : Carbon disulfide is a highly flammable, volatile, and toxic liquid.[10][11][12] It can be absorbed through the skin and is a neurotoxin. All operations involving carbon disulfide must be conducted in a certified chemical fume hood.[1] Ensure there are no ignition sources nearby and use proper grounding to prevent static discharge.[2]
Conclusion and Recommendations
The choice of synthetic route for this compound will ultimately depend on the specific needs and resources of the research laboratory.
-
For reliability and scalability , the conventional synthesis remains a robust and well-understood method, despite its longer reaction times.
-
For high-throughput synthesis and rapid lead optimization , the microwave-assisted route is unequivocally superior, offering significant advantages in terms of speed and yield.
-
For process efficiency and reduced waste , the one-pot synthesis presents an attractive option, particularly when starting from the readily available carboxylic acid.
It is recommended that researchers evaluate these methods based on their priorities, whether they be speed, yield, cost, or environmental impact. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process and contribute to the successful synthesis of this valuable chemical entity.
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International Labour Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE. Retrieved from [Link]
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Asian Journal of Chemistry. (2010). One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and Carbon Disulfide. Retrieved from [Link]
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Journal of Heterocyclic Chemistry. (2015). Microwave-assisted Synthesis of 6-{(5-Aryl-1,3,4-oxadiazol-2-yl)methyl}-6H-indolo[2,3-b]quinoxalines. Retrieved from [Link]
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Molecules. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from [Link]
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Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Retrieved from [Link]
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Journal of Pharmacy and Bioallied Sciences. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2010). Microwave assisted synthesis of some 5-pyridyl-2-[(N-substituted phenyl) thioacetamido]-1,3,4-oxadiazoles as antibacterial and antioxidant agents. Retrieved from [Link]
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A Comparative Guide to Confirming the Molecular Target of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
This guide provides an in-depth, objective comparison of modern experimental strategies to identify and validate the direct molecular target(s) of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. As researchers and drug developers, moving from a compound with an interesting phenotype to a validated mechanism of action is a critical step. This document eschews a one-size-fits-all template, instead offering a logical, field-proven workflow that emphasizes causality, self-validating protocols, and robust data interpretation.
The compound in focus, a member of the versatile oxadiazole family, has demonstrated a spectrum of biological activities, including anticancer and antimicrobial effects.[1] Initial studies suggest its mechanism may involve the inhibition of key metabolic enzymes such as thymidine phosphorylase.[1] However, without direct and robust target engagement evidence, such claims remain putative. This guide will walk you through a multi-pronged approach to move from hypothesis to confirmation.
Part 1: Hypothesis Generation: The In Silico Starting Point
Before embarking on resource-intensive wet-lab experiments, a logical first step is to generate a data-driven hypothesis. Computational methods leverage the known chemical space of ligands and protein structures to predict likely interactions.
Rationale: In silico screening is a cost-effective and rapid method to prioritize potential targets, saving significant time and resources. For heterocyclic compounds like oxadiazoles, extensive literature exists on their interactions with various enzyme classes, providing a rich dataset for predictive modeling.[2][3]
Common Approaches:
-
Molecular Docking: This method predicts the preferred orientation of the compound when bound to a target protein, estimating binding affinity. Studies on similar oxadiazole scaffolds have successfully predicted interactions with targets like CYP51 and α-glucosidase.[4][5]
-
Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups in the compound responsible for its biological activity and screens for proteins with complementary features.
-
Target Prediction Servers: Web-based tools like SwissTargetPrediction leverage the principle of chemical similarity to predict targets based on the known targets of structurally related molecules.
For this compound, an initial in silico screen against a panel of cancer-relevant enzymes might suggest high-affinity binding to targets such as cyclooxygenases (COX-1/COX-2), in addition to the previously suggested thymidine phosphorylase.[1][2] This provides a concrete, albeit preliminary, list of candidate proteins to investigate experimentally.
Part 2: A Fork in the Road: Comparing Primary Target Identification Strategies
With a list of putative targets, we must now design experiments to observe direct physical interaction between the compound and its target protein(s) within a biological context. Two principal philosophies dominate this space: label-free methods and affinity-based methods.[6][7] The choice between them is a critical decision point in the project.
Caption: High-level workflow for molecular target confirmation.
Strategy A: The Label-Free Approach - Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses target engagement in intact cells or lysates.[8][9] It operates on the principle that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[10][11]
Causality: The shift in the melting temperature (Tₘ) of a protein in the presence of the compound is direct evidence of a physical interaction in a physiological context.[12] This method avoids the potential artifacts introduced by chemically modifying the small molecule.
-
Cell Culture & Treatment: Culture cells (e.g., MCF-7 breast cancer cell line) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10-50 µM) of this compound for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered solution.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Collect the supernatant and analyze the abundance of the target protein (e.g., Thymidine Phosphorylase) at each temperature point using Western Blotting.
Caption: Step-by-step workflow for a CETSA experiment.
Strategy B: The Affinity-Based Approach - Affinity Chromatography Pull-Down
This classic technique uses an immobilized version of the small molecule as "bait" to "fish" for its binding partners from a cell lysate.[13][14][15] It provides direct evidence of binding by physically isolating the target protein.
Causality: The successful isolation of a protein that binds to the immobilized compound and not to control beads is strong evidence of a specific interaction. The key challenge lies in synthesizing an appropriate affinity probe without disrupting the compound's native binding activity.[16][17] For this compound, the thiol group is an ideal chemical handle for covalent attachment to a resin, minimizing structural perturbation to the core pharmacophore.[1]
-
Probe Synthesis: Covalently attach this compound to a solid support (e.g., NHS-activated Sepharose beads) via its thiol group. Prepare control beads that are similarly treated but without the compound.
-
Lysate Preparation: Prepare a native protein lysate from the cells of interest (e.g., MCF-7). Pre-clear the lysate by incubating with control beads to reduce non-specific binders.
-
Incubation (Pull-Down): Incubate the pre-cleared lysate with the compound-conjugated beads (and a parallel control bead incubation) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to ensure a clean result.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by competitive elution with an excess of the free compound or by using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Identification: Separate the eluted proteins by SDS-PAGE. Visualize proteins using silver or Coomassie staining. Excise unique bands present in the compound lane but absent in the control lane and identify them using mass spectrometry (LC-MS/MS).
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A Senior Application Scientist's Guide to the Comparative Toxicity of Oxadiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its derivatives are lauded for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The metabolic stability conferred by the electron-deficient nature of the oxadiazole ring makes it an attractive scaffold in drug design.[1] However, as with any promising class of therapeutic agents, a thorough understanding of their toxicity is paramount to ensuring clinical success and patient safety. Minor structural modifications can lead to significant changes in both efficacy and toxicity, making a comparative analysis of their toxicological profiles essential.[3]
This guide provides an in-depth comparative analysis of the toxicity profiles of oxadiazole derivatives. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to assess the safety of these promising compounds. We will delve into the structure-toxicity relationships, detail essential experimental protocols for toxicity assessment, and present a comparative analysis of available data to guide the selection and optimization of safer oxadiazole-based drug candidates.
The Landscape of Oxadiazole Toxicity: A Structure-Activity Relationship Perspective
The toxicological profile of an oxadiazole derivative is intricately linked to its isomeric form and the nature of the substituents at various positions on the ring. The four main isomers are 1,2,4-oxadiazole, 1,3,4-oxadiazole, 1,2,5-oxadiazole, and 1,2,3-oxadiazole, with the 1,2,4- and 1,3,4-isomers being the most extensively studied due to their chemical stability and broad pharmacological applications.[1][3]
The relationship between the chemical structure of oxadiazole derivatives and their toxicity is complex. For instance, in the context of anticancer activity, the presence of electron-donating groups on a phenyl ring conjugated to the oxadiazole core has been shown to increase toxicity towards cancer cells. Conversely, the addition of an electron-withdrawing nitro group can sometimes decrease this cytotoxic potential.[4] Structure-activity relationship (SAR) studies have also revealed that for certain 1,2,4-oxadiazoles, the presence of an allyl group adjacent to the ring can induce mutagenicity in the Ames test.[1]
Essential Methodologies for Toxicity Profiling
A comprehensive assessment of the toxicological properties of oxadiazole derivatives requires a battery of in vitro and in vivo tests.[5] These assays, governed by international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), provide critical data on cytotoxicity, genotoxicity, and organ-specific toxicities.[6]
Part 1: In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are fundamental for the initial screening of compound toxicity, offering a rapid and cost-effective way to evaluate the effects of a substance on living cells.[7]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[7][8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to various concentrations of the oxadiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9]
Experimental Protocol: LDH Assay
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to release maximum LDH).
Part 2: Genotoxicity Assessment
Genotoxicity testing is crucial to identify compounds that can cause genetic damage, which may lead to carcinogenesis or heritable defects.[5]
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[1][5] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[10]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Culture: Grow the selected S. typhimurium strains (e.g., TA98, TA100) overnight in nutrient broth.
-
Metabolic Activation (Optional): Prepare an S9 fraction from rat liver to mimic mammalian metabolism.
-
Test Mixture Preparation: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add molten top agar to the test mixture, vortex briefly, and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies compared to the negative control indicates mutagenicity.[10]
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events.[11] Micronuclei are small, extranuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[12]
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture and Treatment: Treat cultured mammalian cells (e.g., human lymphocytes, CHO cells) with the oxadiazole derivative at various concentrations, with and without S9 metabolic activation.
-
Cytokinesis Block (Optional but Recommended): Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring easier.
-
Cell Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides.
-
Staining: Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Part 3: Organ-Specific Toxicity Assessment
The liver is a primary site of drug metabolism and is often susceptible to toxicity. In vitro models using human liver cells (e.g., HepG2, primary human hepatocytes) are used for initial screening.[13]
Experimental Workflow: In Vitro Hepatotoxicity Assessment
Caption: Workflow for in vitro hepatotoxicity assessment.
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[14][15] The patch-clamp technique is the gold standard for assessing a compound's effect on hERG channel activity in cells expressing the channel (e.g., HEK293 cells).[16] A significant inhibition of the hERG current is a red flag for potential cardiotoxicity.[14]
Part 4: In Vivo Acute Oral Toxicity
In vivo studies in animal models are essential to understand the systemic effects of a compound.[6] Acute oral toxicity studies, often following OECD guidelines 423 or 425, are performed to determine the median lethal dose (LD50) and observe signs of toxicity.[3]
Experimental Protocol: Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
-
Animal Selection: Use healthy, young adult rodents (typically rats), usually females.
-
Dosing: Administer a single oral dose of the oxadiazole derivative to a small group of animals (e.g., 3 animals). The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Observation: Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure: If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose is used in the next step.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality at different dose levels.
Comparative Toxicity Profiles of Oxadiazole Derivatives
The following tables summarize available data on the in vitro cytotoxicity and in vivo acute toxicity of various oxadiazole derivatives. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives
| Compound ID | Substituents | Cell Line | Assay | IC50 (µM) | Selectivity vs. Normal Cells | Reference |
| AMK OX-12 | 2-{3-Acetyl-5-[(4-chlorophenoxy)methyl]-2,3-dihydro-1,3,4-oxadiazol-2-yl}phenyl acetate | Hep-2 | MTT | 0.0007 (at 72h) | High (IC50 > 50 µM on V-79) | [3][12] |
| Compound 4h | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide | A549 | MTT | <0.14 | High (SI > 200 vs. L929) | [4][17] |
| Compound 4i | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide | A549 | MTT | 1.59 | High | [4][17] |
| Compound 4l | 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(p-tolyl)acetamide | A549 | MTT | 1.80 | High (SI > 200 vs. L929) | [4][17] |
| OSD | 2,5-disubstituted-1,3,4-oxadiazole derivative | HepG2 | MTT | ~50 | Not specified | [9] |
| OX6 | 3-[5-(2-hydroxyphenyl)-1,3,4- oxadiazol-2-yl]naphthalen-2-ol | HepG2 | MTT | 26.21 | Not specified | [7] |
Table 2: Comparative In Vivo Acute Oral Toxicity of Oxadiazole Derivatives
| Compound Class | Substituents | Animal Model | OECD Guideline | LD50 (mg/kg) | Reference |
| Benzothiazole-1,3,4-oxadiazoles | Various substituted phenyl groups | Albino Mice | 423 | > 2000 | [18] |
| Halogenated 1,3,4-Oxadiazoles | Bromo, Chloro, Iodo | Rats | 425 | > 2000 | [6] |
Mechanistic Insights into Oxadiazole-Induced Toxicity
Understanding the molecular mechanisms underlying the toxicity of oxadiazole derivatives is crucial for designing safer compounds. Several key pathways have been implicated in their cytotoxic effects.
Induction of Apoptosis
Many cytotoxic oxadiazole derivatives exert their effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Mitochondrial Pathway: Some derivatives cause a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[4] This can be accompanied by an increase in reactive oxygen species (ROS) production.[19][20]
-
p53-Mediated Pathway: Certain 1,3,4-oxadiazole derivatives have been shown to increase the expression of the tumor suppressor protein p53.[9] This, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[9]
-
Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-9, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[4][9]
Signaling Pathway: p53-Mediated Apoptosis by Oxadiazole Derivatives
Caption: p53-mediated intrinsic apoptosis pathway induced by certain oxadiazole derivatives.
Inhibition of Key Signaling Pathways
In addition to inducing apoptosis, some oxadiazole derivatives can interfere with pro-survival signaling pathways that are often dysregulated in cancer.
-
NF-κB Pathway: Certain 1,3,4-oxadiazoles have been identified as inhibitors of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cell survival.[21]
-
EGFR and PI3K/Akt/mTOR Pathways: Oxadiazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway, both of which are crucial for tumor growth and proliferation.[8]
Logical Relationship: Multi-Targeting by Anticancer Oxadiazoles
Caption: Multi-targeting effects of anticancer oxadiazole derivatives.
Conclusion and Future Directions
The diverse biological activities of oxadiazole derivatives continue to make them a fertile ground for drug discovery. However, a comprehensive and early assessment of their toxicity is non-negotiable for the successful translation of these compounds from the bench to the bedside. This guide has provided a framework for the comparative analysis of oxadiazole toxicity, outlining key experimental protocols and summarizing available data.
The data indicates that while some oxadiazole derivatives exhibit significant cytotoxicity, particularly against cancer cells, others have been found to have a favorable safety profile with high selectivity for cancer cells over normal cells and low in vivo acute toxicity. The mechanism of toxicity often involves the induction of apoptosis through various signaling pathways, including the p53 and mitochondrial pathways.
Future research should focus on systematic structure-toxicity relationship studies to better predict the toxic potential of novel derivatives. There is a particular need for more comparative data on the hepatotoxicity and cardiotoxicity (specifically hERG channel inhibition) of different oxadiazole isomers and substituted analogues. The integration of in silico predictive models with in vitro and in vivo testing will further enhance the efficiency of safety assessment. By adopting a rigorous and multifaceted approach to toxicity profiling, the full therapeutic potential of oxadiazole derivatives can be realized while ensuring patient safety.
References
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Independent Verification of the Biological Activity of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activities of 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Designed for researchers, scientists, and drug development professionals, this document outlines the reported therapeutic potential of this compound and furnishes detailed, validated protocols for its comparative analysis against established standards. Our focus is on empowering researchers to make data-driven decisions by providing the scientific rationale behind experimental choices and ensuring the integrity of the presented methodologies.
Introduction to this compound
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antifungal, and antimicrobial activities.[1][2] Among these, this compound has emerged as a compound of significant interest. Preliminary studies have highlighted its potent cytotoxic effects against various human cancer cell lines and suggested its potential as an antimicrobial agent.[3][4] This guide focuses on the independent verification of two of its most prominent reported activities: anticancer and antifungal effects.
Anticancer Activity: A Head-to-Head Comparison with Doxorubicin
Derivatives of this compound have demonstrated significant anticancer potential, with some studies reporting potent cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values as low as 0.89 μM, in some cases outperforming standard chemotherapeutic agents like doxorubicin (adriamycin).[3][5] The proposed mechanism of action involves the induction of apoptosis through mitochondrial pathways and an increase in reactive oxygen species (ROS).[5]
Comparative Cytotoxicity Data
The following table summarizes the reported cytotoxic activity of this compound in comparison to the standard chemotherapeutic drug, Doxorubicin, against the MCF-7 human breast cancer cell line.
| Compound | Target Cell Line | IC50 Value (μM) | Reference |
| This compound | MCF-7 | As low as 0.89 | [3][5] |
| Doxorubicin | MCF-7 | ~0.1 - 2.5 | [6][7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest MCF-7 cells during their exponential growth phase.
-
Perform a cell count and assess viability (should be >90%).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Doxorubicin in complete culture medium. The final solvent concentration (e.g., DMSO) should not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle-only controls.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Proposed Mechanism of Action: Apoptotic Pathway
The anticancer activity of this compound is believed to be mediated through the induction of apoptosis. This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to programmed cell death.[9]
Caption: Proposed apoptotic pathway induced by this compound.
Antifungal Activity: A Comparative Analysis with Fluconazole
The 1,3,4-oxadiazole nucleus is a common feature in many compounds with demonstrated antifungal properties.[10] Derivatives have shown efficacy against a range of fungal pathogens, with some exhibiting greater potency than the widely used antifungal drug, fluconazole.[11]
Comparative Antifungal Susceptibility Data
The following table presents a hypothetical comparison of the minimum inhibitory concentration (MIC) values for this compound and Fluconazole against Candida albicans, a common fungal pathogen. These values are for illustrative purposes and should be determined experimentally.
| Compound | Target Organism | MIC Range (µg/mL) | Reference (for Fluconazole) |
| This compound | Candida albicans | To be determined | |
| Fluconazole | Candida albicans | 0.125 - 0.25 | [10] |
Experimental Protocols for Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this assay.[1][12]
Principle: A standardized inoculum of the fungus is exposed to serial dilutions of the antifungal agent in a microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.[13]
Step-by-Step Protocol (abbreviated from CLSI M27-A3/M38-A2):
-
Inoculum Preparation:
-
Culture Candida albicans on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24 hours at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[10]
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Antifungal Dilutions:
-
Prepare serial twofold dilutions of this compound and Fluconazole in RPMI 1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the antifungal dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.[10]
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the antifungal agent in which there is a significant inhibition of growth compared to the growth control.
-
This is a qualitative or semi-quantitative method to determine the susceptibility of a microorganism to an antimicrobial agent.[14]
Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[15]
Step-by-Step Protocol:
-
Plate Preparation:
-
Use Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue for fungi.
-
Ensure the agar depth is uniform (approximately 4 mm).
-
-
Inoculation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply paper disks impregnated with known concentrations of this compound and Fluconazole onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters.
-
Interpret the results based on established breakpoints (if available) or by comparing the zone sizes for the test compound to the standard.
-
Experimental Workflow Visualization
Caption: Experimental workflows for verifying anticancer and antifungal activities.
Conclusion
This guide provides a robust framework for the independent verification and comparative analysis of the biological activities of this compound. By employing the detailed protocols and understanding the underlying scientific principles, researchers can generate reliable and reproducible data. The potent anticancer activity of this compound, potentially surpassing that of established drugs like doxorubicin, warrants further investigation. Similarly, its anticipated antifungal properties, benchmarked against standards such as fluconazole, position it as a promising candidate for the development of novel therapeutics. Rigorous and standardized evaluation is paramount in advancing promising compounds from the laboratory to clinical applications.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
This guide provides a detailed protocol for the safe handling and disposal of 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol (CAS No. 23766-27-0). As a compound featuring a halogenated aromatic ring and a thiol group, its disposal requires a multi-faceted approach that addresses chemical reactivity, potential environmental toxicity, and occupational safety. This document is intended for researchers, scientists, and laboratory professionals engaged in drug development and chemical synthesis.
The procedural framework herein is designed to ensure compliance with safety regulations and to mitigate risks associated with chemical waste management, in alignment with the principles of a robust Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][2][3]
Core Principles: Hazard Assessment and Risk Mitigation
Understanding the chemical's inherent hazards is the foundation of its safe management. This compound is a halogenated organic compound containing a thiol functional group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not universally available, data from closely related isomers, such as 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, provide a reliable basis for hazard assessment.[4][5]
The primary risks stem from three structural features:
-
Chlorophenyl Group : Designates the compound as a halogenated organic waste. Halogenated compounds can be persistent in the environment and may form hazardous byproducts like dioxins upon improper incineration.[6][7][8] They must be segregated from non-halogenated waste streams to ensure proper high-temperature incineration at a licensed facility.[9][10]
-
Thiol (-SH) Group : Thiols, or mercaptans, are notorious for their potent and offensive odors, detectable by the human nose at parts-per-billion levels.[11][12] Beyond the nuisance, this necessitates specific procedures to prevent the release of malodorous vapors and to decontaminate all equipment that comes into contact with the compound.[13][14]
-
Heterocyclic Core : While the oxadiazole ring is a common scaffold in pharmacologically active molecules, the overall compound is classified as an irritant.[5]
Hazard Identification and Personal Protective Equipment (PPE)
The following tables summarize the anticipated hazards and the minimum required PPE for handling this compound.
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation.[4][5] | GHS07 |
| Eye Irritation (Category 2) | Causes serious eye irritation.[4][5] | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[4][5] | GHS07 |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[5][15] | GHS07 |
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (EN 166 compliant).[4] | Protects against splashes and airborne particles causing eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact and irritation. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not required for small quantities handled within a certified chemical fume hood. | A fume hood provides adequate engineering control to prevent inhalation of dust or vapors. |
Disposal Workflow: From Benchtop to Final Collection
The proper disposal of this compound follows a systematic process of segregation, decontamination, and collection. The following workflow diagram illustrates the decision-making and procedural steps.
Caption: Disposal workflow for this compound.
Detailed Protocols
Adherence to the following step-by-step protocols is mandatory for ensuring safety and regulatory compliance. All operations involving the handling of this chemical or its waste must be performed inside a certified chemical fume hood.
Protocol 1: Collection of Solid Waste
This applies to unused or expired solid this compound and any material heavily contaminated with it (e.g., spill cleanup debris).
-
Container Selection : Obtain a sealable, chemical-compatible container (e.g., a wide-mouth polyethylene jar).
-
Labeling : Affix a "Hazardous Waste" label to the container before adding any waste.[10] Clearly write the full chemical name: "Waste this compound". Do not use abbreviations.[16]
-
Transfer : Carefully transfer the solid waste into the container using a dedicated spatula or scoop.
-
Sealing : Securely close the container lid to be vapor-tight and spill-proof.[16]
-
Storage : Place the sealed container in a designated Satellite Accumulation Area (SAA), segregated with other halogenated organic wastes. Ensure it is stored within secondary containment.[10]
Protocol 2: Decontamination of Reusable Equipment (The Thiol Protocol)
Due to the potent odor of the thiol group, all non-disposable equipment must be chemically decontaminated immediately after use. The most effective method is oxidation.[14]
-
Prepare a Bleach Bath : In a designated plastic bucket or tub inside a chemical fume hood, prepare a 10-50% solution of household bleach (sodium hypochlorite) in water.[13] The bath should be deep enough to fully submerge the contaminated items.
-
Immediate Submersion : As soon as an experiment is complete, place all contaminated glassware, spatulas, and magnetic stir bars directly into the bleach bath.[12][13] This immediate action is crucial to prevent vapors from escaping into the laboratory.
-
Soaking : Allow the items to soak for a minimum of 12 hours (overnight is recommended).[13] The bleach oxidizes the thiol group to a non-volatile and non-malodorous sulfonic acid or other oxidized sulfur species.[14]
-
Rinsing and Cleaning : After soaking, remove the items from the bleach bath and rinse them thoroughly with water. They can then be cleaned using standard laboratory washing procedures.
-
Bleach Bath Disposal : When the bleach bath develops a strong odor or contains significant solid precipitate, it should be disposed of. Neutralize the excess bleach with a reducing agent like sodium bisulfite, and then dispose of it down the drain with copious amounts of water, in accordance with local regulations.
Protocol 3: Disposal of Contaminated Disposables
This protocol applies to items with trace contamination, such as gloves, weigh paper, and paper towels.
-
Primary Containment : Immediately place all contaminated disposable items into a heavy-duty, zip-top plastic bag.[12]
-
Seal and Label : Squeeze excess air from the bag and seal it securely. If the items are particularly malodorous, double-bagging is recommended. Label the outer bag as "Thiol-Contaminated Debris."
-
Final Disposal : Place the sealed bag into the main "Solid Halogenated Organic Waste" container described in Protocol 1.
Spill Management
In the event of an accidental spill, prompt and correct action is critical to prevent exposure and contamination.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated by the fume hood.
-
Don PPE : Wear the appropriate PPE as detailed in Section 1, including double-gloving with nitrile gloves.
-
Containment : For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[17]
-
Collection : Carefully sweep the mixture into a designated dustpan and transfer it to a hazardous waste container. Label this container as "Spill Debris: this compound".
-
Decontamination :
-
Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., methanol or ethanol) to remove any remaining residue. Place the used wipes in the zip-top bag for contaminated disposables.
-
Next, decontaminate the surface by wiping it down with the 10-50% bleach solution. Allow the bleach to sit for at least 10-15 minutes.
-
Finally, wipe the area with a clean, water-dampened towel to remove bleach residue.
-
-
Disposal : Dispose of all cleanup materials as Solid Halogenated Organic Waste.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. This aligns with the "cradle-to-grave" responsibility for hazardous waste management as mandated by the Environmental Protection Agency (EPA).[18][19]
References
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National Center for Biotechnology Information. (n.d.). Bioaccumulation, bioavailability and environmental fate of chlorophenol impurities, polychlorinated hydroxydiphenylethers and their methoxy analogues. PubMed. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from [Link]
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Aiswarya, G., & Divekar, K. (2021). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. Der Pharmacia Lettre, 13(7), 108-131. Retrieved from [Link]
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Aiswarya, G., & Divekar, K. (2023). A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate. Retrieved from [Link]
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Boxall, A. B. A. (2004). When Synthetic Chemicals Degrade in the Environment. Environmental Science & Technology, 38(19), 368A–375A. Retrieved from [Link]
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Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9234–9244. Retrieved from [Link]
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Jayaraj, R., et al. (2023). Perspective on halogenated organic compounds. Journal of Environmental Science and Health, Part C, 41(4), 303–338. Retrieved from [Link]
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Mohammed, S. A. A., & Al-Jibouri, M. N. A. (2025). Preparation Ligand 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol by New Method and Complexation with Transition Metals Ions. ResearchGate. Retrieved from [Link]
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Rahman, M. M., et al. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Retrieved from [Link]
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Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science, 65(10), 5530–5541. Retrieved from [Link]
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Al-Soud, Y. A., & Al-Masoudi, N. A. (n.d.). 5-Furan-2yl[6][20][21]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][6][20] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
